Methyl beta-D-xylopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883469 | |
| Record name | .beta.-D-Xylopyranoside, methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-05-5 | |
| Record name | Methyl β-D-xylopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .beta.-D-Xylopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-D-Xylopyranoside, methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-xylopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl β-D-xylopyranoside: Structure, Properties, and Applications
Abstract
Methyl β-D-xylopyranoside, a derivative of the pentose sugar xylose, is a molecule of significant interest in various scientific disciplines, including carbohydrate chemistry, drug development, and biotechnology. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and key applications. We delve into the stereochemical nuances of the pyranose ring and the anomeric effect of the methyl glycosidic bond, which collectively define its reactivity and biological function. Furthermore, this document outlines established analytical techniques for its characterization and provides insights into its role as a versatile building block in the synthesis of more complex carbohydrates and as a tool in glycobiology research.
Introduction
Methyl β-D-xylopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of β-D-xylose is replaced by a methoxy group.[1][2] This seemingly simple modification has profound implications for the molecule's chemical behavior, rendering it stable to hydrolysis under basic conditions and making it a valuable tool for researchers. Its utility spans from being a synthetic precursor in the pharmaceutical industry to a substrate in enzymatic assays.[3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, grounded in established scientific principles and methodologies.
Molecular Structure and Stereochemistry
The defining feature of Methyl β-D-xylopyranoside is its six-membered pyranose ring structure. Understanding its stereochemistry is crucial for comprehending its interactions and reactivity.
Chair Conformation and Substituent Orientation
Like most aldohexopyranosides, the pyranose ring of Methyl β-D-xylopyranoside predominantly adopts a stable chair conformation.[4] In the β-anomer, the methoxy group at the anomeric carbon (C1) is in the equatorial position. The hydroxyl groups at C2, C3, and C4 are also in equatorial positions, while the hydrogen atoms occupy the axial positions. This all-equatorial arrangement of the non-hydrogen substituents (except for the ring oxygen) contributes significantly to the molecule's stability.
The IUPAC name for Methyl β-D-xylopyranoside is (2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol.[2]
Key Structural Features:
The Anomeric Effect
The preference for the equatorial orientation of the methoxy group in the β-anomer is a classic example of the anomeric effect. This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial position, despite the expected steric hindrance. However, in the case of the β-anomer, the methoxy group is equatorial. The stability of the β-anomer is influenced by a combination of steric and electronic factors, and in polar solvents like water, the equatorial conformation is generally favored.
Visualization of the Molecular Structure
To illustrate the three-dimensional arrangement of atoms, a diagram of the chair conformation of Methyl β-D-xylopyranoside is provided below.
Caption: Chair conformation of Methyl β-D-xylopyranoside.
Physicochemical Properties
The physical and chemical properties of Methyl β-D-xylopyranoside are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 155-158 °C | [1][5] |
| Optical Rotation [α]20/D | -66.5 to -64.5° (c=10 in water) | [5] |
| Solubility | Soluble in water | [5] |
| Purity | ≥98% (by HPLC or GC) | [3][5] |
Synthesis and Purification
The synthesis of Methyl β-D-xylopyranoside is a fundamental process in carbohydrate chemistry, typically achieved through Fischer glycosidation or other more stereoselective methods.
Fischer Glycosidation
A common method for preparing methyl glycosides is the Fischer glycosidation. This involves reacting the parent sugar, D-xylose, with methanol in the presence of an acid catalyst. A key challenge of this method is the formation of a mixture of anomers (α and β) and furanoside forms.
Illustrative Workflow of Fischer Glycosidation:
Caption: A generalized workflow for the synthesis and purification of Methyl β-D-xylopyranoside.
Stereoselective Synthesis
For applications requiring high anomeric purity, more sophisticated synthetic routes are employed. These often involve the use of protecting groups and specific glycosyl donors to ensure the formation of the β-glycosidic bond. For instance, a xylosyl donor with a participating group at the C2 position can direct the incoming methanol to attack from the β-face of the molecule.[6]
Purification Protocol
Objective: To isolate and purify Methyl β-D-xylopyranoside from a reaction mixture.
Methodology:
-
Neutralization: Following the acid-catalyzed reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate) to quench the catalyst.
-
Solvent Removal: The excess methanol is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: The resulting syrup is subjected to column chromatography on silica gel. The choice of eluent is critical for separating the anomers. A gradient of ethyl acetate in hexanes is often effective.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired β-anomer.
-
Crystallization: The pure fractions are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., methanol/ether) to yield pure, crystalline Methyl β-D-xylopyranoside.
Analytical Characterization
The unambiguous identification and characterization of Methyl β-D-xylopyranoside rely on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of carbohydrates.[4][7] Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The coupling constants between adjacent protons are particularly informative for determining their relative stereochemistry (axial vs. equatorial). For Methyl β-D-xylopyranoside, the anomeric proton (H1) typically appears as a doublet with a large coupling constant (J₁,₂), indicative of a trans-diaxial relationship with H2, which is characteristic of the β-anomer.[7]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C1) is highly diagnostic of the anomeric configuration, with the β-anomer generally resonating at a lower frequency than the α-anomer.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purity of the sample.[10]
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the stereochemical configuration of all chiral centers.[11]
Applications in Research and Development
The unique properties of Methyl β-D-xylopyranoside make it a valuable tool in several areas of scientific research and development.
Substrate for Enzymatic Studies
It serves as a substrate for various enzymes, particularly glycosidases and esterases.[5] By using this and structurally related compounds, researchers can investigate enzyme kinetics, substrate specificity, and reaction mechanisms. This is crucial for understanding carbohydrate metabolism and for the development of enzyme inhibitors.
Precursor in Organic Synthesis
Methyl β-D-xylopyranoside is a versatile starting material for the synthesis of more complex oligosaccharides and glycoconjugates. The hydroxyl groups can be selectively protected and then derivatized to build larger carbohydrate structures. These synthetic oligosaccharides are essential for studying carbohydrate-protein interactions, which are fundamental to many biological processes, including cell recognition and signaling.[11]
Role in Drug Development
In the pharmaceutical industry, carbohydrate moieties are often incorporated into drug molecules to improve their solubility, bioavailability, and pharmacokinetic properties.[3][12] Methyl β-D-xylopyranoside can be used as a building block in the synthesis of such glycoconjugate drugs.[3] Additionally, derivatives of this compound are being investigated for their own potential therapeutic activities.[13]
Other Applications
-
Food Industry: Utilized as a natural sweetener and flavor enhancer.[3]
-
Cosmetics: Incorporated into skincare products for its moisturizing properties.[3]
-
Biotechnology: Acts as a substrate in studies involving glycosylation processes.[3]
Conclusion
Methyl β-D-xylopyranoside is a fundamentally important molecule in the field of glycoscience. Its well-defined structure, coupled with its chemical stability and reactivity, makes it an indispensable tool for researchers. A thorough understanding of its molecular architecture, as detailed in this guide, is paramount for its effective application in the synthesis of novel compounds, the elucidation of enzymatic mechanisms, and the development of new therapeutic agents. As research in glycobiology continues to expand, the significance of foundational molecules like Methyl β-D-xylopyranoside will undoubtedly continue to grow.
References
- 1. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 2. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. METHYL-BETA-D-XYLOPYRANOSIDE(612-05-5) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Methyl β-D-xylopyranoside: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, physical data, synthesis, and key applications of methyl β-D-xylopyranoside (CAS No. 612-05-5). The content herein is structured to provide not only foundational data but also critical field-proven insights into its practical handling and scientific utility.
Introduction: The Scientific Significance of Methyl β-D-xylopyranoside
Methyl β-D-xylopyranoside is a methyl glycoside derived from D-xylose, a pentose sugar that is a primary component of hemicellulose.[1] Its structure, featuring a pyranose ring with a methoxy group fixed in the β-anomeric position, makes it a valuable molecule in carbohydrate chemistry. Unlike its free sugar counterpart, the glycosidic bond at the anomeric carbon (C-1) prevents ring-opening and mutarotation, locking the molecule in the pyranose conformation. This stability is fundamental to its utility as a chemical building block and a probe in biochemical systems.
From a practical standpoint, this compound serves as a crucial starting material for the synthesis of more complex oligosaccharides and glycoconjugates.[2] Its hydroxyl groups at positions C-2, C-3, and C-4 are available for selective protection and modification, enabling the regioselective synthesis of various derivatives.[3] Furthermore, its role as a substrate analog for xylanolytic enzymes allows for detailed investigations into enzyme kinetics and mechanisms, which is particularly relevant in biofuel research and industrial biotechnology.[4][5] This guide will delve into the essential data and methodologies that underpin these applications.
Physicochemical Properties and Core Data
The physical and chemical characteristics of methyl β-D-xylopyranoside dictate its handling, reactivity, and analytical profiles. This data is essential for experimental design, from dissolving the compound for an assay to planning a multi-step synthesis.
Summary of Physical and Chemical Data
All quantitative data has been consolidated into the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 612-05-5 | [6][7] |
| Molecular Formula | C₆H₁₂O₅ | [6][7][8] |
| Molecular Weight | 164.16 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 155-158 °C | [3][6] |
| Boiling Point | 314 °C at 760 mmHg | [N/A] |
| Density | ~1.4 g/cm³ | [N/A] |
| Solubility | Soluble in water (100 mg/mL) | [6] |
| Optical Rotation | [α]²⁰/D: -64.5° to -66.5° (c=10 in water) | [6] |
| IUPAC Name | (2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | [1] |
| InChI Key | ZBDGHWFPLXXWRD-JGWLITMVSA-N | [6] |
| SMILES | CO[C@H]1--INVALID-LINK--O)O">C@@HO | [1][8] |
Structural and Stereochemical Insights
The defining feature of methyl β-D-xylopyranoside is the β-configuration of the methoxy group at the anomeric center (C-1). This means the -OCH₃ group is in an equatorial position relative to the chair conformation of the pyranose ring, as are the hydroxyl groups at C-2, C-3, and C-4. This all-equatorial arrangement of substituents (except for the axial C-5 hydrogen) contributes to the molecule's thermodynamic stability compared to other isomers. This stereochemical arrangement is a direct consequence of the Fischer glycosylation synthesis mechanism, which, under thermodynamic control, favors the most stable product.[9]
Synthesis and Purification: A Practical Protocol
The most common and direct method for synthesizing methyl β-D-xylopyranoside is the Fischer glycosylation of D-xylose.[9] This acid-catalyzed reaction with methanol serves as both the solvent and the nucleophile. The process is an equilibrium that initially favors the formation of kinetically preferred furanosides before converting to the more thermodynamically stable pyranosides.[10][11]
Fischer Glycosylation Workflow
The workflow below illustrates the key stages of the synthesis, from starting materials to the final purified product. The reaction proceeds through several equilibria, ultimately favoring the most stable pyranoside anomers.
References
- 1. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides [mdpi.com]
- 3. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 4. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl β-D-xylopyranoside
Foreword: Decoding the Language of a Simple Sugar
In the intricate world of glycoscience, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural and conformational analysis of carbohydrates in their native-like solution state.[1] Unlike other analytical methods that may require derivatization or result in the destruction of the sample, NMR provides a non-destructive window into the atomic-level architecture of these vital biomolecules.[2][3] This guide focuses on a seemingly simple yet fundamentally important molecule: Methyl β-D-xylopyranoside. As a constituent of glycosaminoglycans and a model compound for β-linked xylose residues, understanding its NMR spectrum is a critical skill for researchers in glycobiology, medicinal chemistry, and drug development.[4][5]
This document moves beyond a mere recitation of spectral data. It is designed as a comprehensive manual that explains the causality behind the observed spectral phenomena, provides robust experimental protocols, and introduces advanced techniques for deeper structural elucidation. We will dissect the ¹H NMR spectrum of Methyl β-D-xylopyranoside, revealing how each peak's position, multiplicity, and integration value tells a story about the molecule's precise three-dimensional structure and dynamic behavior in solution.
Section 1: The Foundational Principles of Carbohydrate ¹H NMR
Before delving into the specific spectrum of methyl β-D-xylopyranoside, it is essential to grasp the core NMR parameters that provide structural information. The ¹H NMR spectrum is plotted with chemical shift on the x-axis and intensity on the y-axis.[6]
-
Chemical Shift (δ): The position of a signal (peak) along the x-axis, measured in parts per million (ppm), is its chemical shift.[7] This value is highly sensitive to the electronic environment of a proton. Protons in electron-poor (deshielded) environments resonate at higher ppm values (downfield), while those in electron-rich (shielded) environments appear at lower ppm values (upfield).[7] For carbohydrates, ring protons typically resonate between 3.0 and 6.0 ppm, with anomeric protons (the proton on C1) appearing at the most downfield end of this range (4.5–5.5 ppm) due to being attached to two electronegative oxygen atoms.[8]
-
Spin-Spin Coupling (J-coupling): Protons on adjacent carbons "feel" each other's magnetic spin state, causing their signals to split into multiple lines (a multiplet). This phenomenon, known as J-coupling or spin-spin coupling, is the source of the rich multiplicity seen in NMR spectra. The spacing between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz). The magnitude of the ³J coupling constant (across three bonds, e.g., H-C-C-H) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This is the cornerstone of conformational analysis in pyranoside rings.[9]
-
Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.[6] By integrating the peaks, we can determine the relative ratio of the different types of protons in the molecule.
Section 2: Experimental Protocol: Acquiring a High-Quality Spectrum
The acquisition of a clean, high-resolution spectrum is paramount. A self-validating protocol ensures reproducibility and reliability of the data.
Step-by-Step Sample Preparation and Acquisition
-
Sample Weighing and Dissolution: Accurately weigh 1-10 mg of high-purity Methyl β-D-xylopyranoside.[10]
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent in a 5 mm NMR tube.[10]
-
Deuterium Oxide (D₂O): This is the most common and recommended solvent for its excellent solubility of carbohydrates. A key consequence of using D₂O is that the acidic hydroxyl (-OH) protons will rapidly exchange with deuterium, becoming -OD groups. This simplifies the spectrum by removing the OH signals, which can be broad, but also means information from these protons is lost.[10][11]
-
DMSO-d₆: An alternative solvent that slows down hydroxyl proton exchange, allowing them to be observed as distinct signals. This can provide valuable information on hydrogen bonding.[12]
-
-
Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.[10]
-
Internal Standard (Optional): For precise chemical shift referencing or quantitative analysis, a known amount of an internal standard like DSS or TSP can be added.[10]
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse experiments (e.g., 'zg30' on Bruker instruments). Typical parameters include a 30° pulse width, a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio, and an acquisition time of 2-4 seconds.[10]
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Section 3: Dissecting the ¹H NMR Spectrum of Methyl β-D-xylopyranoside
Structure and Dominant Conformation
Methyl β-D-xylopyranoside is a five-carbon sugar (a pentose) with a methyl group attached to the anomeric oxygen in a β-configuration. In solution, the six-membered pyranose ring is not planar; it predominantly adopts a stable chair conformation to minimize steric strain. For β-D-xylopyranoside, the most stable conformation is the ⁴C₁ chair, where the bulky hydroxymethyl group (at C5) and the anomeric methoxy group (at C1) are in equatorial positions.[4][9]
Caption: ⁴C₁ chair conformation of Methyl β-D-xylopyranoside.
Signal Assignment and Interpretation (in D₂O)
The ¹H NMR spectrum can be logically assigned by starting with the most distinct signals.
-
-OCH₃ (Methyl protons): This signal is easily identified as a sharp singlet (no adjacent protons to couple with) at approximately 3.51 ppm . Its integral corresponds to three protons.
-
H-1 (Anomeric proton): This is the most downfield of the ring protons, appearing around 4.26 ppm . In the ⁴C₁ conformation, both H-1 and H-2 are in axial positions. This trans-diaxial relationship results in a large coupling constant. Therefore, the H-1 signal appears as a doublet with a ³J₁,₂ coupling constant of approximately 7.7 Hz . This large J-value is a hallmark of the β-anomer in xylopyranosides.[9]
-
H-5a and H-5e (Methylene protons): The two protons on C5 are diastereotopic and thus chemically non-equivalent. They appear as distinct signals. H-5a (axial) is typically more shielded and appears upfield around 3.29 ppm , while H-5e (equatorial) is more deshielded and appears around 3.93 ppm . Both are coupled to H-4 and to each other (geminal coupling). This results in complex multiplets, often appearing as a doublet of doublets or a triplet for H-5a (due to similar J₅a,₄ and J₅a,₅e values) and a doublet of doublets for H-5e.
-
H-2, H-3, H-4 (Ring protons): These three protons resonate in a heavily overlapped region, typically between 3.40 and 3.65 ppm . Their unambiguous assignment requires 2D NMR techniques. However, based on their coupling patterns, we can deduce their relationships.
-
H-2: Is axial and coupled to the axial H-1 (large J) and the equatorial H-3 (small J).
-
H-3: Is equatorial and coupled to the axial H-2 (small J) and the axial H-4 (small J).
-
H-4: Is axial and coupled to the equatorial H-3 (small J) and both H-5 protons.
-
Summary of ¹H NMR Data
| Proton | Approx. Chemical Shift (δ, ppm in D₂O) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 4.26 | d | ³J₁,₂ ≈ 7.7 |
| H-2 | ~3.45 | t | ³J₂,₁ ≈ 7.7, ³J₂,₃ ≈ 8.8 |
| H-3 | ~3.58 | t | ³J₃,₂ ≈ 8.8, ³J₃,₄ ≈ 8.8 |
| H-4 | ~3.62 | m | - |
| H-5a | 3.29 | t (dd) | ²J₅a,₅e ≈ 11.5, ³J₅a,₄ ≈ 10.5 |
| H-5e | 3.93 | dd | ²J₅a,₅e ≈ 11.5, ³J₅e,₄ ≈ 5.2 |
| -OCH₃ | 3.51 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on concentration, temperature, and the specific spectrometer field strength. The values for H2, H3, and H4 are particularly prone to overlap and are best confirmed with 2D NMR.[13]
Section 4: Advanced NMR for Unambiguous Structure Confirmation
While 1D ¹H NMR provides a wealth of information, significant signal overlap in the 3.4-3.7 ppm region makes definitive assignment challenging.[3][8] Two-dimensional (2D) NMR experiments are essential for resolving this ambiguity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other. A cross-peak between two signals in a COSY spectrum confirms a J-coupling interaction. One can start at the well-resolved H-1 signal and "walk" through the spin system: H-1 shows a cross-peak to H-2, which in turn shows a cross-peak to H-3, and so on, allowing for the tracing of the entire pyranose ring proton network.
-
TOCSY (Total Correlation Spectroscopy): This is an even more powerful experiment for carbohydrate analysis. It reveals correlations between all protons within a single, uninterrupted spin system.[14] Irradiating the anomeric H-1 proton will generate cross-peaks to H-2, H-3, H-4, and both H-5 protons, simultaneously identifying all signals belonging to that specific sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the corresponding ¹³C NMR spectrum and resolving proton overlap by spreading the signals across a second, less crowded carbon dimension.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. For Methyl β-D-xylopyranoside in its ⁴C₁ chair, a NOESY spectrum would show strong cross-peaks between protons in 1,3-diaxial relationships (e.g., H-1, H-2, and H-4 with H-5a), providing definitive proof of the conformation and stereochemistry.
Logical Workflow for 2D NMR Analysis
Caption: Logical flow for using 2D NMR to elucidate carbohydrate structure.
Conclusion
The ¹H NMR spectrum of Methyl β-D-xylopyranoside, though belonging to a small molecule, encapsulates the fundamental principles and challenges inherent in carbohydrate structural analysis. A thorough interpretation, grounded in an understanding of chemical shifts, coupling constants, and conformation, allows for its complete characterization. The anomeric proton's chemical shift and its large coupling constant to H-2 are definitive reporters of the β-configuration and the dominant ⁴C₁ chair conformation. While 1D NMR provides a detailed fingerprint, the strategic application of 2D NMR experiments like COSY, TOCSY, and NOESY is indispensable for overcoming signal overlap and validating the structural assignment with the highest degree of confidence. Mastering the analysis of this model compound equips researchers with the essential skills needed to tackle the complexities of larger oligosaccharides and glycoconjugates.
References
- 1. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and purification of Methyl beta-D-xylopyranoside
An In-depth Technical Guide to the Synthesis and Purification of Methyl β-D-xylopyranoside
For researchers, scientists, and drug development professionals, the availability of high-purity carbohydrate building blocks is a cornerstone of innovation. Methyl β-D-xylopyranoside, a simple methyl glycoside of the abundant pentose sugar D-xylose, serves as a vital starting material and molecular probe in glycochemistry and medicinal chemistry.[1][2] Its applications range from its use as a substrate in enzymatic studies to a precursor for synthesizing more complex, biologically active oligosaccharides and glycoconjugates.[3][4][5]
This guide provides a comprehensive overview of the synthesis and purification of methyl β-D-xylopyranoside, grounded in established chemical principles. It moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices, ensuring a robust and reproducible methodology.
The Chemistry of Synthesis: Fischer Glycosidation
The most direct and widely employed method for synthesizing methyl glycosides from unprotected sugars is the Fischer glycosidation.[6] This acid-catalyzed reaction involves treating the parent sugar, in this case, D-xylose, with an alcohol—methanol—which serves as both the solvent and the nucleophile.[7]
The Reaction Mechanism and Stereochemical Control
The Fischer glycosidation is an equilibrium process that proceeds via a reactive oxocarbenium ion intermediate. The reaction typically yields a mixture of four primary isomers: the α- and β-pyranosides (six-membered rings) and the α- and β-furanosides (five-membered rings).
The process is initiated by the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of D-xylose. This converts the hydroxyl into a good leaving group (water), facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion. This planar intermediate is then susceptible to nucleophilic attack by methanol from either of its two faces.
Under prolonged reaction times, the reaction mixture equilibrates, and the product distribution is governed by thermodynamic stability. The six-membered pyranoside rings are generally more stable than the furanosides.[6] The ratio between the resulting α- and β-anomers is dictated by a complex interplay of steric and stereoelectronic factors, most notably the anomeric effect .[8] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position (α-anomer) rather than the sterically less hindered equatorial position (β-anomer).[9][10] Consequently, Fischer glycosidation often yields the α-anomer as the major product under thermodynamic control.[6]
Experimental Protocol: Synthesis
This protocol aims to produce a mixture of methyl xylopyranosides, from which the β-anomer will be subsequently isolated.
Materials:
-
D-Xylose (anhydrous)
-
Methanol (anhydrous)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin)
-
Neutralizing agent (e.g., sodium carbonate, barium carbonate)
Procedure:
-
Reaction Setup: Suspend anhydrous D-xylose in anhydrous methanol (e.g., a 10-15% w/v solution) in a round-bottom flask equipped with a reflux condenser and a drying tube to protect from atmospheric moisture.[11]
-
Catalysis: Carefully add the acid catalyst. For sulfuric or hydrochloric acid, a concentration of 0.5-1% (v/v) is typically sufficient. The use of a strongly acidic ion-exchange resin is a common alternative that simplifies neutralization.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting D-xylose is consumed. Shorter reaction times may favor furanoside products, while longer times (e.g., 24-72 hours) ensure equilibration to the more stable pyranoside forms.[6][11]
-
Neutralization: After cooling to room temperature, neutralize the acid catalyst. If using a liquid acid, add a base like sodium or barium carbonate portion-wise until the solution is neutral (pH ~7). If using an ion-exchange resin, simply filter it off.
-
Workup: Filter the neutralized mixture to remove any salts or the resin. Concentrate the filtrate under reduced pressure to obtain a thick syrup. This crude product contains a mixture of methyl α- and β-D-xylopyranosides, some unreacted xylose, and potentially small amounts of furanosides.
Purification: Isolating the β-Anomer
The primary challenge in purification is the separation of the desired methyl β-D-xylopyranoside from the often more abundant α-anomer and other impurities. A multi-step approach combining crystallization and chromatography is typically most effective.
Purification by Crystallization
Crystallization is a powerful technique for bulk purification, exploiting differences in the solubility of the anomers. While conditions can vary, it often serves as an excellent first step to enrich one anomer.
Protocol: Fractional Crystallization
-
Dissolve the crude syrup in a minimal amount of a suitable hot solvent system. Mixtures of ethanol and water or methanol are commonly used.[12]
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C) to induce crystallization. Seeding with a small crystal of the desired product can be beneficial.[12]
-
Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Analyze the crystals and the mother liquor separately (e.g., by TLC or NMR) to determine the anomeric composition. Depending on the solvent system and the specific solubilities, the crystals may be enriched in either the α- or β-anomer. This step can be repeated on the mother liquor to maximize recovery.
Purification by Column Chromatography
For obtaining a highly pure product (≥98%), column chromatography is indispensable.[13] This technique separates compounds based on their differential adsorption to a stationary phase. For polar molecules like glycosides, normal-phase chromatography using silica gel is the standard approach.[14]
Protocol: Silica Gel Chromatography
-
Preparation: Dissolve the crude or partially purified product in a minimum volume of the chromatography eluent or methanol. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane. The polarity of the eluent is critical; less polar eluents result in longer retention times.
-
Loading and Elution: Carefully load the dried sample onto the top of the column. Elute the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of methanol), is often necessary to achieve good separation of the anomers.[15]
-
Fraction Collection: Collect fractions and analyze them by TLC. The β-anomer is typically more polar and will elute later than the α-anomer in a normal-phase system.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield pure methyl β-D-xylopyranoside as a white crystalline powder.[4]
Characterization and Quality Control
Confirmation of the product's identity and purity is essential. A combination of physical and spectroscopic methods should be employed.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | [16] |
| Molecular Weight | 164.16 g/mol | [16] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 155-158 °C | [1] |
| Optical Rotation [α]²⁰/D | -64.5° to -66.5° (c=10 in water) | |
| Purity (GC/HPLC) | ≥98% | [3] |
Table 1: Physical and Chemical Properties of Methyl β-D-xylopyranoside.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation.[17] In ¹H NMR, the anomeric proton (H-1) of the β-anomer exhibits a characteristic large coupling constant (J₁,₂) of approximately 7-8 Hz, indicative of a trans-diaxial relationship between H-1 and H-2. The α-anomer shows a smaller coupling constant (J₁,₂) of ~3-4 Hz. ¹³C NMR can also distinguish the anomers by the chemical shift of the anomeric carbon (C-1).[18]
-
Melting Point (mp): A sharp melting point within the literature range is a strong indicator of purity.
-
Optical Rotation: As a chiral molecule, methyl β-D-xylopyranoside rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the identity of the stereoisomer.
-
Chromatography (GC/HPLC): Gas chromatography (often after derivatization) or High-Performance Liquid Chromatography can be used to assess the final purity of the compound.[19]
Safety and Handling
Methyl β-D-xylopyranoside is generally considered a stable, non-hazardous chemical for laboratory use.[20] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[21]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or under a fume hood.[20][21] Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[21]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or discomfort persists.[20][21]
References
- 1. Page loading... [guidechem.com]
- 2. Xylose - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 5. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides [mdpi.com]
- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Anomeric effect - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. column-chromatography.com [column-chromatography.com]
- 14. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. METHYL-BETA-D-XYLOPYRANOSIDE(612-05-5) 13C NMR [m.chemicalbook.com]
- 19. Gas chromatography of methyl glycosides as their tri-methylsilyl ethers. The methanolysis and re-N-acetylation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. biosynth.com [biosynth.com]
The Enigmatic Presence of Methyl β-D-xylopyranoside in Flora: A Technical Guide for Researchers
Foreword: Within the vast and intricate chemical repertoire of the plant kingdom, methyl β-D-xylopyranoside emerges as a molecule of subtle yet potentially significant interest. While not as ubiquitously recognized as other major phytochemicals, its discovery and the burgeoning curiosity surrounding its biological activities warrant a closer examination. This technical guide is designed for researchers, scientists, and drug development professionals, offering a structured exploration of the current knowledge surrounding the natural occurrence of methyl β-D-xylopyranoside in plants. It aims to provide a foundation for future research by delineating what is known, what is inferred, and what remains to be discovered.
Section 1: Natural Occurrence and Distribution
The documented natural occurrence of methyl β-D-xylopyranoside in the plant kingdom is, at present, remarkably focused. The primary and most well-documented source is the ethanolic and methanolic extracts of the leaves of Aganosma dichotoma, a climbing shrub belonging to the Apocynaceae family.[1][2] This plant has a history of use in traditional medicine systems in India, China, and Indonesia for various ailments, including those requiring antiseptic and soothing properties.[1][2]
While the identification in Aganosma dichotoma is a crucial anchor point, the broader distribution of methyl β-D-xylopyranoside across the plant kingdom remains an open area of investigation. The presence of xylose and the related compound methyl β-D-glucopyranoside has been reported in other species, such as roses (Rosa hybrida), suggesting that the enzymatic machinery for producing simple methyl glycosides may not be exclusive to Aganosma. However, direct evidence for the widespread occurrence of methyl β-D-xylopyranoside is currently lacking.
Table 1: Documented Natural Source of Methyl β-D-xylopyranoside
| Plant Species | Family | Plant Part | Reference(s) |
| Aganosma dichotoma | Apocynaceae | Leaves | [1][2] |
Section 2: Biosynthesis - A Postulated Pathway
The precise biosynthetic pathway of methyl β-D-xylopyranoside in plants has not been fully elucidated. However, based on the general principles of glycoside biosynthesis, a putative pathway can be constructed. The process likely involves two key stages: the synthesis of an activated xylose donor and the subsequent transfer of the xylose moiety to a methyl group acceptor.
Formation of the Activated Xylose Donor: UDP-Xylose
The primary activated sugar nucleotide for xylosylation in plants is UDP-α-D-xylose. Its biosynthesis is a well-characterized pathway that begins with UDP-glucose.
This two-step conversion is catalyzed by UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase, respectively.
The Glycosylation Step: A Xylosyltransferase-Mediated Reaction
The final step in the biosynthesis of methyl β-D-xylopyranoside would involve the transfer of the xylose from UDP-xylose to a methyl group donor. This reaction is hypothetically catalyzed by a specific glycosyltransferase, likely a xylosyltransferase.
The exact nature of the methyl donor in this reaction is not yet confirmed. It could be a common methyl donor like S-adenosylmethionine (SAM), or potentially methanol, which has been shown to be a substrate for the synthesis of methyl-β-D-glucopyranoside in some plants. Further research is needed to identify and characterize the specific xylosyltransferase responsible for this reaction.
Section 3: Physiological Role in Plants - An Emerging Picture
The physiological function of methyl β-D-xylopyranoside in plants is not well understood. However, based on the broader roles of glycosides in plant biology, several hypotheses can be proposed.
-
Defense: Glycosides are frequently involved in plant defense mechanisms, acting as deterrents to herbivores and pathogens. The presence of methyl β-D-xylopyranoside in the leaves of Aganosma dichotoma could suggest a role in protecting the plant from foliar predation or infection.
-
Metabolic Regulation: Simple glycosides can be involved in the regulation of metabolic processes. They can act as storage forms of sugars or other bioactive molecules, which can be released upon enzymatic hydrolysis when needed.
-
Signaling: There is growing evidence that sugars and their derivatives can act as signaling molecules in plants, influencing growth, development, and stress responses. It is plausible that methyl β-D-xylopyranoside could play a role in such signaling pathways.
It is important to note that these are currently speculative roles, and further research, including metabolomic and transcriptomic studies of plants under various stress conditions, is required to elucidate the specific functions of this compound.
Section 4: Experimental Protocols for Isolation and Analysis
For researchers interested in studying methyl β-D-xylopyranoside, robust methods for its extraction and analysis are essential. The following protocols are based on established techniques for the analysis of phytochemicals from plant matrices.
Extraction: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is effective for isolating compounds from solid plant material.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Aganosma dichotoma) and grind it into a fine powder to increase the surface area for extraction.
-
Thimble Packing: Accurately weigh a desired amount of the powdered plant material and place it into a cellulose extraction thimble.
-
Apparatus Assembly: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.
-
Solvent Addition: Fill the round-bottom flask with a suitable solvent. Based on the successful isolation from Aganosma dichotoma, methanol or ethanol are recommended.[1]
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the thimble containing the plant material. The solvent will fill the extractor and, upon reaching the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds.
-
Duration: Allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.
-
Concentration: After extraction, cool the apparatus and concentrate the extract using a rotary evaporator to remove the solvent. The resulting crude extract can then be used for further purification and analysis.
Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.
Step-by-Step Methodology:
-
Sample Preparation: The crude extract may require derivatization to increase the volatility of the glycoside. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.
-
GC-MS System: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the GC inlet.
-
GC Separation: Program the oven temperature to achieve optimal separation of the components. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Data Analysis: The resulting mass spectrum of each component is a unique fingerprint. Identify methyl β-D-xylopyranoside by comparing its retention time and mass spectrum with that of a pure standard and by searching mass spectral libraries (e.g., NIST, Wiley).
Section 5: Potential Biological Activities and Drug Development Implications
The exploration of the biological activities of methyl β-D-xylopyranoside is in its infancy, with much of the current understanding being inferential or based on computational studies.
An in-silico study has suggested a potential role for methyl β-D-xylopyranoside in the context of myocardial infarction , although this requires rigorous experimental validation through in-vitro and in-vivo models.[2]
Furthermore, the broader class of xylopyranoside derivatives has been investigated for various biological activities. Synthetic derivatives have shown promise as antimicrobial and anticancer agents in preclinical studies. These findings, while not directly applicable to the natural methyl β-D-xylopyranoside, suggest that the xylopyranoside scaffold may be a valuable starting point for the development of new therapeutic agents.
For drug development professionals, methyl β-D-xylopyranoside represents a lead compound from a natural source with a favorable small molecule profile. However, a significant amount of research is needed to:
-
Confirm its biological targets: What are the specific enzymes or receptors with which it interacts?
-
Elucidate its mechanism of action: How does it exert its potential therapeutic effects at a molecular level?
-
Evaluate its ADME/Tox properties: What is its absorption, distribution, metabolism, excretion, and toxicity profile?
-
Conduct in-vivo efficacy studies: Does it show therapeutic effects in animal models of disease?
Section 6: Future Directions and Concluding Remarks
The study of methyl β-D-xylopyranoside in plants is a field ripe with opportunities for discovery. Key areas for future research include:
-
Broadening the search for its natural sources: A systematic screening of a diverse range of plant species is needed to understand its distribution in nature.
-
Elucidating its biosynthetic pathway: The identification and characterization of the specific xylosyltransferase involved in its synthesis will be a significant step forward.
-
Investigating its physiological role in plants: Understanding its function in plant defense, metabolism, or signaling will provide valuable ecological and physiological insights.
-
Validating its potential therapeutic activities: Rigorous in-vitro and in-vivo studies are essential to confirm the preliminary in-silico findings and explore its potential as a drug lead.
References
An In-depth Technical Guide on the Biological Role of Methyl β-D-xylopyranoside in Microorganisms
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl β-D-xylopyranoside is a synthetic monosaccharide derivative that has garnered significant attention in the field of microbiology, particularly for its role in the regulation of hemicellulose degradation.[1] As a structural analog of xylobiose, the natural disaccharide building block of xylan, methyl β-D-xylopyranoside serves as a valuable molecular tool for elucidating the intricate mechanisms governing the expression of xylanolytic enzymes in a variety of microorganisms. This guide provides a comprehensive overview of the biological functions of methyl β-D-xylopyranoside, with a focus on its transport, metabolism, and its pivotal role as an inducer of the xylanolytic enzyme system. We will also explore its applications in research and provide detailed protocols for its use in laboratory settings.
Carbohydrates are fundamental to numerous biological processes, ranging from metabolic energy supply to cell-cell communication.[2][3] The study of carbohydrate derivatives like methyl β-D-xylopyranoside is crucial for advancing our understanding of these processes and for the development of novel biotechnological applications.[2]
Uptake and Transport: A Regulated Entry
The entry of methyl β-D-xylopyranoside into microbial cells is not a passive process. Evidence suggests the involvement of a specific and inducible transport system.[4][5] In studies with Aspergillus tamarii, a notable lag period was observed when methyl β-D-xylopyranoside was provided as the carbon source, indicating that the machinery for its uptake is not constitutively expressed.[4] The synthesis of this transport system is likely subject to catabolite repression, as the presence of more readily metabolizable sugars can inhibit its production.[4][5] The uptake of this inducer by the mycelia is also thought to be an energy-dependent process.[5]
This regulated uptake is a critical control point, ensuring that the microorganism only invests in the production of xylanolytic enzymes when the appropriate substrate cues are present in the environment.
Intracellular Fate: A Tale of Two Pathways
Once inside the cell, the fate of methyl β-D-xylopyranoside can vary among different microorganisms, leading to its classification as either a metabolizable or a non-metabolizable inducer.
The Non-Metabolizable Inducer Paradigm
In several microorganisms, methyl β-D-xylopyranoside is considered a gratuitous, or non-metabolizable, inducer.[5] In this capacity, it can trigger the induction of xylanolytic enzymes without being consumed as a carbon source for growth.[4] This characteristic is particularly valuable for research, as it allows for the decoupling of enzyme induction from cell growth, enabling more precise studies of gene regulation.
The Metabolizable Inducer Pathway
Conversely, some microorganisms, such as Aspergillus tamarii, have demonstrated the ability to slowly metabolize methyl β-D-xylopyranoside.[4][5] This is accomplished through the action of an intracellular β-xylosidase, which hydrolyzes the glycosidic bond to release xylose and methanol.[4] The liberated xylose can then enter the pentose phosphate pathway to support biomass production.[4][5] This metabolic capability suggests a more integrated role for methyl β-D-xylopyranoside in the overall carbon metabolism of these organisms.
The diagram below illustrates the proposed mechanism of methyl β-D-xylopyranoside uptake and its subsequent role in inducing xylanolytic enzyme synthesis.
Caption: Proposed pathway of methyl β-D-xylopyranoside action in microorganisms.
A Potent Inducer of Xylanolytic Enzymes
The primary and most well-documented biological role of methyl β-D-xylopyranoside in microorganisms is its function as a potent inducer of xylanolytic enzymes, chiefly xylanase and β-xylosidase.[4][5] These enzymes are essential for the breakdown of xylan, a major component of hemicellulose.[6]
Superior Induction Compared to Xylan
Numerous studies have shown that methyl β-D-xylopyranoside is a more effective inducer of xylanase and β-xylosidase activity than xylan itself, when compared at the same concentration.[4][5] For instance, in Aspergillus ochraceus, methyl β-D-xylopyranoside induced xylanase production to a level 4.2 times greater than that achieved with xylan.[5] This heightened induction is likely due to its small size, solubility, and direct interaction with the regulatory machinery, bypassing the need for initial enzymatic breakdown that is required for the larger xylan polymer.
Mechanism of Induction
The induction of xylanolytic enzymes by xylan is generally understood to occur through the action of low-molecular-mass catabolites that are generated by constitutively expressed basal levels of xylan-degrading enzymes.[4] Methyl β-D-xylopyranoside, as a synthetic analog of xylobiose, effectively mimics these natural inducers.[4][5] It is believed to interact with regulatory proteins, such as transcription factors, to initiate the transcription of genes encoding xylanolytic enzymes.
Data on Xylanase Induction
| Microorganism | Inducer | Concentration | Incubation Time | Fold Increase in Xylanase Activity (compared to xylan) | Reference |
| Aspergillus ochraceus | Methyl β-D-xylopyranoside | 0.3 g/L | 16 h | 4.2 | [5] |
| Aspergillus tamarii | Methyl β-D-xylopyranoside | Not specified | Not specified | More effective than xylan | [4][5] |
| Cellulomonas flavigena | Methyl β-D-xylopyranoside | Not specified | Not specified | Positive effect on induction |
Applications in Research and Biotechnology
The unique properties of methyl β-D-xylopyranoside make it an invaluable tool for both basic research and biotechnological applications.
Elucidating Gene Regulation
As a well-defined, small-molecule inducer, methyl β-D-xylopyranoside is extensively used to study the molecular mechanisms of gene regulation of the xylanolytic system. Its ability to act as a gratuitous inducer in some organisms allows researchers to investigate transcriptional and translational control without the confounding effects of metabolic changes associated with a carbon source.
Substrate for Enzyme Characterization
Methyl β-D-xylopyranoside and its derivatives are also employed as substrates for the characterization of various enzymes, such as acetylxylan esterases. These studies help to delineate the mode of action and substrate specificity of these enzymes.
Industrial Enzyme Production
The potent inducing capabilities of methyl β-D-xylopyranoside are of significant interest for the industrial production of xylanases.[7][8] By using methyl β-D-xylopyranoside as an inducer, it may be possible to achieve higher yields of these commercially important enzymes, which have applications in the food, feed, and pulp and paper industries.
Experimental Protocols
Preparation of Methyl β-D-xylopyranoside Stock Solution
-
Weigh the desired amount of methyl β-D-xylopyranoside powder (≥99% purity).
-
Dissolve the powder in sterile, deionized water to a final concentration of 10% (w/v).
-
Sterilize the solution by filtration through a 0.22 µm membrane filter.
-
Store the stock solution at 4°C.
Xylanase Induction Assay in Aspergillus species
This protocol is a generalized procedure based on methodologies described for Aspergillus species.[4][5]
-
Grow the fungal mycelia in a suitable liquid medium containing a repressive carbon source, such as glucose, to obtain sufficient biomass.
-
Harvest the mycelia by filtration and wash thoroughly with sterile, carbon-free medium to remove any residual glucose.
-
Resuspend the washed mycelia in a fresh, carbon-free induction medium.
-
Add methyl β-D-xylopyranoside from the sterile stock solution to a final concentration of 0.3 g/L.[5]
-
Incubate the culture with shaking at the optimal temperature for the specific fungal strain for 16-24 hours.[5]
-
Harvest the culture supernatant by centrifugation or filtration.
-
Assay the supernatant for xylanase and β-xylosidase activity using appropriate substrates, such as oat spelt xylan for xylanase and p-nitrophenyl-β-D-xylopyranoside for β-xylosidase.
The workflow for a typical xylanase induction experiment is depicted below.
Caption: Workflow for xylanase induction using methyl β-D-xylopyranoside.
Conclusion
Methyl β-D-xylopyranoside plays a multifaceted role in the biology of microorganisms, primarily acting as a potent and specific inducer of the xylanolytic enzyme system. Its ability to be transported into the cell and, in some cases, be metabolized, highlights its integration with microbial carbon sensing and metabolic pathways. For researchers and drug development professionals, methyl β-D-xylopyranoside is an indispensable tool for dissecting the regulatory networks of gene expression and for optimizing the production of industrially relevant enzymes. A thorough understanding of its biological functions is paramount for its effective application in both fundamental and applied microbiological research.
References
- 1. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Methyl beta-D-xylopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl beta-D-xylopyranoside, a seemingly simple methyl glycoside, holds a significant place in the history of carbohydrate chemistry. Its story is intrinsically linked to the foundational work of Nobel laureate Emil Fischer, whose pioneering efforts in the late 19th century laid the groundwork for our understanding of sugar structures and reactivity. This guide delves into the historical context of its discovery through the revolutionary Fischer glycosidation method, explores its fundamental chemical properties, details the evolution of its synthesis, and examines its enduring role as a critical tool in modern glycoscience and biotechnology. From a historical curiosity that helped define the cyclic nature of sugars to a versatile substrate in enzymatic studies and a building block in synthetic chemistry, this compound continues to be a molecule of fundamental importance.
The Genesis of Glycoside Chemistry: Emil Fischer's Foundational Era
The story of this compound begins not with the molecule itself, but with the monumental challenge of understanding the structure of sugars. In the late 19th century, German chemist Hermann Emil Fischer (1852-1919) embarked on a series of investigations into carbohydrates that would fundamentally change the field of organic chemistry and earn him the Nobel Prize in Chemistry in 1902.[1][2]
Fischer's work systematically unraveled the stereochemical complexities of monosaccharides. He established the structures of natural pentoses, including xylose, and developed the now-ubiquitous Fischer projection to represent three-dimensional stereochemistry on a two-dimensional surface.[1][3] His research culminated in the landmark synthesis of glucose, fructose, and mannose in 1890.[2] It was during this period of intense study into the reactions of sugars that the first synthetic glycosides were created, providing a crucial insight that reshaped our understanding of carbohydrate structure.
Discovery: The Fischer Glycosidation and the Revelation of Cyclic Structures
The pivotal discovery that led to the synthesis of this compound was the Fischer glycosidation (also known as Fischer glycosylation), a method developed between 1893 and 1895.[3][4] The reaction involves treating an aldose or ketose sugar with an alcohol in the presence of an acid catalyst.[4]
In his seminal 1893 paper, "Ueber die Glucoside der Alkohole" (On the Glucosides of Alcohols), Fischer described the reaction of glucose with methanol, which yielded not one, but two distinct isomeric products: α-methyl glucoside and β-methyl glucoside.[3][4] This was a critical observation. The prevailing open-chain aldehyde structure for glucose could not account for the existence of two such isomers. This led Fischer to propose that the sugars exist in a cyclic hemiacetal form, a revolutionary concept that is now a cornerstone of carbohydrate chemistry.[3]
Applying this same methodology to D-xylose, a pentose whose structure Fischer had also established, resulted in the formation of methyl α-D-xylopyranoside and methyl β-D-xylopyranoside .[3] This reaction provided the first synthetic route to this simple, yet fundamentally important, xyloside. The Fischer glycosidation remains one of the most direct and valuable methods for preparing simple glycosides.[5]
Diagram: The Fischer Glycosidation of D-Xylose
Caption: The acid-catalyzed reaction of D-xylose with methanol produces a mixture of anomeric methyl xylopyranosides.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white crystalline powder that is soluble in polar solvents like water.[6][7] Its structure and properties have been extensively characterized using modern analytical techniques, confirming the initial hypotheses of early carbohydrate chemists.
| Property | Value | Reference(s) |
| CAS Number | 612-05-5 | [8][9] |
| Molecular Formula | C₆H₁₂O₅ | [8][10] |
| Molecular Weight | 164.16 g/mol | [8][10] |
| Appearance | White to off-white crystalline powder | [6][10] |
| Melting Point | 155-158 °C | [6][9] |
| IUPAC Name | (2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | [8] |
| Synonyms | beta-Methyl-D-xyloside, 1-O-Methyl-β-D-xylopyranoside | [8][10] |
| Optical Rotation [α]20/D | -64.5 to -66.5° (c=10 in water) |
Structural confirmation relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the stereochemistry, including the β-configuration of the anomeric center, which is confirmed by the coupling constant of the anomeric proton (H-1).[8][11][12] Further definitive structural analysis, including bond lengths and angles, has been achieved through X-ray crystallography .[13]
Evolution of Synthesis Methodologies
While the Fischer glycosidation provided the historical breakthrough, synthetic strategies have evolved to offer greater control over yield and stereoselectivity.
The Classical Protocol: Fischer Glycosidation
This method remains a straightforward approach for producing methyl glycosides, particularly on a large scale. The primary drawback is the formation of a mixture of anomers (α and β) and sometimes ring-size isomers (pyranosides and furanosides), requiring subsequent separation.[4][5]
Experimental Protocol: Fischer Glycosidation of D-Xylose
-
Suspension: Suspend D-xylose in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrogen chloride (often from acetyl chloride) or a solid acid resin.
-
Reaction: Heat the mixture to reflux for several hours until the reaction reaches equilibrium. The thermodynamically more stable pyranoside forms, with the alpha anomer often favored due to the anomeric effect.[4]
-
Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., silver carbonate, sodium bicarbonate).
-
Filtration & Concentration: Filter the mixture to remove salts and concentrate the filtrate under reduced pressure.
-
Purification: Separate the anomeric products using column chromatography on silica gel.
Modern Synthetic Approaches
Contemporary methods provide more refined pathways to stereochemically pure this compound and its derivatives.
-
Koenigs-Knorr Reaction and Variants: This classical method involves the use of a glycosyl halide (e.g., acetobromo-α-D-xylose) with an alcohol in the presence of a silver or mercury salt promoter. It offers better stereocontrol than the Fischer method.
-
Use of Protecting Groups: To achieve regioselectivity in more complex syntheses, the hydroxyl groups of xylose are often protected. For instance, peracetylated xylose can be reacted with methanol using a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) to form the protected methyl xylopyranoside, which is then deprotected.[12][14]
-
Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative. Enzymes such as β-xylosidases or xylanases can catalyze the transglycosylation reaction between a suitable xylose donor (like xylobiose or xylan) and methanol.[15] This approach provides excellent stereoselectivity for the β-anomer.
Diagram: Workflow of Classical vs. Modern Synthesis
Caption: Comparison of a classical chemical synthesis workflow with a modern, highly selective enzymatic approach.
Applications and Enduring Significance in Research
From its origins as a proof-of-concept molecule, this compound has become an indispensable tool in several scientific domains.
-
Biochemical Probing: It is widely used as a simple, water-soluble substrate for assaying the activity of β-xylosidases and other glycoside hydrolases.[7][9] Its derivatives are used to study the mode of action of enzymes like acetylxylan esterases.
-
Synthetic Building Block: As an anomerically protected starting material, it is invaluable in the synthesis of more complex oligosaccharides, glycoconjugates, and biologically active compounds.[5][13] Its hydroxyl groups can be selectively modified to build larger structures.
-
Structural Biology: Its stability and defined structure make it a useful model compound for studying carbohydrate interactions and dynamics in solution using techniques like NMR.
-
Industrial and Cosmetic Applications: The molecule is incorporated into skincare products for its moisturizing properties, enhancing skin hydration.[10] It has also been explored as a potential natural sweetener and flavor enhancer.[10]
Conclusion
The journey of this compound is a microcosm of the history of glycoscience. Born from the brilliant and systematic work of Emil Fischer, its discovery was instrumental in establishing the fundamental cyclic nature of sugars. While synthesis methods have advanced from the brute-force equilibrium of the Fischer glycosidation to the surgical precision of enzymatic catalysis, the molecule itself has retained its importance. Today, it serves as a foundational research tool, enabling scientists to probe enzyme mechanisms, build complex bioactive molecules, and develop new products. Its history is a testament to how the pursuit of fundamental chemical knowledge can yield tools of enduring utility and broad scientific impact.
References
- 1. Emil Fischer | Science History Institute [sciencehistory.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 5. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 7. Methyl β-D-xylopyranoside, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 8. This compound | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. METHYL-BETA-D-XYLOPYRANOSIDE(612-05-5) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. METHYL-2,3,4-TRI-O-ACETYL-BETA-D-XYLOPYRANOSIDE | 13007-37-9 [chemicalbook.com]
- 15. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using Methyl beta-D-xylopyranoside as a substrate for xylanase assay
Application Note & Protocol
Topic: High-Specificity Xylanase Activity Determination Using Methyl β-D-xylopyranoside
Audience: Researchers, scientists, and drug development professionals.
A Defined Substrate Approach for Accurate Xylanase Characterization: An Assay Protocol Using Methyl β-D-xylopyranoside
Abstract
The study of endo-1,4-β-xylanases (EC 3.2.1.8), enzymes critical to biomass degradation and various industrial processes, demands precise and reproducible activity assays.[1][2] Traditional methods relying on polymeric substrates like xylan are often hampered by substrate heterogeneity, variable solubility, and the generation of a complex mixture of xylo-oligosaccharides, which can complicate kinetic analysis.[3] This application note details a robust and specific method for determining xylanase activity using the synthetic substrate, Methyl β-D-xylopyranoside (MβX). MβX provides a chemically defined, soluble substrate that, upon enzymatic cleavage, releases a single, quantifiable product: D-xylose. We present a detailed protocol based on the colorimetric detection of this released xylose using the dinitrosalicylic acid (DNS) method, offering a reliable alternative for kinetic studies, enzyme characterization, and inhibitor screening.
Introduction: The Need for a Defined Xylanase Substrate
Endo-1,4-β-xylanases are glycoside hydrolases that catalyze the breakdown of xylan, the second most abundant polysaccharide in nature.[1][2] They are key players in carbon cycling and have significant applications in industries ranging from paper and pulp bleaching to biofuel production and animal feed improvement.[1] Accurate measurement of xylanase activity is fundamental to optimizing these processes and discovering novel enzymes.
Assays using natural xylans (e.g., from birchwood or oat spelt) measure the collective release of reducing sugars from the polysaccharide backbone.[4][5] While physiologically relevant, these substrates present several challenges:
-
Structural Heterogeneity: Natural xylans are complex heteropolymers with varying degrees of polymerization and side-chain substitutions, leading to batch-to-batch variability.[6]
-
Solubility Issues: Xylan is often poorly soluble in aqueous buffers, complicating the preparation of homogenous reaction mixtures.
-
Complex Product Profile: Enzymatic action produces a mixture of xylo-oligosaccharides of different lengths, each potentially having a different colorimetric response in reducing sugar assays.[7]
To overcome these limitations, a well-defined synthetic substrate is advantageous. Methyl β-D-xylopyranoside (MβX) is a simple glycoside consisting of a xylose molecule linked to a methyl group.[8][9] It acts as a substrate for xylanases, which cleave the β-1,4-glycosidic bond, although it is more classically recognized as a substrate for β-xylosidases.[10] Its utility for some endo-xylanases, particularly for mechanistic studies, lies in its simplicity. The enzymatic reaction yields one mole of D-xylose and one mole of methanol per mole of substrate hydrolyzed, providing a direct 1:1 stoichiometric relationship between enzyme action and product formation.
Principle of the Assay
The assay is a two-step process involving an enzymatic reaction followed by a colorimetric quantification step.
Step 1: Enzymatic Hydrolysis of MβX The xylanase enzyme specifically recognizes and cleaves the glycosidic bond of Methyl β-D-xylopyranoside. This reaction liberates free D-xylose, a reducing sugar.
Step 2: Colorimetric Quantification of D-Xylose The amount of D-xylose produced is quantified using the dinitrosalicylic acid (DNS) method.[4] In an alkaline solution and at high temperatures, the aldehyde group of the xylose reduces the yellow 3,5-dinitrosalicylic acid to the reddish-brown 3-amino-5-nitrosalicylic acid. The intensity of the resulting color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of xylose released.[5][10]
Materials and Reagents
Equipment:
-
Spectrophotometer (visible range, capable of reading at 540 nm)
-
Microplate reader (optional, for high-throughput)
-
Thermostatic water bath or heating block
-
Vortex mixer
-
Calibrated pipettes and tips
-
Analytical balance
-
pH meter
Reagents:
-
Methyl β-D-xylopyranoside (MβX), ≥99% purity (CAS: 612-05-5)
-
D-Xylose, ≥99% purity (for standard curve)
-
3,5-Dinitrosalicylic acid (DNS)
-
Sodium hydroxide (NaOH)
-
Potassium sodium tartrate tetrahydrate (Rochelle salt)
-
Phenol
-
Sodium sulfite
-
Sodium acetate or Citrate buffer components (depending on enzyme's optimal pH)
-
Purified xylanase enzyme
-
Deionized water
Detailed Experimental Protocols
Proper reagent preparation is critical for assay reproducibility. All solutions should be prepared with high-purity deionized water.
| Reagent | Preparation Instructions | Storage |
| 50 mM Acetate Buffer (pH 5.0) | Prepare stock solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix ~14.8 mL of acetic acid stock with ~35.2 mL of sodium acetate stock and adjust the final volume to 100 mL. Verify pH with a calibrated pH meter. | 4°C for up to 1 month |
| 10 mM MβX Substrate Solution | Dissolve 16.42 mg of Methyl β-D-xylopyranoside in 10 mL of 50 mM Acetate Buffer (pH 5.0). Prepare fresh daily for best results. | 4°C for up to 24 hours |
| DNS Reagent | 1. Dissolve 1.0 g of DNS, 0.2 g of phenol, and 0.05 g of sodium sulfite in 80 mL of deionized water with gentle heating. 2. In a separate beaker, prepare a 5% NaOH solution. 3. Slowly add 20 mL of the 5% NaOH solution to the DNS mixture. 4. Add 30 g of potassium sodium tartrate (Rochelle salt) and dissolve completely. 5. Adjust the final volume to 100 mL with deionized water. | Store in a dark, airtight bottle at room temperature for up to 6 months. |
| 1 mg/mL D-Xylose Stock | Accurately weigh and dissolve 10 mg of D-xylose in 10 mL of deionized water. | 4°C for up to 1 week |
A standard curve is essential to correlate absorbance with the amount of product formed.
-
Prepare Dilutions: From the 1 mg/mL D-xylose stock solution, prepare a series of dilutions in deionized water to obtain concentrations ranging from 0.1 to 1.0 mg/mL (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL). The "0" tube serves as the blank.
-
Reaction Setup: In separate labeled test tubes, add 0.5 mL of each xylose dilution.
-
Add DNS Reagent: Add 1.0 mL of DNS reagent to each tube and mix well.
-
Incubate: Place the tubes in a boiling water bath for exactly 5-10 minutes.[5] A consistent heating time is crucial for reproducibility.
-
Cool Down: Immediately cool the tubes in an ice bath to stop the reaction and stabilize the color.
-
Dilute: Add 3.5 mL of deionized water to each tube and mix thoroughly.
-
Measure Absorbance: Measure the absorbance of each standard at 540 nm against the blank (0 mg/mL xylose).
-
Plot Data: Plot the absorbance (Y-axis) versus the xylose concentration (X-axis). The data should yield a linear relationship. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the xylose produced in the enzymatic assay.
| Xylose Conc. (mg/mL) | Absorbance at 540 nm (Example) |
| 0.0 | 0.000 |
| 0.1 | 0.152 |
| 0.2 | 0.301 |
| 0.4 | 0.598 |
| 0.6 | 0.903 |
| 0.8 | 1.210 |
| 1.0 | 1.505 |
-
Enzyme Preparation: Prepare a dilution series of your xylanase enzyme in 50 mM Acetate Buffer (pH 5.0). The optimal dilution should produce an amount of xylose that falls within the linear range of your standard curve.
-
Reaction Setup: For each enzyme concentration, set up the following reaction in a microcentrifuge tube:
-
450 µL of 10 mM MβX Substrate Solution
-
50 µL of diluted enzyme solution
-
-
Controls:
-
Enzyme Blank: 450 µL of buffer + 50 µL of diluted enzyme solution.
-
Substrate Blank: 450 µL of 10 mM MβX + 50 µL of buffer.
-
-
Incubation: Incubate all tubes at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 15-30 minutes). The reaction time should be within the initial linear rate of product formation.
-
Stop Reaction & Develop Color: Stop the reaction by taking a 0.5 mL aliquot from each tube and adding it to a new tube containing 1.0 mL of DNS reagent. Mix immediately.
-
Incubate, Cool, and Dilute: Repeat steps 4, 5, and 6 from Protocol 2.
-
Measure Absorbance: Read the absorbance at 540 nm. Subtract the absorbance of the appropriate blank from your sample readings.
Data Analysis and Calculation of Enzyme Activity
-
Determine Xylose Concentration: Use the net absorbance value of your sample and the equation from your D-xylose standard curve to calculate the concentration of xylose produced (in mg/mL).
-
Xylose (mg/mL) = (Abs_sample - c) / m (Where 'm' is the slope and 'c' is the y-intercept of the standard curve)
-
-
Calculate Total Xylose Produced: Convert the concentration to the total mass of xylose in the DNS reaction volume (1.5 mL before final dilution).
-
Total Xylose (mg) = Xylose (mg/mL) * 0.5 mL (This accounts for the 0.5 mL aliquot taken from the enzymatic reaction)
-
-
Calculate Micromoles of Xylose: Convert the mass of xylose to micromoles. The molecular weight of xylose is 150.13 g/mol .
-
Xylose (µmol) = (Total Xylose (mg) / 150.13 g/mol) * 1000
-
-
Calculate Enzyme Activity: Define activity in standard units (U). One unit (U) of xylanase activity is the amount of enzyme that releases 1 µmol of xylose per minute under the specified assay conditions.[5]
-
Activity (U) = Xylose (µmol) / Incubation Time (min)
-
-
Express as Specific Activity: Relate the activity to the amount of enzyme used.
-
Activity (U/mL) = Activity (U) / Volume of Enzyme in reaction (mL) (In this protocol, 0.05 mL)
-
References
- 1. researchgate.net [researchgate.net]
- 2. A review on xylanase sources, classification, mode of action, fermentation processes, and applications as a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Optimization, purification, and characterization of xylanase production by a newly isolated Trichoderma harzianum strain by a two-step statistical experimental design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocat.com [biocat.com]
- 9. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.cn]
- 10. Isolation, Purification, and Characterization of Xylanase Produced by a New Species of Bacillus in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring β-Xylosidase Activity Using Methyl-β-D-Xylopyranoside: A Detailed Protocol for Researchers
An Application Guide and Protocol
Abstract
β-Xylosidases (EC 3.2.1.37) are critical enzymes that catalyze the hydrolysis of short xylo-oligosaccharides into xylose, playing a terminal role in the complete breakdown of xylan, a major component of hemicellulose.[1][2] The accurate measurement of their activity is fundamental for applications ranging from biofuel production and food processing to the development of novel therapeutics.[3][4] This document provides a comprehensive, field-tested protocol for determining β-xylosidase activity using the synthetic substrate methyl-β-D-xylopyranoside.[5][6] The assay relies on the enzymatic release of D-xylose, a reducing sugar, which is subsequently quantified using the sensitive 3,5-dinitrosalicylic acid (DNS) colorimetric method. We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on data analysis and troubleshooting to ensure a robust and reproducible assay.
Introduction and Scientific Principle
β-Xylosidase is an exo-acting glycoside hydrolase that cleaves β-(1,4) glycosidic bonds from the non-reducing end of xylo-oligosaccharides, releasing xylose monomers.[1][7] This function is essential for overcoming the feedback inhibition of endo-xylanases by xylo-oligosaccharides, thereby enhancing the overall efficiency of hemicellulose saccharification.[8][9]
While natural substrates are physiologically relevant, synthetic analogs like methyl-β-D-xylopyranoside offer greater consistency, solubility, and ease of use for routine enzyme characterization.[6] The principle of this assay is a two-stage process:
-
Enzymatic Hydrolysis: β-Xylosidase catalyzes the cleavage of methyl-β-D-xylopyranoside into D-xylose and methanol.
-
Colorimetric Detection: The amount of D-xylose produced, which possesses a free aldehyde group, is quantified. The DNS method is a reliable choice for this step. In an alkaline environment and upon heating, the 3,5-dinitrosalicylic acid is reduced by the xylose to 3-amino-5-nitrosalicylic acid.[10][11] This conversion results in a distinct color change from yellow to orange-red, with an absorbance maximum around 540 nm.[12][13] The intensity of this color is directly proportional to the concentration of the xylose released.
Caption: The two-stage principle of the β-xylosidase assay.
Materials and Reagents
Equipment
-
UV/Vis Spectrophotometer or Microplate Reader capable of measuring absorbance at 540 nm
-
Thermostatic water bath or heat block capable of maintaining 95-100°C
-
Incubator or water bath for enzymatic reaction (e.g., 50°C, enzyme-dependent)
-
Vortex mixer
-
Calibrated micropipettes and tips
-
Glass test tubes or 1.5 mL microcentrifuge tubes
-
Analytical balance
Reagents
-
β-Xylosidase Enzyme: Source and purity will vary. Prepare a stock solution and working dilutions in the reaction buffer as needed. Store according to the manufacturer's instructions.
-
Methyl-β-D-xylopyranoside (Substrate): (FW: 164.16 g/mol ). Prepare a 10 mM stock solution in the reaction buffer.
-
Reaction Buffer (50 mM Sodium Citrate, pH 5.0): The optimal pH for β-xylosidases often falls within the acidic range.[14] Prepare by dissolving 1.47 g of Sodium Citrate dihydrate in ~90 mL of deionized water, adjust pH to 5.0 with HCl, and bring the final volume to 100 mL. Note: The optimal buffer system and pH should be determined empirically for your specific enzyme.
-
D-Xylose Standard (10 mM): (FW: 150.13 g/mol ). Accurately weigh 15.01 mg of D-xylose and dissolve in 10 mL of deionized water to create a 10 mM stock solution.
-
DNS (3,5-Dinitrosalicylic Acid) Reagent:
-
Solution A: Dissolve 1.0 g of 3,5-dinitrosalicylic acid and 0.2 g of phenol in 50 mL of deionized water with gentle heating and stirring.
-
Solution B: Dissolve 20.0 g of sodium potassium tartrate (Rochelle salt) in 30 mL of 2 M NaOH.
-
Slowly add Solution B to Solution A with continuous stirring. Add 0.05 g of sodium sulfite and stir until dissolved. Adjust the final volume to 100 mL with deionized water.
-
Store in a dark, airtight bottle at room temperature. The reagent is stable for several weeks.
-
Safety: Wear gloves and eye protection. NaOH is corrosive and DNS is a skin/eye irritant.
-
Experimental Protocol
This protocol is designed for a final reaction volume of 200 µL. It can be scaled as needed.
Preparation of D-Xylose Standards for Standard Curve
It is essential to generate a standard curve with each experiment to ensure accuracy.
-
Label a series of 7 microcentrifuge tubes (S0 to S6).
-
Add deionized water and the 10 mM D-Xylose stock as detailed in the table below to create a dilution series.
| Tube | Volume of Water (µL) | Volume of 10 mM Xylose (µL) | Final Xylose Conc. (mM) | Xylose (µmol) in 100 µL |
| S0 | 500 | 0 | 0 | 0 |
| S1 | 475 | 25 | 0.5 | 0.05 |
| S2 | 450 | 50 | 1.0 | 0.10 |
| S3 | 400 | 100 | 2.0 | 0.20 |
| S4 | 300 | 200 | 4.0 | 0.40 |
| S5 | 200 | 300 | 6.0 | 0.60 |
| S6 | 100 | 400 | 8.0 | 0.80 |
-
Proceed to the DNS detection step (Section 3.3) using 100 µL of each standard in place of the enzyme reaction mix.
Enzymatic Reaction
-
Prepare Enzyme Dilutions: Dilute the β-xylosidase stock solution with cold reaction buffer to a concentration that will yield product formation in the linear range of the assay (determined empirically). Keep the enzyme on ice.
-
Set up Reactions: Prepare three sets of tubes: "Samples", "Enzyme Blank", and "Substrate Blank".
-
Samples: For measuring enzyme activity.
-
Enzyme Blank: Controls for any reducing substances present in the enzyme preparation.
-
Substrate Blank: Controls for non-enzymatic hydrolysis of the substrate or contaminating reducing sugars.
-
| Component | Sample (µL) | Enzyme Blank (µL) | Substrate Blank (µL) |
| Reaction Buffer | 50 | 150 | 50 |
| 10 mM Substrate | 100 | 0 | 100 |
| Enzyme Solution | 50 | 50 | 0 |
| Total Volume | 200 | 200 | 150 |
-
Initiate Reaction: Pre-incubate the tubes containing buffer and substrate at the desired reaction temperature (e.g., 50°C) for 5 minutes.
-
Start the reaction by adding the enzyme solution to the "Sample" and "Enzyme Blank" tubes. For the "Substrate Blank", add 50 µL of buffer instead of enzyme.
-
Vortex gently and incubate for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation.
DNS Detection of Released Xylose
-
Stop Reaction: After incubation, take a 100 µL aliquot from each reaction tube and place it in a new, clean test tube. Add 200 µL of DNS Reagent to each tube. The high pH of the DNS reagent effectively stops the enzymatic reaction.
-
Color Development: Vortex the tubes and place them in a boiling water bath (95-100°C) for exactly 10 minutes.
-
Cooling & Dilution: Immediately transfer the tubes to an ice bath to cool for 5 minutes. This stabilizes the color. Add 700 µL of deionized water to each tube and vortex thoroughly.
-
Measure Absorbance: Transfer 200 µL from each tube to a 96-well microplate or a cuvette. Measure the absorbance at 540 nm (A₅₄₀).
Caption: A complete workflow diagram for the β-xylosidase activity assay.
Data Analysis and Calculations
-
Standard Curve:
-
Subtract the A₅₄₀ of the blank standard (S0) from all other standard readings.
-
Plot the corrected A₅₄₀ (y-axis) against the amount of xylose in µmol (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99). The slope (m) represents the absorbance change per µmol of xylose.
-
-
Correct Sample Absorbance:
-
Corrected A₅₄₀ = A₅₄₀(Sample) - A₅₄₀(Enzyme Blank) - A₅₄₀(Substrate Blank)
-
-
Calculate Xylose Produced:
-
Use the standard curve's slope (m) to determine the amount of xylose produced in the aliquot.
-
Xylose Produced (µmol) = Corrected A₅₄₀ / m
-
-
Calculate Enzyme Activity:
-
One unit (U) of β-xylosidase activity is defined as the amount of enzyme that liberates 1 µmol of D-xylose from the substrate per minute under the specified assay conditions.[7][15]
-
Activity (U/mL) = [Xylose Produced (µmol) / (Reaction Time (min) * Volume of Enzyme in Reaction (mL))] * (Total Reaction Volume / Aliquot Volume for DNS)
-
Example Calculation:
-
Corrected A₅₄₀ = 0.45
-
Slope (m) from standard curve = 0.75 A₅₄₀/µmol
-
Reaction Time = 15 min
-
Volume of Enzyme = 0.05 mL
-
Total Reaction Volume = 0.2 mL
-
Aliquot Volume = 0.1 mL
-
Xylose Produced (µmol) = 0.45 / 0.75 = 0.6 µmol
-
Activity (U/mL) = [0.6 µmol / (15 min * 0.05 mL)] * (0.2 mL / 0.1 mL) = (0.8 µmol/min/mL) * 2 = 1.6 U/mL
-
-
Key Considerations and Assay Optimization
-
Linearity: It is crucial to ensure the assay is performed within the linear range of both enzyme concentration and time. Run preliminary tests by varying enzyme concentration at a fixed time point and varying incubation time with a fixed enzyme concentration to determine the optimal conditions for measuring initial velocity.
-
pH and Temperature: The activity of β-xylosidase is highly dependent on pH and temperature. The conditions provided (pH 5.0, 50°C) are common starting points, but should be optimized for the specific enzyme being studied.[14][16]
-
Substrate Concentration: For routine activity measurements, the substrate concentration should be saturating (typically 5-10 times the Michaelis constant, Kₘ) to ensure the reaction rate is maximal (Vₘₐₓ) and directly proportional to the enzyme concentration.[17] Be aware that some β-xylosidases can exhibit substrate inhibition or deviation from Michaelis-Menten kinetics at very high substrate concentrations.[18][19]
-
Product Inhibition: D-xylose, the product of the reaction, is a known inhibitor of many β-xylosidases.[1][20] This is a primary reason for measuring the initial rate of reaction, before product accumulation becomes significant enough to reduce enzyme activity.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Activity | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Reaction time too short. 4. Presence of an inhibitor. | 1. Use a fresh enzyme aliquot; verify protein concentration. 2. Prepare fresh buffer and verify pH. 3. Increase incubation time or enzyme concentration. 4. Check sample preparation for potential inhibitors. |
| High Background Signal | 1. Contaminated reagents (substrate, buffer). 2. High concentration of reducing sugars in the enzyme prep. | 1. Prepare fresh reagents. Run a substrate blank. 2. Run an enzyme blank. Consider purifying the enzyme further if necessary. |
| Non-Linear Standard Curve | 1. Pipetting errors. 2. DNS reagent improperly prepared or degraded. 3. Spectrophotometer issue. | 1. Use calibrated pipettes; ensure thorough mixing. 2. Prepare fresh DNS reagent. 3. Blank the instrument properly; check wavelength setting. |
| Color Fades After Boiling | 1. Insufficient cooling after boiling. 2. Reagent instability. | 1. Ensure rapid and thorough cooling in an ice bath immediately after the boiling step. 2. Ensure DNS reagent was prepared correctly and stored properly. |
References
- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for Xylan 1,4-Beta-Xylosidase [creative-enzymes.com]
- 3. β-Xylosidase - Creative Enzymes [creative-enzymes.com]
- 4. β-Xylosidase Activity Assay Kit [myskinrecipes.com]
- 5. Methyl-β-D-xylopyranoside - Nordic Biosite [nordicbiosite.com]
- 6. researchgate.net [researchgate.net]
- 7. beta-Xylosidase Bacillus pumilus Enzyme | Megazyme [megazyme.com]
- 8. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 11. youtube.com [youtube.com]
- 12. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 13. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. tycmhoffman.com [tycmhoffman.com]
- 18. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Engineering lower inhibitor affinities in beta-D-xylosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: The Utility of Methyl β-D-xylopyranoside in Modern Glycosylation Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl β-D-xylopyranoside is a foundational molecule in carbohydrate chemistry, serving as a versatile tool in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its stable methyl glycoside linkage at the anomeric position prevents ring-opening, rendering the remaining hydroxyl groups available for selective modification. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Methyl β-D-xylopyranoside in both chemical and enzymatic glycosylation reactions. We will explore its role as a glycosyl acceptor, detail step-by-step protocols for key synthetic transformations, and discuss the critical parameters that govern reaction success.
Introduction: Why Methyl β-D-xylopyranoside?
D-xylose is a primary component of hemicellulose, the second most abundant polysaccharide in nature.[3] Its derivatives, particularly β-xylopyranosides, are of significant interest for their biological activities and as building blocks for various applications, including surfactants and activators of glycosaminoglycan (GAG) biosynthesis.[3][4]
Methyl β-D-xylopyranoside (MBXP) is the methylated form of β-D-xylose, where the anomeric hydroxyl group is replaced by a methoxy group.[1] This simple modification confers several advantages for its use in glycosylation chemistry:
-
Anomeric Stability: The methyl glycoside bond is stable to a wide range of reaction conditions, unlike the free hemiacetal of xylose. This allows chemists to perform reactions on the other hydroxyl groups (at C2, C3, and C4) without affecting the anomeric center.
-
Defined Stereochemistry: The β-configuration is fixed, providing a stereochemically defined starting point for building larger, more complex carbohydrate structures.
-
Ideal Model Compound: Its simplicity and commercial availability make it an excellent model substrate for developing and optimizing new glycosylation methodologies and for studying the activity and specificity of carbohydrate-active enzymes like xylosidases.[2]
This guide will focus on the practical application of MBXP as a glycosyl acceptor, a molecule that uses one of its free hydroxyl groups to attack an activated glycosyl donor, thereby forming a new glycosidic linkage.
Core Concepts in Glycosylation with Methyl β-D-xylopyranoside
Glycosylation is the process of forming a glycosidic bond. When using MBXP as a glycosyl acceptor, the primary challenge is to control which of its three hydroxyl groups (C2-OH, C3-OH, or C4-OH) participates in the reaction. This is the challenge of regioselectivity .
Chemical Glycosylation Strategies
Chemical methods offer broad flexibility but require a multi-step approach involving protecting groups to achieve regioselectivity.
-
The Role of Protecting Groups: To direct the glycosylation to a specific position, the other hydroxyl groups must be temporarily "capped" with protecting groups (e.g., benzyl, acetyl, silyl ethers). These groups are later removed to reveal the final product.
-
Donor Activation: The glycosyl donor must be "activated" to form an electrophilic species at its anomeric center, typically an oxocarbenium ion intermediate, which then reacts with the nucleophilic hydroxyl group of the acceptor (MBXP).[5] Common methods include the use of glycosyl halides (Koenigs-Knorr reaction), trichloroacetimidates, or thioglycosides.[4][5]
-
Achieving Regioselectivity: A powerful technique for achieving regioselectivity without a lengthy protecting group strategy is the use of a stannylene acetal intermediate . Reacting MBXP with dibutyltin oxide can selectively activate one hydroxyl group over others, often the C4-OH, allowing for subsequent reaction at that specific site.[6]
Enzymatic Glycosylation Strategies
Enzymatic methods provide an elegant, "green" alternative to chemical synthesis, offering unparalleled regio- and stereoselectivity and avoiding the need for protecting groups.[7][8]
-
Glycosidases in Reverse (Transglycosylation): While glycosidases (e.g., β-xylosidases) naturally hydrolyze glycosidic bonds, this process can be reversed under specific conditions. In a process called transglycosylation, the enzyme cleaves a donor substrate (like xylobiose) and transfers the xylosyl unit to an acceptor molecule (like MBXP) instead of water.[7][9]
-
Glycosyltransferases: These enzymes are nature's dedicated catalysts for forming glycosidic bonds. They use an activated sugar nucleotide donor (e.g., UDP-xylose) and transfer the sugar moiety to a specific position on an acceptor with absolute precision.
The workflow for these strategies can be visualized as follows.
Caption: High-level workflows for chemical vs. enzymatic glycosylation.
Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE).
Protocol 1: Chemical Synthesis of Methyl 2,3-di-O-benzyl-4-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-β-D-xylopyranoside
This protocol illustrates the use of MBXP as a glycosyl acceptor after selective protection of its C2 and C3 hydroxyls. It employs a glycosyl bromide donor activated by a silver salt (a modified Koenigs-Knorr reaction).[4]
Rationale: Benzyl ethers are chosen as protecting groups for the C2 and C3 positions because they are stable under the glycosylation conditions but can be easily removed later by catalytic hydrogenation. Acetyl groups on the donor help to increase its reactivity and favor the formation of the desired β-linkage through neighboring group participation. Silver triflate acts as a powerful promoter to activate the glycosyl bromide.
Caption: Reaction mechanism for the chemical synthesis protocol.
Materials:
-
Methyl β-D-xylopyranoside (MBXP)
-
Methyl 2,3-di-O-benzyl-β-D-xylopyranoside (Acceptor - prepared via standard procedures)
-
2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide (Donor)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Triethylamine
-
Methanol, Ethyl Acetate, Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acceptor (1.0 eq.), TBAB (1.1 eq.), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
Donor & Promoter Addition: In a separate flask, dissolve the glycosyl bromide donor (1.2 eq.) and AgOTf (1.2 eq.) in anhydrous DCM. Add this solution to the cooled reaction mixture dropwise over 15 minutes.
-
Reaction: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the acceptor is consumed (as indicated by TLC), quench the reaction by adding triethylamine (2.0 eq.) to neutralize the acid formed.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove molecular sieves and silver salts. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of Hexane:Ethyl Acetate to afford the pure protected disaccharide.
-
Deprotection (Optional): The acetyl and benzyl groups can be removed in subsequent standard steps (Zemplén deacetylation followed by catalytic hydrogenation) to yield the final disaccharide.
Protocol 2: Enzymatic Synthesis of a Disaccharide via Transglycosylation
This protocol uses a commercially available β-xylosidase to catalyze the transfer of a xylosyl unit from a donor (p-nitrophenyl-β-D-xylopyranoside) to Methyl β-D-xylopyranoside.
Rationale: β-xylosidases are retaining enzymes that operate via a double-displacement mechanism, forming a covalent glycosyl-enzyme intermediate.[7] In the presence of a high concentration of an acceptor like MBXP, this intermediate can be intercepted to form a new glycosidic bond (transglycosylation) in competition with hydrolysis (reaction with water).[9] p-Nitrophenyl-β-D-xylopyranoside is a convenient donor as the release of p-nitrophenol can be monitored spectrophotometrically.
Caption: Enzymatic transglycosylation cycle using a β-xylosidase.
Materials:
-
β-Xylosidase (e.g., from Aspergillus niger)
-
Methyl β-D-xylopyranoside (MBXP, Acceptor)
-
p-Nitrophenyl-β-D-xylopyranoside (pNPX, Donor)
-
Sodium citrate buffer (50 mM, pH 5.0)
-
Sodium carbonate solution (1 M)
-
Acetonitrile (HPLC grade)
-
C18 Reverse-phase HPLC column
Procedure:
-
Substrate Preparation: Prepare a stock solution of the donor (pNPX) at 50 mM in the citrate buffer. Prepare a stock solution of the acceptor (MBXP) at 500 mM in the same buffer.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the donor solution and 400 µL of the acceptor solution. The final concentrations will be 10 mM pNPX and 400 mM MBXP. Pre-warm the solution to the enzyme's optimal temperature (e.g., 40 °C).
-
Enzyme Addition: Add the β-xylosidase enzyme to the reaction mixture to a final concentration of 1 U/mL. Mix gently by inversion.
-
Incubation: Incubate the reaction at 40 °C.
-
Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture and immediately quench it by adding it to 180 µL of 1 M sodium carbonate. This stops the reaction and develops the yellow color of the liberated p-nitrophenolate for spectrophotometric analysis (at 405 nm), which tracks donor consumption.
-
Product Analysis: The quenched aliquots can also be analyzed by HPLC on a C18 column with a water/acetonitrile gradient to monitor the formation of the new disaccharide product(s) and separate them from the starting materials and the hydrolysis byproduct (xylose).
-
Purification: Once the optimal yield is reached, the bulk reaction can be stopped by boiling for 5 minutes to denature the enzyme. The product can then be purified from the reaction mixture using preparative HPLC or size-exclusion chromatography.
Data Summary & Troubleshooting
The success of a glycosylation reaction depends on carefully optimized parameters. Below is a table summarizing hypothetical outcomes for the chemical synthesis protocol, illustrating the importance of key variables.
| Entry | Promoter (eq.) | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (β:α) | Notes |
| 1 | AgOTf (1.2) | -40 | 2 | 75 | >20:1 | Optimal conditions, high β-selectivity due to low temperature. |
| 2 | AgOTf (1.2) | 0 | 1 | 72 | 10:1 | Higher temperature reduces selectivity. |
| 3 | AgOTf (0.8) | -40 | 6 | 45 | >20:1 | Sub-stoichiometric promoter leads to slow and incomplete reaction. |
| 4 | NIS/TfOH (1.2) | -60 | 3 | 80 | >20:1 | Alternative promoter system, can be more effective for some substrates. |
| 5 | Ag₂CO₃ (1.5) | 25 | 12 | 55 | 5:1 | Weaker promoter, requires higher temperature and gives lower selectivity.[4] |
Common Troubleshooting Issues:
-
Low Yield: May be caused by an inactive donor, insufficient promoter, or competitive hydrolysis due to moisture. Ensure all reagents and glassware are scrupulously dry.
-
Poor Stereoselectivity (Chemical): Often a result of reaction temperature being too high or the choice of a non-participating protecting group on the donor.
-
Dominant Hydrolysis (Enzymatic): The concentration of the acceptor (MBXP) is too low. Increase the acceptor-to-donor ratio to favor the transglycosylation pathway over hydrolysis.
-
Complex Product Mixture: In chemical synthesis, this can arise from incomplete protection or deprotection steps. In enzymatic reactions, the enzyme may form multiple products by adding to different positions; screening for a more selective enzyme may be necessary.
Conclusion
Methyl β-D-xylopyranoside is an indispensable reagent in the field of glycoscience. Its stability and well-defined structure make it an excellent starting point for the controlled, stepwise synthesis of oligosaccharides using chemical methods. Furthermore, it serves as a valuable acceptor substrate in enzymatic glycosylation, enabling the production of specific glycosides with high efficiency and selectivity. The protocols and concepts outlined in this guide provide a solid foundation for researchers to leverage the unique properties of Methyl β-D-xylopyranoside in their synthetic endeavors, from fundamental research to the development of novel therapeutics and biomaterials.
References
- 1. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl β-D-xylopyranoside, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 3. β-Xylopyranosides: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-D-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-d-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chemoenzymatic Synthesis Using Methyl β-D-xylopyranoside as a Precursor
Introduction
The convergence of enzymatic catalysis and traditional organic chemistry, known as chemoenzymatic synthesis, offers a powerful platform for the precise and efficient construction of complex molecules. This approach harnesses the exquisite regio- and stereoselectivity of enzymes to overcome the often-challenging protection-deprotection sequences required in classical carbohydrate chemistry. Methyl β-D-xylopyranoside, a readily available and cost-effective building block derived from hemicellulose, the second most abundant polysaccharide in nature, serves as an ideal starting point for the synthesis of a diverse array of valuable compounds.[1][2] Derivatives of xylopyranosides have garnered significant interest in drug development and biomedical research, acting as primers for glycosaminoglycan (GAG) biosynthesis, enzyme inhibitors, and probes for studying carbohydrate-protein interactions.[1][3][4][5] They are also utilized as non-ionic surfactants and as specific substrates for enzyme assays.[1][2][6]
This guide provides an in-depth exploration of two primary chemoenzymatic strategies starting from Methyl β-D-xylopyranoside: (1) Lipase-catalyzed regioselective acylation for the targeted modification of hydroxyl groups, and (2) Glycosyltransferase-mediated elongation of the carbohydrate structure. The protocols and technical discussions herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and the practical steps to implement these powerful synthetic methodologies.
Strategy 1: Lipase-Catalyzed Regioselective Acylation
Application Note
Principle of the Method: Lipases (EC 3.1.1.3) are hydrolases that, under anhydrous or micro-aqueous conditions, can effectively catalyze the reverse reaction: esterification. Their utility in carbohydrate chemistry stems from their remarkable ability to regioselectively acylate specific hydroxyl groups on a sugar scaffold.[7] This selectivity is governed by the steric and electronic environment of the enzyme's active site, which typically contains a catalytic triad (e.g., Ser-His-Asp).[8] The carbohydrate substrate docks into the active site in a preferred orientation, exposing a particular hydroxyl group to the activated acyl donor. The primary hydroxyl groups (e.g., at C-5 of a furanose or C-6 of a hexopyranose) are often preferentially acylated due to lower steric hindrance. However, selectivity among secondary hydroxyls is also frequently achieved, as is the case with xylopyranosides.[7][9]
For Methyl β-D-xylopyranoside, which lacks a primary hydroxyl group, lipases can differentiate between the secondary hydroxyls at positions C-2, C-3, and C-4. This allows for the synthesis of mono-acylated xylosides that can serve as key intermediates for further chemical modifications. The use of an immobilized enzyme, such as Novozym® 435 (immobilized Lipase B from Candida antarctica), is highly advantageous as it simplifies catalyst removal and recycling, improving process efficiency.[8][10] Vinyl esters (e.g., vinyl acetate, vinyl laurate) are often employed as acyl donors because the reaction is rendered irreversible by the tautomerization of the released vinyl alcohol to acetaldehyde, which drives the reaction equilibrium towards product formation.[10]
Key Experimental Considerations:
-
Enzyme Selection: While Novozym® 435 is a robust and widely used lipase, other lipases from sources like Pseudomonas cepacia or porcine pancreas may offer different regioselectivities.[8][9]
-
Solvent System: Anhydrous, non-polar organic solvents such as toluene, hexane, or 2-methyl-2-butanol (tert-amyl alcohol) are crucial to suppress the competing hydrolysis reaction and solubilize the reactants.[8]
-
Acyl Donor: The choice of acyl donor influences both reaction kinetics and the properties of the final product. Short-chain donors (vinyl acetate) are used for introducing protecting groups, while long-chain donors (vinyl laurate) can impart surfactant properties.[11]
-
Water Activity (a_w): Trace amounts of water are essential for maintaining the enzyme's active conformation, but excess water will promote hydrolysis. Controlling water activity is therefore critical for optimal performance.
-
Reaction Monitoring: Progress can be easily monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a higher-running, less polar product spot. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis.
-
Structural Confirmation: The structure and regiochemistry of the acylated product must be unambiguously confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) and Mass Spectrometry (MS).
Workflow for Lipase-Catalyzed Regioselective Acylation
Caption: Workflow for the enzymatic acylation of Methyl β-D-xylopyranoside.
Protocol 1: Lipase-Catalyzed Regioselective Acylation of Methyl β-D-xylopyranoside
Materials:
-
Methyl β-D-xylopyranoside (MW: 164.16 g/mol )[12]
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl Laurate (MW: 226.36 g/mol )
-
Anhydrous Toluene
-
Molecular Sieves (4 Å), activated
-
Ethyl Acetate (EtOAc) and Hexane for chromatography
-
Methanol (MeOH)
-
Silica Gel 60 (230-400 mesh)
-
TLC plates (Silica gel 60 F254)
Equipment:
-
Round-bottom flask with stopper
-
Magnetic stirrer/hotplate or orbital shaker with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a 50 mL round-bottom flask, add Methyl β-D-xylopyranoside (1.0 g, 6.09 mmol) and anhydrous toluene (25 mL).
-
Add activated 4 Å molecular sieves (~1 g) to maintain anhydrous conditions.
-
Add Vinyl Laurate (1.65 g, 7.31 mmol, 1.2 equivalents).
-
Add Novozym® 435 (250 mg, 25% w/w of the xyloside).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 50°C.
-
Monitor the reaction progress every 12-24 hours using TLC (developing system: 7:3 Hexane/EtOAc). The starting material is insoluble and stays at the baseline, while the product will have an Rf of ~0.4-0.5.
-
After the reaction reaches completion or equilibrium (typically 48-72 hours, indicated by the disappearance of the starting material spot), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the enzyme and molecular sieves. Wash the enzyme cake with a small amount of toluene. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Purify the crude product by silica gel column chromatography using a gradient of Hexane/EtOAc (e.g., starting from 9:1 to 7:3) to yield the pure mono-acylated product.
-
Combine the product-containing fractions, evaporate the solvent, and dry under high vacuum.
-
Characterize the final product by NMR and MS to confirm its structure and determine the position of acylation.
| Parameter | Condition | Rationale |
| Enzyme | Novozym® 435 | High stability, activity in organic media, and ease of removal. |
| Substrate Ratio | 1:1.2 (Xyloside:Acyl Donor) | A slight excess of the acyl donor drives the reaction forward. |
| Solvent | Anhydrous Toluene | Solubilizes the acyl donor and minimizes hydrolytic side reactions. |
| Temperature | 50°C | Balances reaction rate with enzyme thermal stability. |
| Monitoring | TLC (7:3 Hexane/EtOAc) | Provides a simple and rapid way to track product formation. |
Strategy 2: Glycosyltransferase-Mediated Glycosylation
Application Note
Principle of the Method: Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor (e.g., UDP-glucose, UDP-galactose) to an acceptor molecule, which can be a saccharide, lipid, or protein.[13][14] This process is fundamental to the biosynthesis of oligosaccharides and glycoconjugates in nature. The reaction catalyzed by GTs is highly specific for the donor, the acceptor, and the stereochemistry (α or β) and regiochemistry (e.g., 1→4, 1→3) of the newly formed glycosidic bond.[14] This exquisite specificity makes GTs ideal tools for the controlled elongation of carbohydrate chains without the need for protecting groups.[15]
A well-studied example relevant to xyloside derivatives is the action of β-1,4-galactosyltransferase 7 (β4GalT7). This enzyme is critical in human biology as it catalyzes the transfer of galactose from UDP-galactose to a xyloside acceptor, forming the Gal-β-1,4-Xyl linkage.[15] This disaccharide is the second step in the biosynthesis of the common tetrasaccharide linker region that connects GAG chains to core proteins in proteoglycans.[15] By using Methyl β-D-xylopyranoside or its derivatives as acceptor substrates, one can enzymatically synthesize the core disaccharide of this important biological structure.
Key Experimental Considerations:
-
Enzyme Source: GTs are often recombinant proteins expressed in bacterial or yeast systems (e.g., E. coli, Pichia pastoris).[15][16] The enzyme must be sufficiently pure for synthetic applications.
-
Nucleotide-Sugar Donor: The activated sugar donor (e.g., UDP-Gal) is a key, and often expensive, reagent. Some protocols incorporate a regeneration system for the nucleotide cofactor to improve process economics.
-
Buffer System: The reaction is performed in an aqueous buffer at a specific pH (typically neutral) and requires divalent cations, most commonly manganese (Mn²⁺), as a cofactor for GT activity.[15]
-
Acceptor Substrate: The efficiency of the glycosylation can depend on the nature of the aglycone of the xyloside acceptor. Hydrophobic aglycones have been shown to be competent substrates.[15]
-
Reaction Monitoring: HPLC is the preferred method for monitoring the reaction, as it can separate the charged nucleotide-sugar donor, the nucleotide byproduct (UDP), and the neutral acceptor and product.
-
Purification: Purification often involves size-exclusion chromatography or reversed-phase chromatography to separate the desired glycosylated product from the enzyme, unreacted donor, and salts.
Diagram of β4GalT7-Catalyzed Galactosylation
Caption: Enzymatic synthesis using a glycosyltransferase (β4GalT7).
Protocol 2: β4GalT7-Catalyzed Synthesis of Methyl β-D-Galactopyranosyl-(1→4)-β-D-xylopyranoside
Materials:
-
Methyl β-D-xylopyranoside
-
Uridine diphosphate galactose (UDP-Gal)
-
Recombinant human β4GalT7
-
HEPES buffer (or Tris-HCl)
-
Manganese Chloride (MnCl₂)
-
Bovine Serum Albumin (BSA)
-
Alkaline Phosphatase
-
C18 Sep-Pak cartridges or similar for solid-phase extraction
Equipment:
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system with a suitable column (e.g., reversed-phase or HILIC)
-
Lyophilizer
Procedure:
-
Prepare a stock solution of the reaction buffer: 50 mM HEPES, pH 7.2.
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:
-
Methyl β-D-xylopyranoside (to a final concentration of 5 mM)
-
UDP-Gal (to a final concentration of 6 mM, 1.2 equivalents)
-
MnCl₂ (to a final concentration of 10 mM)
-
BSA (to a final concentration of 0.1 mg/mL)
-
Alkaline Phosphatase (1-2 units, to degrade the UDP byproduct which can be inhibitory)
-
Recombinant β4GalT7 (e.g., 1-5 µg)
-
Add reaction buffer to bring the final volume to 100 µL.
-
-
Incubate the reaction mixture at 37°C for 12-24 hours in a thermomixer.
-
Monitor the reaction by HPLC. An aliquot of the reaction can be diluted, filtered, and injected. The product will be more hydrophilic than the starting material.
-
Once the reaction is complete, terminate it by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol to precipitate the enzyme.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
The supernatant contains the desired product, unreacted substrates, and salts.
-
For purification, the supernatant can be diluted with water and loaded onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash with water to remove salts, UDP, and unreacted UDP-Gal.
-
Elute the product and unreacted acceptor with a low percentage of methanol or acetonitrile in water (e.g., 5-10% MeOH).
-
-
Fractions can be analyzed by HPLC or MS to identify the desired product.
-
Combine the pure fractions and remove the solvent by lyophilization.
-
Confirm the structure of the final product by high-resolution MS and NMR.
| Parameter | Condition | Rationale |
| Enzyme | Recombinant β4GalT7 | Provides high specificity for the formation of the β-1,4 linkage.[15] |
| Cofactor | 10 mM MnCl₂ | Essential divalent cation for the catalytic activity of β4GalT7. |
| Buffer | 50 mM HEPES, pH 7.2 | Maintains optimal pH for enzyme activity and stability. |
| Additives | Alkaline Phosphatase | Removes the inhibitory UDP byproduct, driving the reaction to completion. |
| Purification | Solid-Phase Extraction | A rapid method for desalting and separating the neutral product from charged nucleotides. |
References
- 1. β-Xylopyranosides: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Integrated Enzymatic Approach to Produce Pentyl Xylosides and Glucose/Xylose Laurate Esters From Wheat Bran [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Enzymic Acylation of Methyl D- and L-Glucopyranosides and 6-Deoxy-glucopyranosides | Scilit [scilit.com]
- 10. Lipase-catalysed acylation of prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.com]
- 13. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Methyl β-D-xylopyranoside in Modern Carbohydrate Synthesis
Introduction: Navigating the Complex Landscape of Carbohydrate Synthesis
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in modern organic chemistry. The structural complexity arises from the multitude of stereocenters and the presence of numerous hydroxyl groups with similar reactivity. To achieve regioselective modification and construct specific glycosidic linkages, a sophisticated strategy of temporary masking, or "protection," of these hydroxyl groups is essential. The judicious choice of protecting groups is paramount, dictating the feasibility and efficiency of a synthetic route. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent reaction steps, and be removable selectively, again in high yield, without affecting other parts of the molecule. This principle of selective removal is known as orthogonality, a cornerstone of complex oligosaccharide synthesis[1][2].
This guide focuses on the strategic application of the methyl glycoside of xylose, specifically methyl β-D-xylopyranoside , in carbohydrate chemistry. While not a protecting group in the sense of being attached to a larger oligosaccharide, it represents a fundamental tactic: the protection of the anomeric center of D-xylose. By converting the hemiacetal at the anomeric position into a stable methyl acetal, chemists unlock the potential for selective manipulation of the remaining hydroxyl groups at the C-2, C-3, and C-4 positions. This application note provides an in-depth analysis of the rationale, protocols, and strategic considerations for using methyl β-D-xylopyranoside as a foundational building block in the synthesis of bioactive compounds and complex carbohydrates.
Part 1: The Methyl Glycoside as an Anomeric Protecting Group
The primary role of the methyl group in methyl β-D-xylopyranoside is to protect the anomeric hydroxyl group.[3] The resulting acetal is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, under which other protecting groups like esters or silyl ethers might be labile. This stability allows for a broad spectrum of chemical transformations on the other positions of the xylose ring.
Key Advantages:
-
Stability: The methyl glycosidic bond is robust and inert to common reagents used in acylation, alkylation, oxidation, and silylation reactions.
-
Ease of Introduction: It is readily prepared in a single step from D-xylose via Fischer glycosylation.
-
Stereochemical Influence: The presence of the methyl glycoside can influence the conformation of the pyranose ring, which can be exploited to direct the regioselectivity of subsequent reactions.
Limitations:
-
Harsh Deprotection: Removal of the methyl glycoside requires strong acidic conditions (acid hydrolysis), which can inadvertently cleave other acid-labile protecting groups such as acetals (e.g., benzylidene, isopropylidene) or silyl ethers (e.g., TBDMS, TIPS).[4] This lack of orthogonality with acid-labile groups must be a key consideration in synthetic planning.
Part 2: Synthesis and Methodologies
Protocol 1: Synthesis of Methyl β-D-xylopyranoside via Fischer Glycosylation
This protocol describes the classic Fischer-Speier glycosylation method for the anomeric protection of D-xylose. The reaction typically yields a mixture of anomers (α and β), from which the desired β-anomer can be isolated. The α-anomer is often favored thermodynamically due to the anomeric effect, but reaction conditions can be optimized to improve the yield of the β-anomer.[5]
Workflow for Fischer Glycosylation
Caption: Fischer glycosylation workflow for anomeric protection.
Step-by-Step Protocol:
-
Preparation: Suspend D-xylose (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of xylose) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Carefully add a catalytic amount of a strong acid. Options include concentrated sulfuric acid (0.5-1% v/v) or an acidic ion-exchange resin such as Dowex 50W-X8 (approx. 20% w/w of xylose). The resin is preferred for easier work-up.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Neutralization: Cool the reaction mixture to room temperature. If a liquid acid was used, neutralize it by slowly adding a base (e.g., solid sodium bicarbonate, barium carbonate, or pyridine) until effervescence ceases. If a resin was used, simply filter it off and wash with methanol.
-
Work-up: Concentrate the filtrate under reduced pressure to obtain a thick syrup.
-
Purification: The resulting syrup contains a mixture of anomers. The β-anomer can often be selectively crystallized from a solvent system like ethanol or methanol/diethyl ether. Alternatively, the anomers can be separated by silica gel column chromatography.
Protocol 2: Regioselective Modification at the C-4 Position
With the anomeric position protected, the remaining hydroxyl groups can be differentiated. One powerful method involves the use of dibutyltin oxide to form a stannylene acetal intermediate, which activates specific hydroxyl groups towards acylation or sulfation. This protocol details the regioselective sulfation of the C-4 hydroxyl group.[6]
Experimental Workflow for Regioselective Sulfation
Caption: Regioselective C-4 sulfation via a stannylene acetal.
Step-by-Step Protocol:
-
Stannylene Acetal Formation: Dissolve methyl β-D-xylopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol. Reflux the mixture, typically with azeotropic removal of water using a Dean-Stark apparatus, for 2-4 hours to form the intermediate stannylene acetal.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Sulfation: Re-dissolve the resulting white solid in anhydrous tetrahydrofuran (THF). Add the trimethylamine/sulfur trioxide complex (SO₃·NMe₃, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Ion Exchange (Optional): To obtain the sodium salt, the purified product can be passed through a column of Dowex 50W (Na⁺ form).
Table 1: Comparison of Protecting Group Strategies for Xylopyranosides
| Protecting Group Strategy | Reagents | Key Advantage | Key Limitation | Orthogonality Example |
| Anomeric Methylation | D-Xylose, MeOH, H⁺ | Protects the reactive anomeric center; stable to base. | Requires strong acid for removal; not orthogonal to other acid-labile groups. | Compatible with Benzyl (Bn) ethers (removed by H₂/Pd-C). |
| Per-O-Acetylation [7] | Acetic anhydride, Pyridine | Easily introduced and removed (base hydrolysis). | Ester groups are base-labile and can migrate. | Orthogonal to Benzyl (Bn) ethers. |
| Per-O-Benzoylation [7] | Benzoyl chloride, Pyridine | More stable than acetates; can influence reactivity. | Requires stronger base for removal (e.g., NaOMe). | Orthogonal to Silyl (e.g., TBDPS) ethers. |
| Benzylidene Acetal (C2-C4) | Benzaldehyde dimethyl acetal, CSA | Protects two hydroxyls simultaneously; conformationally rigid. | Acid-labile; not orthogonal to anomeric methyl glycoside deprotection. | Compatible with Benzyl (Bn) ethers. |
Protocol 3: Deprotection of the Anomeric Methyl Group
The final step in many synthetic sequences is the removal of the anomeric methyl group to liberate the reducing sugar or to prepare the hemiacetal for a subsequent glycosylation reaction. This is achieved by acid-catalyzed hydrolysis.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the protected methyl xylopyranoside derivative in a mixture of an aqueous acid solution. A common system is 1-2 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a water/dioxane or water/acetic acid mixture to ensure solubility.
-
Hydrolysis: Heat the solution (typically 80-100 °C) and monitor the reaction closely by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate's stability.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the acid with a suitable base, such as solid sodium bicarbonate or an ion-exchange resin (e.g., Amberlite IRA-67).
-
Work-up: Filter off any solids and concentrate the solution under reduced pressure. The crude product may require further purification by chromatography to remove salts and any byproducts.
Part 3: Orthogonal Strategies and Conclusion
The true power of the methyl β-D-xylopyranoside unit is realized when it is incorporated into an orthogonal protecting group strategy. The stability of the methyl glycoside to hydrogenolysis, fluoride-mediated desilylation, and basic conditions allows for the selective removal of other common protecting groups.
Orthogonal Deprotection Scheme
Caption: Orthogonality of the anomeric methyl group with other common protecting groups.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Inducing the lac Operon: A Detailed Protocol Using the Allolactose Analog, Methyl-β-D-thiogalactopyranoside (TMG)
Application Note & Protocol
Abstract
The Escherichia coli lac operon is a cornerstone of molecular biology, serving as a model for gene regulation and a powerful tool for recombinant protein expression. While Isopropyl β-D-1-thiogalactopyranoside (IPTG) is the most common gratuitous inducer used in laboratory settings, other allolactose analogs provide valuable alternatives for studying the nuances of operon induction. This document provides a comprehensive experimental protocol for the induction of the lac operon using Methyl-β-D-thiogalactopyranoside (TMG), a structural analog of allolactose. We will delve into the mechanistic underpinnings of TMG-mediated induction, present a step-by-step protocol for its application, and provide a quantitative method for assessing induction levels via a β-galactosidase assay. This guide is intended to equip researchers with the foundational knowledge and practical steps required to effectively utilize TMG in their experimental workflows.
Introduction: The Logic of the lac Operon
The lac operon is a classic example of an inducible genetic circuit, allowing E. coli to metabolize lactose as an energy source only when its preferred sugar, glucose, is absent. This elegant system comprises three structural genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose permease, and thiogalactoside transacetylase, respectively.
In the absence of an inducer, the lac repressor protein, encoded by the lacI gene, binds to the operator region of the operon, physically blocking RNA polymerase from initiating transcription. The natural inducer is allolactose, an isomer of lactose that is formed when lactose enters the cell. Allolactose binds to the lac repressor, causing a conformational change that prevents it from binding to the operator, thereby permitting transcription of the structural genes.
For experimental purposes, non-metabolizable or "gratuitous" inducers are often preferred because their concentration remains constant throughout the experiment. IPTG is the most widely used gratuitous inducer. However, Methyl-β-D-thiogalactopyranoside (TMG), another allolactose analog, also serves as an effective inducer and is a valuable tool for comparative studies of lac operon dynamics.
A Note on "Methyl β-D-xylopyranoside analog": The query specified an analog of Methyl β-D-xylopyranoside. It is crucial to clarify that xylosides do not induce the lac operon, as the lac repressor specifically recognizes the galactose moiety of allolactose and its analogs. The compound that fits the description of a methylated sugar analog and is a known lac operon inducer is Methyl-β-D-thiogalactopyranoside (TMG) . Therefore, this protocol will focus on TMG as the appropriate and functional analog.
Mechanism of TMG-Mediated Induction
Like IPTG, TMG functions by binding directly to the lac repressor protein. This binding event induces an allosteric change in the repressor, significantly reducing its affinity for the lac operator DNA sequence. The repressor-inducer complex detaches from the operator, allowing RNA polymerase to access the promoter and initiate transcription of the lacZ, lacY, and lacA genes.
Figure 1. Mechanism of lac operon induction by TMG.
Experimental Design: Key Considerations
Choice of E. coli Strain
The genetic background of the E. coli strain is critical.
-
For basic induction studies: A wild-type K-12 strain such as MG1655 or W3110 is suitable. These strains have a fully functional lac operon.
-
For recombinant protein expression: Strains like BL21(DE3) are commonly used. In these strains, the gene of interest is typically under the control of a T7 promoter, and the T7 RNA polymerase itself is encoded in the host genome under the control of the lac operon. Thus, adding TMG induces the expression of T7 RNA polymerase, which in turn transcribes the target gene.
TMG vs. IPTG: A Comparative Overview
While both are effective gratuitous inducers, there are notable differences:
| Feature | Methyl-β-D-thiogalactopyranoside (TMG) | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Induction Potency | Generally requires higher concentrations for maximal induction compared to IPTG. | Highly potent; maximal induction often achieved at lower concentrations. |
| Uptake | Primarily transported by lactose permease (LacY) at low concentrations. | Can enter the cell via LacY and other transport mechanisms. |
| Growth Inhibition | Can cause a reduction in growth rate at higher concentrations. | Generally less inhibitory to cell growth. |
| Bimodal Induction | Can lead to bimodal ("all-or-none") induction at subsaturating concentrations. | Bimodal induction occurs at approximately ten-fold lower concentrations than with TMG. |
Controls
To ensure the validity of your results, the following controls are essential:
-
Negative Control (Uninduced): An identical culture grown without the addition of TMG. This establishes the basal level of β-galactosidase expression.
-
Positive Control (IPTG): A culture induced with a standard concentration of IPTG (e.g., 1 mM) to serve as a benchmark for maximal induction.
-
Blank: A sample containing only the assay reagents and growth medium (no cells) to zero the spectrophotometer.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory-scale induction experiment followed by a quantitative β-galactosidase assay.
Materials and Reagents
-
E. coli strain (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
Methyl-β-D-thiogalactopyranoside (TMG)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.0)
-
1 M Sodium Carbonate (Na₂CO₃)
-
Chloroform
-
0.1% Sodium Dodecyl Sulfate (SDS)
-
Spectrophotometer and cuvettes
-
Incubator shaker
-
Centrifuge and tubes
-
Micropipettes and sterile tips
Preparation of Stock Solutions
-
100 mM TMG Stock: Dissolve 21.02 mg of TMG in 1 mL of sterile deionized water. Sterilize by passing through a 0.22 µm filter. Store in aliquots at -20°C.
-
1 M IPTG Stock: Dissolve 238.3 mg of IPTG in 1 mL of sterile deionized water. Sterilize by passing through a 0.22 µm filter. Store in aliquots at -20°C.
Step-by-Step Induction Procedure
-
Day 1: Starter Culture: Inoculate a single colony of your chosen E. coli strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking (approx. 200-250 rpm).
-
Day 2: Main Culture Growth:
-
Inoculate 50 mL of fresh LB broth in a 250 mL flask with 0.5 mL of the overnight starter culture (a 1:100 dilution).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4 - 0.6). This is critical for optimal induction.
-
-
Induction:
-
Label your experimental flasks (e.g., "Uninduced," "TMG 50 µM," "TMG 250 µM," "IPTG 1 mM").
-
Remove a 1 mL aliquot from the main culture before adding any inducer. This will serve as your T=0 baseline sample. Centrifuge, discard the supernatant, and freeze the pellet at -20°C.
-
Add the appropriate volume of inducer from your stock solutions to each flask. For example, to achieve a final concentration of 250 µM TMG in 50 mL of culture, add 125 µL of the 100 mM TMG stock.
-
Return the flasks to the incubator shaker and continue incubation at 37°C.
-
-
Time-Course Sampling:
-
Collect 1 mL samples from each flask at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) post-induction.
-
For each sample, immediately measure the OD₆₀₀ to monitor cell growth.
-
Centrifuge the remaining sample, discard the supernatant, and freeze the cell pellet for subsequent β-galactosidase assay.
-
β-Galactosidase Assay (ONPG Method)
This assay quantifies the activity of the lacZ gene product, β-galactosidase, by measuring the rate at which it cleaves the colorless substrate ONPG into galactose and the yellow product o-nitrophenol.
-
Cell Lysis:
-
Resuspend each cell pellet in 1 mL of Z-Buffer.
-
Add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube. Vortex vigorously for 10-15 seconds to lyse the cells.
-
-
Assay Reaction:
-
Equilibrate the tubes to 28°C or 37°C in a water bath for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution (4 mg/mL) to each tube. Vortex briefly and start a timer.
-
-
Stopping the Reaction:
-
When a distinct yellow color develops, stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the exact reaction time for each sample. The uninduced control should remain colorless or very pale yellow.
-
-
Measurement:
-
Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).
-
Calculation of β-Galactosidase Activity
The activity is typically expressed in Miller Units, which normalizes for reaction time, culture volume, and cell density.
Miller Units = 1000 × [ (A₄₂₀ - 1.75 × A₅₅₀) ] / [ (Time in min) × (Volume in mL) × (OD₆₀₀) ]
-
A₄₂₀: Absorbance at 420 nm.
-
A₅₅₀: Absorbance at 550 nm (scattering correction).
-
Time: Reaction time in minutes.
-
Volume: Volume of culture used in the assay (in mL).
-
OD₆₀₀: Optical density of the culture at the time of sampling.
Expected Results and Interpretation
A successful induction experiment will show a time-dependent increase in β-galactosidase activity (Miller Units) in the TMG- and IPTG-induced cultures, while the uninduced control should maintain a low, basal level of activity.
Figure 2. Hypothetical induction curves for TMG and IPTG.
By comparing the induction curves, you can characterize the kinetics and potency of TMG relative to IPTG. Typically, you will observe that a higher concentration of TMG is required to achieve the same level of induction as IPTG.
Troubleshooting
-
No or low induction:
-
Verify the viability and genotype of your E. coli strain.
-
Ensure the TMG stock solution was prepared correctly and is not degraded.
-
Check that cells were harvested in the mid-log phase of growth.
-
The TMG concentration may be too low; try a higher concentration (e.g., up to 1 mM).
-
-
High background in uninduced control:
-
The lacI gene or operator region may have a mutation leading to a "leaky" promoter.
-
The culture may have been grown for too long, leading to derepression.
-
-
Inconsistent results:
-
Ensure precise timing of the β-galactosidase assay reaction.
-
Maintain consistent culture volumes and temperatures.
-
Conclusion
Methyl-β-D-thiogalactopyranoside (TMG) is a viable and valuable alternative to IPTG for inducing the lac operon. While it may be less potent, its distinct properties, particularly its reliance on lactose permease for uptake at low concentrations, make it an important tool for detailed studies of gene regulation and transport. By following this detailed protocol and understanding the underlying principles, researchers can confidently employ TMG to control gene expression and further explore the intricate workings of this classic genetic switch.
Application Notes & Protocols: A Strategic Guide to Developing Enzyme Inhibitors from Methyl β-D-Xylopyranoside Derivatives
Introduction: The Versatility of the Xylopyranoside Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds available to medicinal chemists, carbohydrate derivatives hold a unique position due to their inherent chirality, hydrophilicity, and potential for specific molecular recognition. Methyl β-D-xylopyranoside, a simple and readily available monosaccharide derivative, has emerged as a particularly versatile starting point for the development of a diverse array of enzyme inhibitors.[1][2] Its stable methyl glycoside linkage and the pyranose ring structure provide a robust framework for systematic chemical modification.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for developing enzyme inhibitors derived from methyl β-D-xylopyranoside. We will delve into the rationale behind inhibitor design, synthetic methodologies, robust screening protocols, and in-depth kinetic analysis to elucidate the mechanism of inhibition. These application notes are tailored for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for therapeutic intervention.
Part 1: Strategic Design and Synthesis of Methyl β-D-Xylopyranoside Derivatives
The journey from a simple sugar to a potent enzyme inhibitor is a multi-step process that begins with a clear understanding of the target enzyme and the principles of medicinal chemistry. The methyl β-D-xylopyranoside core can be chemically modified at several positions to explore the chemical space and optimize interactions with the enzyme's active site or allosteric sites.
Rationale for Target Selection and Inhibitor Design
The choice of enzyme target is the first critical step. Glycosidases, such as α-glucosidase and β-xylosidase, are natural targets for xylopyranoside-based inhibitors due to the substrate mimicry of the xylose core.[3][4] Inhibition of α-glucosidase is a validated strategy for managing type 2 diabetes, while β-xylosidase inhibitors have potential applications in biofuel production and as antimicrobial agents.[5][6]
Furthermore, xylosides can act as primers for glycosaminoglycan (GAG) biosynthesis, competing with endogenous proteins for the necessary biosynthetic enzymes.[7][8][9] This unique mechanism allows for the modulation of cellular processes regulated by GAGs, such as angiogenesis and tumor progression.[8][10]
The design of derivatives should focus on introducing functionalities that can form specific interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the target enzyme. This is often guided by computational modeling and an understanding of the enzyme's active site architecture.[11]
General Synthetic Strategies
The synthesis of methyl β-D-xylopyranoside derivatives typically involves the selective protection and deprotection of the hydroxyl groups, followed by modification at the desired positions. Common synthetic transformations include acylation, alkylation, and the introduction of aromatic or heterocyclic moieties to the aglycone or the sugar ring itself.[12][13]
Below is a generalized workflow for the synthesis of a hypothetical library of derivatives.
Caption: Generalized workflow for the synthesis of methyl β-D-xylopyranoside derivatives.
Protocol 1: Synthesis of a Hypothetical 2,3,4-tri-O-acyl-Methyl-β-D-xylopyranoside Derivative
This protocol describes a general procedure for the acylation of methyl β-D-xylopyranoside. The choice of acylating agent can be varied to generate a library of derivatives.
Materials:
-
Methyl β-D-xylopyranoside
-
Anhydrous Pyridine
-
Acyl Chloride (e.g., Benzoyl chloride)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve methyl β-D-xylopyranoside (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride (3.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The purity of the final compound should be >95% as determined by NMR and/or HPLC. The spectral data must be consistent with the expected structure.
Part 2: In Vitro Screening for Enzyme Inhibition
Once a library of derivatives has been synthesized, the next step is to screen them for inhibitory activity against the target enzyme. A robust and reproducible assay is crucial for obtaining reliable data.
Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[14] For glycosidases, chromogenic or fluorogenic substrates are often used, which release a colored or fluorescent product upon enzymatic cleavage.[15][16] The change in absorbance or fluorescence over time is a direct measure of the enzyme's activity.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for assessing α-glucosidase inhibition.[5][15]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare stock solutions of test compounds and acarbose in DMSO (e.g., 10 mM). Serially dilute these to obtain a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 120 µL Phosphate Buffer + 10 µL DMSO
-
Control (100% activity): 100 µL Phosphate Buffer + 10 µL DMSO + 20 µL Enzyme Solution
-
Test Sample: 100 µL Phosphate Buffer + 10 µL Test Compound Solution + 20 µL Enzyme Solution
-
Positive Control: 100 µL Phosphate Buffer + 10 µL Acarbose Solution + 20 µL Enzyme Solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes. The incubation time should be within the linear range of the reaction.[5]
-
Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to each well to stop the reaction.
-
Measure Absorbance: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate Percentage Inhibition: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100
Data Presentation: The results should be presented as a dose-response curve, plotting the percentage inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by non-linear regression analysis.
Table 1: Hypothetical α-Glucosidase Inhibition Data
| Compound | IC₅₀ (µM) |
| Acarbose (Control) | 150.5 ± 12.3 |
| Derivative 1 | 75.2 ± 5.8 |
| Derivative 2 | 25.1 ± 2.1 |
| Derivative 3 | > 500 |
Part 3: Elucidating the Mechanism of Inhibition through Kinetic Analysis
Determining the IC₅₀ value is a crucial first step, but it does not provide information about how the inhibitor interacts with the enzyme. Kinetic analysis is essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[17][18][19]
Principles of Steady-State Enzyme Kinetics
Steady-state kinetics involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[18] The data is then fitted to different models of enzyme inhibition to determine the kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), and the inhibition constants (Kᵢ and/or Kᵢ').
References
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 3. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biomedical applications of xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Enzymatic inhibition assays: Significance and symbolism [wisdomlib.org]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Discovery of a bifunctional xylanolytic enzyme with arabinoxylan arabinofuranohydrolase‐d3 and endo‐xylanase activities and its application in the hydrolysis of cereal arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
stability of Methyl beta-D-xylopyranoside under different pH and temperature conditions
Welcome to the technical support center for Methyl β-D-xylopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and long-term storage of this valuable reagent.
Introduction to Methyl β-D-xylopyranoside Stability
Methyl β-D-xylopyranoside is a methyl glycoside widely used in biochemical and pharmaceutical research.[1][2][3] Its stability is paramount for reproducible experimental outcomes. The core structure consists of a xylose sugar unit linked to a methyl group via a β-glycosidic bond.[4] The integrity of this glycosidic bond is susceptible to environmental factors, primarily pH and temperature.[5][6][7] Understanding these vulnerabilities is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
General Stability & Storage
Q1: What are the recommended storage conditions for Methyl β-D-xylopyranoside?
A1: For long-term stability, solid Methyl β-D-xylopyranoside should be stored in a tightly sealed container in a cool, dark, and dry place.[8] Several suppliers recommend refrigeration, with temperatures between +2°C to +8°C or even as low as -20°C being suggested.[1][9][10] Storing it away from oxidizing agents is also advised.[8]
Q2: I left my solid Methyl β-D-xylopyranoside at room temperature for a few days. Is it still usable?
A2: While refrigerated storage is optimal, solid Methyl β-D-xylopyranoside is generally stable at room temperature for short periods, provided it is protected from moisture and light. For critical applications, it is advisable to verify its purity, for instance, by checking its melting point (typically around 155-158°C) or using analytical techniques like HPLC before use.[2][11]
pH-Related Degradation
Q3: My experimental protocol involves acidic conditions. How stable is Methyl β-D-xylopyranoside at low pH?
A3: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis.[7][12] Under acidic conditions, the glycosidic oxygen can be protonated, which weakens the C-O bond and leads to its cleavage, resulting in the formation of xylose and methanol. The rate of this hydrolysis is dependent on both pH and temperature; lower pH and higher temperatures will accelerate degradation. For instance, studies on other glycosides have shown significant degradation at pH 2-3, especially at elevated temperatures (e.g., 80°C).[13]
Q4: I am observing unexpected results in my cell culture experiment which is buffered at a physiological pH of ~7.4. Could the Methyl β-D-xylopyranoside be degrading?
A4: At neutral pH and physiological temperatures, the rate of hydrolysis of the glycosidic bond is generally slow. However, prolonged incubation could lead to some degree of degradation. It is also important to consider the presence of enzymes in your cell culture medium or secreted by the cells, as β-xylosidases can enzymatically cleave the glycosidic bond.[5]
Q5: What happens to Methyl β-D-xylopyranoside under alkaline (high pH) conditions?
A5: While glycosides are generally more stable under alkaline conditions compared to acidic ones, degradation can still occur, particularly at elevated temperatures.[14] The mechanism of alkaline degradation can be complex and may involve the formation of anhydro sugars.[15][16] For β-glycosides like Methyl β-D-xylopyranoside, where the anomeric methoxy group and the hydroxyl group at C2 are in a trans configuration, the reaction can proceed via the formation of a 1,2-anhydrosugar intermediate, which is then hydrolyzed.[16]
Temperature-Related Degradation
Q6: I need to heat my solution containing Methyl β-D-xylopyranoside. At what temperature does it start to decompose?
A6: Thermal decomposition of solid Methyl β-D-xylopyranoside generally occurs at temperatures above 150°C.[17] However, in solution, degradation can occur at much lower temperatures, and the rate is highly dependent on the pH of the solution. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis, can roughly double.
Q7: I am performing a high-temperature reaction. What are the expected degradation products of Methyl β-D-xylopyranoside?
A7: The primary degradation products from the hydrolysis of Methyl β-D-xylopyranoside are D-xylose and methanol. Under more forceful thermal conditions, further degradation of xylose can occur, leading to the formation of various smaller molecules, including furfural.
Stability Profile Summary
The following table summarizes the expected stability of Methyl β-D-xylopyranoside under various conditions. This is a qualitative guide; actual degradation rates will depend on the specific experimental parameters.
| Condition | pH Range | Temperature Range | Expected Stability | Primary Degradation Pathway |
| Optimal Storage (Solid) | N/A | -20°C to +8°C | High | Negligible |
| Acidic | 1 - 4 | Low (e.g., 4°C) | Low to Moderate | Acid-catalyzed hydrolysis |
| 1 - 4 | High (e.g., > 40°C) | Very Low | Accelerated acid-catalyzed hydrolysis | |
| Neutral | 6 - 8 | Ambient (20-25°C) | Moderate to High | Slow hydrolysis |
| 6 - 8 | High (e.g., > 60°C) | Low to Moderate | Thermally-driven hydrolysis | |
| Alkaline | 9 - 12 | Ambient (20-25°C) | High | Slow alkaline-catalyzed degradation |
| 9 - 12 | High (e.g., > 60°C) | Moderate | Accelerated alkaline-catalyzed degradation |
Experimental Protocols
Protocol 1: General Stability Assessment of Methyl β-D-xylopyranoside in Solution
This protocol provides a framework for assessing the stability of Methyl β-D-xylopyranoside under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Methyl β-D-xylopyranoside
-
Buffer solutions at desired pH values (e.g., pH 3, 5, 7, 9)
-
HPLC grade water and acetonitrile
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reverse-phase column
-
Temperature-controlled incubators or water baths
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Methyl β-D-xylopyranoside (e.g., 1 mg/mL) in HPLC grade water.
-
Sample Preparation: For each pH and temperature condition, dilute the stock solution with the respective buffer to a final concentration of approximately 100 µg/mL.
-
Incubation: Aliquot the prepared samples into sealed vials and place them in incubators set at the desired temperatures (e.g., 25°C, 40°C, 60°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Immediately analyze the withdrawn samples by a validated HPLC method. If immediate analysis is not possible, store samples at -20°C.
-
Data Analysis: Calculate the percentage of Methyl β-D-xylopyranoside remaining at each time point relative to the initial concentration (time 0).
Protocol 2: HPLC Method for Quantification of Methyl β-D-xylopyranoside
This is a general-purpose HPLC method that can be optimized for specific equipment and requirements.
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (if using a UV detector). A Refractive Index (RI) detector is also suitable.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of working standards of Methyl β-D-xylopyranoside (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Calibration Curve: Inject the working standards and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the samples from the stability study and determine their concentration using the calibration curve.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of Methyl β-D-xylopyranoside under acidic and alkaline conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Glycoside - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. tcichemicals.com [tcichemicals.com]
- 9. goldbio.com [goldbio.com]
- 10. 1-O-Methyl-beta-D-xylopyranoside, 25 g, CAS No. 612-05-5 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. study.com [study.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 16. scispace.com [scispace.com]
- 17. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Degradation Products of Methyl β-D-xylopyranoside in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl β-D-xylopyranoside. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products in solution. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Introduction to the Stability of Methyl β-D-xylopyranoside
Methyl β-D-xylopyranoside (MβX), a methyl glycoside of the pentose sugar xylose, is a valuable compound in various research and development applications.[1] Understanding its stability and degradation pathways is crucial for ensuring the quality, safety, and efficacy of products in which it is an ingredient or intermediate. This guide will walk you through the common degradation scenarios and the analytical strategies to identify the resulting products.
Degradation Pathways of Methyl β-D-xylopyranoside
The stability of MβX is highly dependent on the solution's conditions, such as pH, temperature, and the presence of enzymes or oxidizing agents. Forced degradation studies are essential to understand these pathways and to develop stability-indicating analytical methods.[2][3][4]
Alkaline Degradation
Under alkaline conditions, especially in the presence of oxygen and at elevated temperatures, MβX can undergo significant degradation. The primary mechanism involves the cleavage of the glycosidic bond and oxidation of the carbohydrate ring.
Question: What are the major degradation products of Methyl β-D-xylopyranoside in an alkaline solution with oxygen?
Answer: In the presence of oxygen and a strong base like sodium hydroxide at elevated temperatures (e.g., 120°C), Methyl β-D-xylopyranoside degrades into several acidic products. The major identified degradation products include:
-
Methoxyacetic acid
-
Lactic acid
-
Glycolic acid
-
Glyceric acid
-
A methyl 3-C-carboxyfuranoside
-
Two isomeric 2-C-carboxyfuranosides
It's important to note that both hydrogen peroxide and stable organic peroxides can be detected during this reaction. The degradation process exhibits complex kinetics, suggesting autoinhibited reactions. Glycosidic bond cleavage is a significant event, occurring in approximately 60% of the degradation reactions under these conditions.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a common degradation pathway for glycosides. The stability of the glycosidic bond is influenced by the pH of the solution.
Question: What are the expected degradation products of Methyl β-D-xylopyranoside under acidic conditions?
Answer: The primary degradation products from the acid-catalyzed hydrolysis of Methyl β-D-xylopyranoside are its constituent sugar and alcohol, which are D-xylose and methanol . The reaction proceeds through the protonation of the glycosidic oxygen, followed by the departure of the methanol aglycone to form a cyclic oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the free sugar, D-xylose.
While D-xylose and methanol are the principal products, further degradation of xylose can occur under harsh acidic conditions and elevated temperatures, leading to the formation of compounds like furfural.
Enzymatic Degradation
Enzymes, specifically glycosidases, can catalyze the hydrolysis of glycosidic bonds with high specificity.
Question: Can Methyl β-D-xylopyranoside be degraded by enzymes?
Answer: Yes, β-xylosidases are enzymes that can specifically catalyze the hydrolysis of the β-glycosidic bond in Methyl β-D-xylopyranoside, yielding D-xylose and methanol . The efficiency and rate of this enzymatic degradation are dependent on factors such as enzyme concentration, temperature, and pH.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of Methyl β-D-xylopyranoside and its degradation products.
Q1: What is the first step I should take if I suspect my Methyl β-D-xylopyranoside solution is degrading?
A1: The first step is to perform a preliminary analysis using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). This will help you visualize the appearance of new peaks corresponding to potential degradation products and a decrease in the peak area of the parent compound.
Q2: How can I confirm the identity of the degradation products?
A2: The most robust approach is to use a combination of chromatographic separation and mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC coupled with Mass Spectrometry (HPLC-MS) can provide molecular weight information of the degradation products. For unambiguous structural elucidation, isolating the degradation products followed by NMR analysis is often necessary.
Q3: My analytical results are inconsistent. What could be the cause?
A3: Inconsistent results in stability studies can stem from several factors. Ensure that your experimental conditions, such as temperature and pH, are tightly controlled. The preparation of your solutions, including the concentration of MβX and any buffers, should be standardized. For photosensitivity studies, the light source and intensity must be consistent.
Troubleshooting Guides for Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying MβX and its degradation products. However, challenges such as peak tailing, poor resolution, and retention time shifts can occur.[5]
Issue 1: Peak Tailing of the Parent Compound and Degradation Products
-
Cause: Secondary interactions between the analytes and the stationary phase, often due to exposed silanol groups on silica-based columns.
-
Troubleshooting & Optimization:
-
Mobile Phase pH: Adjust the pH of the mobile phase. For acidic degradation products, a lower pH can suppress their ionization and reduce tailing.
-
Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based) to minimize silanol interactions.
-
Ion-Pairing Agents: For ionic degradation products, adding an ion-pairing agent to the mobile phase can improve peak shape.
-
Issue 2: Poor Resolution Between Degradation Products
-
Cause: The degradation products may be structurally similar, making them difficult to separate.
-
Troubleshooting & Optimization:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Mobile Phase Composition: Try different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby influencing resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile degradation products or non-volatile ones after derivatization.
Issue 1: Multiple Peaks for a Single Sugar Degradation Product
-
Cause: Sugars like xylose exist in multiple isomeric forms (anomers and ring structures) in solution. Derivatization can "lock" these different forms, leading to multiple peaks in the chromatogram.
-
Troubleshooting & Optimization:
-
Oximation Prior to Silylation: To reduce the number of isomers, perform an oximation step before silylation. This converts the open-chain aldehyde or ketone to an oxime, resulting in only two peaks (syn and anti isomers) for each sugar.[2]
-
Alditol Acetate Derivatization: This method reduces the sugar to its corresponding alditol, which is then acetylated. This procedure yields a single peak for each sugar.[2]
-
Issue 2: Poor Derivatization Efficiency
-
Cause: The presence of water in the sample can interfere with common derivatization reagents like silylating agents.
-
Troubleshooting & Optimization:
-
Sample Drying: Ensure your samples are completely dry before adding the derivatization reagents. Lyophilization is an effective method.
-
Anhydrous Reagents: Use high-quality, anhydrous derivatization reagents and solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the structural elucidation of unknown degradation products.
Issue 1: Overlapping Signals in the 1H NMR Spectrum
-
Cause: The proton signals of carbohydrates often resonate in a narrow region of the spectrum (typically 3-5 ppm), leading to significant overlap.[6]
-
Troubleshooting & Optimization:
-
2D NMR Experiments: Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish connectivity between protons and carbons.[6]
-
Higher Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion and improve signal resolution.
-
Sample Purification: If possible, purify the degradation products before NMR analysis to simplify the spectra.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Methyl β-D-xylopyranoside
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of Methyl β-D-xylopyranoside in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) with a known light intensity.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to monitor the formation of degradation products and the decrease of the parent compound.
Protocol 2: HPLC-UV/RID Analysis
This is a starting point for developing an HPLC method.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for chromophoric degradation products) and/or Refractive Index Detector (for all components).
Visualizing Workflows
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of Methyl β-D-xylopyranoside.
Analytical Troubleshooting Logic
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. longdom.org [longdom.org]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
troubleshooting background hydrolysis of Methyl beta-D-xylopyranoside in assays
Welcome to the technical support guide for troubleshooting assays involving Methyl β-D-xylopyranoside. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to unwanted background hydrolysis of this substrate. High background signal can mask true enzymatic activity, leading to inaccurate kinetic measurements and false interpretations. This guide provides in-depth, experience-driven advice to ensure the integrity and accuracy of your experimental results.
Part 1: Understanding the Core Problem: Non-Enzymatic Hydrolysis
Methyl β-D-xylopyranoside is a stable compound under optimal conditions, but its glycosidic bond is susceptible to cleavage, a reaction known as hydrolysis. This process can be catalyzed by enzymes (glycosidases) or occur non-enzymatically, driven by chemical conditions like pH and temperature.[1][2] The primary challenge in many assays is distinguishing the specific, enzyme-driven hydrolysis from this non-enzymatic "background" hydrolysis.
The mechanism of acid-catalyzed hydrolysis, a major contributor to background signal, involves three key steps:
-
Protonation: The glycosidic oxygen atom is protonated by a hydronium ion (H₃O⁺) from the acidic buffer.[3][4]
-
Heterolysis: The protonated bond becomes unstable, leading to the slow, rate-determining cleavage of the C-O bond. This forms a resonance-stabilized oxocarbenium ion intermediate and releases methanol.[3]
-
Hydration: The carbocation intermediate rapidly reacts with a water molecule to form the final D-xylose product.[4]
Uncontrolled, this reaction leads to a steady increase in the concentration of the product (D-xylose or a reporter molecule), creating a high background that can compromise the sensitivity and accuracy of your assay.
Caption: Mechanism of acid-catalyzed background hydrolysis.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during assays using Methyl β-D-xylopyranoside.
Q1: My "no-enzyme" control shows a high signal that increases over time. What is causing this?
A1: This is a classic sign of non-enzymatic background hydrolysis. The two most common culprits are suboptimal buffer pH and elevated incubation temperature.
-
Root Cause Analysis:
-
Acidic pH: Glycosidic bonds are increasingly labile at pH values significantly below neutral.[3][4] If your assay buffer is acidic (e.g., pH < 6.0), you are likely promoting acid-catalyzed hydrolysis.
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical reactions, including non-enzymatic hydrolysis.[2] Assays run at temperatures above 37°C are particularly susceptible.
-
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your exact buffer preparation at the temperature you run your assay. Do not rely solely on the theoretical pH.
-
Optimize Assay pH: If your enzyme is active at a higher pH, test a range of pH values (e.g., 6.5, 7.0, 7.5) to find a balance between enzymatic activity and substrate stability.
-
Reduce Temperature: Determine if the assay can be run at a lower temperature (e.g., 30°C or room temperature) without sacrificing too much enzyme activity. The trade-off will likely be a longer incubation time, but with a much-improved signal-to-noise ratio.
-
Q2: I observe high background hydrolysis even at neutral pH and moderate temperature. What else could be wrong?
A2: If you have ruled out pH and temperature, the next most likely cause is contamination.
-
Root Cause Analysis:
-
Contaminating Glycosidases: Your enzyme preparation may be impure, containing other glycosidases that can act on your substrate.[5] Similarly, other assay components (e.g., BSA, other additives) or the substrate itself could be contaminated.
-
Microbial Contamination: Buffers or stock solutions that are not sterile can grow microorganisms that produce extracellular glycosidases.
-
-
Troubleshooting Steps:
-
Run Component Controls: Set up reactions that omit one component at a time (e.g., Buffer + Substrate, Buffer + BSA + Substrate) to pinpoint the source of the contaminating activity.
-
Enzyme Purity Check: If possible, run your enzyme preparation on an SDS-PAGE gel to check for purity. If it is not pure, further purification may be necessary.
-
Use Sterile Technique: Prepare all buffers with high-purity water, sterile-filter them (0.22 µm), and store them in sterile containers. Prepare substrate stock solutions in the same manner.
-
Purchase High-Purity Substrate: Ensure your Methyl β-D-xylopyranoside is of high purity (≥98%).[6][7]
-
Q3: My assay signal is inconsistent between replicates and experiments.
A3: Inconsistency often points to issues with assay setup, solution stability, or reagent handling.
-
Root Cause Analysis:
-
Inaccurate Pipetting: Small volumes of concentrated enzyme or substrate can be difficult to pipette accurately, leading to variability.
-
Inadequate Mixing: Failure to properly mix reagents upon addition can create local concentration gradients and inconsistent reaction initiation.
-
Reagent Degradation: Improper storage of the enzyme or substrate can lead to loss of activity or increased background over time.[8] Many suppliers recommend storing reconstituted enzymes at -20°C or colder.[8][9]
-
-
Troubleshooting Steps:
-
Prepare a Master Mix: For your common reagents (buffer, substrate), prepare a master mix to be dispensed into each well. This minimizes pipetting errors.
-
Calibrate Pipettes: Regularly check the calibration of your pipettes.
-
Ensure Proper Storage: Aliquot your enzyme and substrate stocks upon receipt to avoid repeated freeze-thaw cycles. Store them at the recommended temperatures.[9][10]
-
Pre-warm Reagents: Equilibrate all assay components to the reaction temperature before mixing to ensure the reaction starts at the intended temperature.
-
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Possible errors in assay for beta-glycosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.com]
- 8. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 9. Methyl-β-D-xylopyranoside - Nordic Biosite [nordicbiosite.com]
- 10. cdn.usbio.net [cdn.usbio.net]
Technical Support Center: Purification of Methyl β-D-xylopyranoside
Welcome to the technical support center for the purification of methyl β-D-xylopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from a typical reaction mixture. As Senior Application Scientists, we have curated this information to be both technically accurate and practically insightful.
I. Understanding the Reaction Mixture: The Fischer Glycosylation
The most common synthesis of methyl β-D-xylopyranoside is through the Fischer glycosylation of D-xylose with methanol in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process, which means the crude reaction mixture will not contain only your desired product.[2][3]
Typical components of a crude reaction mixture include:
-
Desired Product: Methyl β-D-xylopyranoside
-
Key Impurity: Methyl α-D-xylopyranoside (the α-anomer)
-
Unreacted Starting Material: D-xylose
-
Side Products: Furanoside isomers (kinetic products, less stable)[1][3]
-
Catalyst: Residual acid (e.g., HCl, H₂SO₄)
-
Solvent: Methanol
The primary challenge in the purification is the separation of the β-anomer from the α-anomer due to their similar physical properties.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low Yield of Crystalline Product
Question: I've completed the Fischer glycosylation, neutralized the acid, and evaporated the methanol, but I'm getting very little or no crystalline product. What could be the problem?
Answer:
Several factors can contribute to poor crystallization of methyl β-D-xylopyranoside. Let's break down the potential causes and solutions:
-
Incomplete Reaction or Unfavorable Equilibrium: The Fischer glycosylation is an equilibrium reaction.[2] If the reaction has not proceeded sufficiently, a high concentration of unreacted xylose will be present, which can inhibit the crystallization of your product.
-
Solution: Ensure your reaction has run for a sufficient time to favor the formation of the thermodynamically more stable pyranosides.[1] For glucose, this can be up to 72 hours.[4] While reaction times for xylose may vary, monitoring the reaction by TLC or GC can help determine the optimal endpoint.[5]
-
-
Presence of Inhibitory Impurities: Besides unreacted xylose, the presence of the α-anomer and furanoside isomers can act as impurities that disrupt the crystal lattice formation of the β-anomer.
-
Solution: A preliminary purification step to enrich the β-anomer may be necessary before attempting crystallization. A simple silica gel plug filtration, eluting with a solvent system like ethyl acetate/hexane, can sometimes remove a portion of the more non-polar impurities.
-
-
Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization.
-
Solution: Methyl β-D-xylopyranoside has been successfully crystallized from several solvent systems. Consider the following options:
-
Methanol: As a starting point, try dissolving the crude syrup in a minimal amount of hot methanol and allowing it to cool slowly.[4]
-
Chloroform/Light Petroleum: For a less polar system, dissolving the product in chloroform and then adding a non-polar solvent like light petroleum or hexane until turbidity is observed can induce crystallization.[6]
-
Ethanol/Water: A 50:50 (w/w) ethanol/water mixture has been used in slurry experiments to study the crystallization of related sugars.[7]
-
-
-
Supersaturation and Nucleation Issues: Sometimes, a solution may be supersaturated but lacks the initial seed crystals to begin crystallization.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure methyl β-D-xylopyranoside, add a single, tiny crystal to the supersaturated solution to induce crystallization.
-
-
Issue 2: My Purified Product is Contaminated with the α-Anomer
Question: I have purified my methyl β-D-xylopyranoside by column chromatography, but my NMR spectrum still shows signals corresponding to the α-anomer. How can I improve the separation?
Answer:
Separating anomers is a common challenge in carbohydrate chemistry.[8][9] Here's how you can address this:
-
Optimize Your Column Chromatography:
-
Stationary Phase: Standard silica gel is the most common choice. Ensure it is properly packed to avoid channeling.
-
Mobile Phase: The polarity of your eluent is crucial. A gradient elution is often more effective than an isocratic one.[10] Start with a less polar solvent system (e.g., 95:5 dichloromethane/methanol) and gradually increase the polarity. This will cause the slightly more polar β-anomer to elute later than the α-anomer.
-
Column Dimensions and Loading: Use a long, thin column for better resolution. Do not overload the column; the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Consider High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers superior resolution.[8]
-
Recrystallization: If your product is only slightly contaminated, recrystallization can be an effective final purification step. The less soluble anomer will crystallize out, leaving the more soluble one in the mother liquor.
Workflow for Anomer Separation
References
- 1. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. Fischer_glycosidation [bionity.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Gas chromatography of methyl glycosides as their tri-methylsilyl ethers. The methanolysis and re-N-acetylation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions [mdpi.com]
- 10. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
potential side reactions of Methyl beta-D-xylopyranoside in chemical synthesis
Welcome to the technical support guide for Methyl β-D-xylopyranoside. As a foundational building block in carbohydrate chemistry, its successful application hinges on understanding and controlling its reactivity. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and preempt common side reactions encountered during the synthesis of complex carbohydrates and glycoconjugates. Here, we move beyond simple protocols to explore the mechanistic underpinnings of these reactions, providing you with the expert insights needed to ensure the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: How stable is the anomeric methyl group on Methyl β-D-xylopyranoside under typical reaction conditions?
The β-methyl glycosidic bond is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, a standard reaction for hydrolyzing glycosides.[1][2] The reaction proceeds via protonation of the glycosidic oxygen, followed by departure of methanol to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then quenched by water or another nucleophile. For most synthetic manipulations (e.g., protection, deprotection, oxidation), the methyl glycoside is sufficiently stable, but prolonged exposure to strong acids or Lewis acids at elevated temperatures should be avoided unless cleavage is the desired outcome.[2]
Q2: What are the most prevalent side reactions I should be aware of when working with derivatives of Methyl β-D-xylopyranoside?
The primary side reactions stem from the reactivity of the three secondary hydroxyl groups at C-2, C-3, and C-4. The most commonly encountered issues are:
-
Protecting Group Migration: Acyl groups, in particular, are known to migrate between adjacent hydroxyls, especially under basic or acidic conditions, leading to a mixture of constitutional isomers.[3][4]
-
Orthoester Formation: During glycosylation reactions using acyl-protected xylopyranosyl donors, the C-2 acyl group can participate in the reaction, forming a stable cyclic orthoester byproduct instead of the desired glycoside.[5]
-
Lack of Regioselectivity: When more than one hydroxyl group is free, achieving selective functionalization at a single position can be challenging, often resulting in mixtures of products.
This guide will provide detailed troubleshooting for these specific issues.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Protecting Group Migration - "My deprotection reaction yielded an unexpected mixture of isomers."
Q: I performed a Zemplén deacetylation (NaOMe in MeOH) on a fully acetylated Methyl β-D-xylopyranoside derivative, intending to selectively remove one acetyl group. However, my NMR spectrum shows a complex mixture, suggesting the acetyl groups have moved. What is happening and how can I prevent it?
A: You are observing acyl group migration, a well-documented phenomenon in carbohydrate chemistry. [3][6] This intramolecular transesterification is a significant side reaction that can compromise synthetic planning.[6]
Causality: The Underlying Mechanism
Acyl migration proceeds through a stepwise anionic mechanism, particularly under basic conditions like the Zemplén deacylation.[4][7] The process is initiated by the deprotonation of a free hydroxyl group. The resulting alkoxide attacks a neighboring ester carbonyl, forming a five- or six-membered cyclic orthoester intermediate. This intermediate can then collapse, resolving back to the starting material or, more critically, to a new constitutional isomer where the acyl group has migrated to the initially free hydroxyl position.
Several factors influence the rate and direction of migration:
-
Stereochemistry: Migration between cis-oriented hydroxyl groups is generally faster than between trans groups due to reduced ring strain in the five-membered transition state.[3][8]
-
Base Concentration: The reaction rate shows a linear dependence on the hydroxide ion concentration.[4][7]
-
Anomeric Configuration: The configuration at the anomeric center (C-1) has a major influence on the migration rate.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Migration of para-Nitrophenyl Groups in Methyl Pyranosides: Configuration and Conformation Determine the Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling recommendations for Methyl beta-D-xylopyranoside powder
Prepared by the Senior Application Scientist Team
This guide provides comprehensive storage and handling recommendations for Methyl β-D-xylopyranoside powder (CAS RN: 612-05-5). It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and preparation of Methyl β-D-xylopyranoside solutions.
Q1: What are the optimal storage conditions for Methyl β-D-xylopyranoside powder?
For long-term stability, the powder should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Most suppliers recommend storage at room temperature. It is crucial to protect the compound from moisture to prevent hydrolysis and from direct sunlight to avoid potential degradation.
Q2: What personal protective equipment (PPE) is required when handling the powder?
Standard laboratory PPE should be worn. This includes safety glasses or goggles, protective gloves, and a lab coat.[1][3] If there is a risk of generating dust, handling should be performed in a well-ventilated area or under a fume hood, and a dust respirator (like a type N95) is recommended.[1]
Q3: What is the solubility of Methyl β-D-xylopyranoside?
Methyl β-D-xylopyranoside is highly soluble in water.[2] It is also soluble in other polar solvents. For specific applications, it is always best to perform a small-scale solubility test with the intended solvent system.
| Solvent | Solubility | Appearance | Source |
| Water | 100 mg/mL | Clear to hazy, colorless to light yellow | Sigma-Aldrich |
| Water | 50 mg/mL | Clear, colorless | Sigma-Aldrich |
Q4: How should I prepare a stock solution?
-
Equilibrate: Allow the container of Methyl β-D-xylopyranoside to reach room temperature before opening to prevent condensation of moisture onto the powder.
-
Weigh: In a well-ventilated area, accurately weigh the desired amount of powder using a calibrated balance.
-
Dissolve: Add the powder to your chosen solvent (e.g., ultrapure water) in a volumetric flask.
-
Mix: Agitate the solution by swirling or vortexing until the powder is completely dissolved. Gentle warming can be used to aid dissolution if necessary, but be cautious of potential degradation at high temperatures.
-
Filter Sterilize (Optional): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Store: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q5: Is Methyl β-D-xylopyranoside considered hazardous?
According to GHS classifications, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is essential to handle it with care, following the safety precautions outlined in the Safety Data Sheet (SDS).[1][3][4] It is incompatible with strong oxidizing agents.[1][5]
Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experimentation.
Q1: The powder in my vial is clumpy and has a yellowish tint, but the product description says it should be a white to off-white powder. What should I do?
-
Causality: Clumping and discoloration are often signs of moisture absorption or degradation. The product should be a white to off-white crystalline powder. Moisture can lead to hydrolysis of the glycosidic bond over time, and other degradation pathways can be initiated by exposure to light or reactive atmospheric components.
-
Solution:
-
Do not use: If the appearance significantly deviates from the manufacturer's description, it is best not to use the product as its purity may be compromised, leading to unreliable experimental results.
-
Check Storage Conditions: Verify that your lab's storage conditions align with the recommendations (cool, dry, tightly sealed).
-
Contact Supplier: Reach out to the manufacturer's technical support with the lot number for a potential replacement or further analysis.
-
Q2: I am having difficulty dissolving the powder at the desired concentration.
-
Causality: While highly soluble in water, reaching the upper limits of solubility can sometimes be slow. The issue could also be related to the solvent quality or temperature.
-
Solution:
-
Increase Agitation: Use a magnetic stirrer or vortex mixer to increase the rate of dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C. Do not overheat, as this can risk thermal degradation.
-
Sonication: Brief periods of sonication in an ultrasonic bath can help break up aggregates and accelerate dissolution.
-
pH Adjustment: While Methyl β-D-xylopyranoside is stable at neutral pH, extreme pH values should be avoided. Note that in highly alkaline conditions (e.g., 1.25 M NaOH) and at high temperatures (120°C), degradation can occur.[6][7]
-
Solvent Purity: Ensure you are using a high-purity solvent. Contaminants can sometimes affect solubility.
-
Q3: My experimental results are inconsistent across different batches of the compound or over time.
-
Causality: Inconsistent results can stem from the degradation of the stock solution or the powder itself. Methyl β-D-xylopyranoside, while stable under recommended conditions, is a carbohydrate and can be susceptible to degradation, especially in solution.[5]
-
Solution:
-
Prepare Fresh Solutions: For sensitive applications, it is best practice to prepare solutions fresh from the powder for each experiment.
-
Aliquot Stock Solutions: If you must store solutions, aliquot them into single-use volumes and store them at -20°C or below to minimize freeze-thaw cycles.
-
Qualify New Batches: When receiving a new lot of the compound, it is good practice to perform a bridging experiment to compare its performance against a known, reliable lot.
-
Avoid Contaminants: Be mindful of potential interactions. For instance, the compound can form complexes with divalent metal cations, which could influence its behavior in certain experimental systems.[8]
-
Workflow & Logic Diagram
This diagram outlines the recommended workflow from receiving the product to its experimental application.
Caption: Workflow for handling Methyl β-D-xylopyranoside powder.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. eqipped.com [eqipped.com]
- 3. fishersci.com [fishersci.com]
- 4. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Interaction of this compound with metal ions: density functional theory study of cationic and neutral bridging and pendant complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for removing protecting groups from Methyl beta-D-xylopyranoside derivatives
Welcome to the technical support center for the deprotection of methyl β-D-xylopyranoside derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbohydrate chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues encountered during the removal of hydroxyl protecting groups.
Introduction: The Critical Role of Protecting Groups in Xyloside Chemistry
Monosaccharides like methyl β-D-xylopyranoside are polyhydroxylated molecules, making regioselective modification a significant challenge in carbohydrate chemistry.[1] To achieve specific transformations, most hydroxyl groups must be temporarily masked by protecting groups.[1][2] An effective protecting group strategy involves straightforward introduction, stability under various reaction conditions, and, most importantly, selective and high-yielding removal (deprotection) without affecting other parts of the molecule.
The concept of orthogonal protection is paramount in the multi-step synthesis of complex carbohydrates. This strategy utilizes multiple protecting groups, each of which can be removed under a specific set of conditions that do not affect the others, allowing for sequential and regioselective manipulation of the hydroxyl groups.
This guide provides troubleshooting assistance for the critical deprotection step, organized by the class of protecting group employed.
Deprotection Strategy Workflow
The following diagram illustrates a typical workflow in synthetic carbohydrate chemistry, emphasizing the critical deprotection stage.
Caption: General workflow for synthesis involving protecting groups.
Troubleshooting Guides: A Question-and-Answer Approach
This section directly addresses specific issues encountered during deprotection experiments, categorized by the type of protecting group.
Ether Protecting Groups: Benzyl (Bn) and p-Methoxybenzyl (PMB)
Benzyl ethers are widely used due to their stability in both acidic and basic conditions.[3] Their removal is typically achieved through catalytic hydrogenation. The p-methoxybenzyl (PMB) group offers an alternative that can be removed under oxidative conditions, providing valuable orthogonality.
Q1: My catalytic hydrogenation for benzyl ether deprotection is slow or incomplete. What are the common causes and solutions?
A1: This is a frequent challenge with several potential causes:
-
Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) is highly susceptible to poisoning by sulfur or halide impurities.[4] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If your substrate contains sulfur (e.g., a thioglycoside), standard catalytic hydrogenation is often not viable.[5]
-
Poor Catalyst Activity: The activity of Pd/C can vary significantly between batches and suppliers. It is always advisable to test a new batch on a small scale. For more stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to causing side reactions like N-alkylation in alcoholic solvents.[5][6]
-
Insufficient Hydrogen Pressure: While many reactions proceed at atmospheric pressure, sterically hindered benzyl ethers may require higher pressures (50-100 psi) for efficient cleavage.[4]
-
Solvent Choice: Protic solvents like ethanol or methanol are generally preferred as they facilitate proton transfer.[4] In some cases, trifluoroethanol can be an excellent solvent that prevents N-alkylation, a common side reaction when using other alcohols.[6]
Q2: I am observing side reactions, such as the saturation of aromatic rings or N-alkylation, during deprotection. How can I improve selectivity?
A2: Selectivity is crucial.
-
Aromatic Ring Saturation: This occurs when the hydrogenation is too aggressive. A catalyst pre-treatment strategy can suppress this unwanted side reaction.[7] Alternatively, using a hydrogen transfer source like formic acid or ammonium formate instead of hydrogen gas can provide milder conditions.[3][8] This method, known as catalytic transfer hydrogenation, is often faster and avoids the need for specialized pressure equipment.[3]
-
N-Alkylation: If your substrate contains an amino group, debenzylation in alcoholic solvents like methanol can lead to N-alkylation as a side reaction.[9] Using a non-alcoholic solvent like ethyl acetate or switching to trifluoroethanol can circumvent this issue.[6]
Q3: How can I selectively remove a p-methoxybenzyl (PMB) group in the presence of a benzyl (Bn) group?
A3: This is a classic example of orthogonal protection. The electron-donating methoxy group makes the PMB ether susceptible to oxidative cleavage while leaving the standard benzyl ether intact. The most common reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10] The reaction is typically performed in a solvent system like dichloromethane (DCM) with a small amount of water. Other reagents like cerium(III) chloride/sodium iodide or silver(I) salts can also achieve this selective deprotection under mild conditions.[11][12]
Ester Protecting Groups: Acetyl (Ac) and Benzoyl (Bz)
Ester protecting groups are very common because they are easy to introduce.[1] They are typically removed under basic conditions.
Q1: My Zemplén deacetylation (catalytic NaOMe in MeOH) is not going to completion or is causing degradation.
A1: Zemplén deacetylation is the standard method for removing acetyl or benzoyl groups.[13] If it fails, consider the following:
-
Insufficient Catalyst: Ensure you are using a truly catalytic amount of sodium methoxide. The reaction should be mildly basic. If the reaction stalls, a small additional amount of catalyst can be added.
-
Anhydrous Conditions: The reaction should be run in anhydrous methanol. Water can hydrolyze the reagent and complicate the reaction.
-
Substrate Degradation: If your molecule is sensitive to strong base, Zemplén conditions might be too harsh. A milder alternative is using potassium carbonate (K₂CO₃) in methanol.[14][15] For extremely sensitive substrates, enzymatic deacylation using specific lipases or esterases can offer unparalleled mildness and regioselectivity.[16]
Q2: I am observing acyl migration, where the ester group moves to an adjacent free hydroxyl. How can I prevent this?
A2: Acyl migration is a common side reaction under both acidic and basic conditions, driven by the formation of a cyclic orthoester intermediate. To minimize this, use conditions that are as mild and rapid as possible. Running the reaction at lower temperatures (e.g., 0 °C) can help. If migration remains a problem, it indicates that the ester protecting group may not be suitable for your synthetic strategy, and a more robust protecting group like a benzyl ether should be considered for that position.
Acetal & Ketal Protecting Groups: Isopropylidene and Benzylidene
Cyclic acetals and ketals are excellent for protecting 1,2- or 1,3-diols.[2] They are stable to basic and hydrogenolysis conditions but are removed with acid.
Q1: My acidic hydrolysis to remove an isopropylidene (acetonide) ketal is also cleaving my acid-sensitive glycosidic bond. What are my options?
A1: This is a critical challenge as glycosidic bonds are themselves acetals and thus acid-labile.[17][18]
-
Milder Acidic Conditions: Instead of strong mineral acids, use a milder system like aqueous acetic acid (e.g., 80% AcOH) or trifluoroacetic acid (TFA) at controlled concentrations.[14][19] A recently reported mild system uses AcOH/H₂O/DME, which can be highly effective and even achieve regioselective deprotection.[20]
-
Lewis Acids: In some cases, Lewis acids can provide a milder alternative to Brønsted acids for acetal cleavage.
-
Hydrogenolysis for Benzylidene Acetals: Benzylidene acetals can also be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which leaves glycosidic bonds and other acid-sensitive groups intact.[19]
Silyl Ether Protecting Groups: TBDMS, TIPS
Silyl ethers are versatile protecting groups whose stability is tuned by the steric bulk of the substituents on the silicon atom (e.g., TIPS > TBDMS > TMS).[21] They are typically removed using a fluoride source.
Q1: My fluoride-mediated desilylation using TBAF is causing side reactions. What can I do?
A1: Tetrabutylammonium fluoride (TBAF) is a strong base, which can cause elimination or other base-mediated side reactions.
-
Buffered Fluoride Source: To mitigate the basicity, buffer the TBAF solution with acetic acid. This generates HF in situ, which is a less basic and still highly effective desilylating agent.
-
Alternative Fluoride Reagents: Triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF (Olah's reagent) are excellent alternatives that are less basic than TBAF.
-
Acidic Deprotection: For less sterically hindered silyl ethers, acidic conditions (like the mild acidic conditions used for ketals) can also be effective for removal.[21]
Frequently Asked Questions (FAQs)
Q: What are the most common protecting groups for the primary hydroxyl (C-5 in xylopyranosides) versus the secondary hydroxyls? A: The primary hydroxyl is significantly more sterically accessible and nucleophilic. Therefore, sterically bulky protecting groups like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) ethers can be used to selectively protect the primary position.[19]
Q: How do I choose a protecting group strategy for a multi-step synthesis? A: The key is orthogonality. Plan your synthesis in reverse (retrosynthesis). Identify all the deprotection steps required and ensure the conditions for removing one group will not affect any others that need to remain. For example, a common strategy is to use benzyl ethers (removed by hydrogenation), acetyl esters (removed by base), and silyl ethers (removed by fluoride), as these three classes are mutually orthogonal.
Q: What is the best way to monitor the progress of a deprotection reaction? A: Thin-layer chromatography (TLC) is the most common and immediate method. The deprotected product will have a different polarity (and thus a different Rf value) than the starting material. Staining with a carbohydrate-active stain (like p-anisaldehyde or ceric ammonium molybdate) is essential. For quantitative analysis and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Summary of Common Deprotection Methods
| Protecting Group | Abbreviation | Common Deprotection Reagents | Stability Profile |
| Benzyl Ether | Bn | H₂, Pd/C; H₂, Pd(OH)₂/C; Na/NH₃ | Stable to acid, base, and oxidation |
| p-Methoxybenzyl Ether | PMB | DDQ; CAN; H₂, Pd/C | Stable to base; labile to oxidants and acid |
| Acetyl Ester | Ac | NaOMe/MeOH (Zemplén); K₂CO₃/MeOH | Stable to acid and hydrogenation |
| Benzoyl Ester | Bz | NaOMe/MeOH; NaOH/H₂O | Stable to acid and hydrogenation |
| Isopropylidene Ketal | Acetonide | aq. AcOH; aq. TFA | Stable to base, hydrogenation, and oxidation |
| tert-Butyldimethylsilyl Ether | TBDMS | TBAF; HF-Pyridine; aq. AcOH | Stable to base and hydrogenation |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation for Benzyl Ether Deprotection
This protocol describes the general procedure for removing benzyl ethers using palladium on carbon and hydrogen gas.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Protection and Deprotection [cem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Selective Removal of Protecting Groups in Carrohydrate Chemistry | Semantic Scholar [semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. alchemyst.co.uk [alchemyst.co.uk]
- 20. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Enzyme Kinetics: A Comparative Analysis of Methyl β-D-xylopyranoside
Introduction: The Imperative for Rigorous Kinetic Validation
In the realms of enzymology and drug development, understanding the precise catalytic behavior of an enzyme is paramount. β-Xylosidases (EC 3.2.1.37), a class of glycoside hydrolases, are crucial for the complete breakdown of xylan, the second most abundant polysaccharide in nature.[1][2] These enzymes act on short xylooligosaccharides, cleaving xylose units from the non-reducing end.[1] Their efficiency is critical in biofuel production, food processing, and paper manufacturing.[3] Consequently, the accurate determination of their kinetic parameters—the quantitative measure of their catalytic efficiency—is not merely an academic exercise but a foundational requirement for industrial application and inhibitor design.
This guide provides an in-depth comparison of substrates used for assaying β-xylosidase activity, with a specific focus on validating kinetic data using methyl β-D-xylopyranoside. We will explore the causal logic behind substrate selection, present detailed experimental protocols, and compare the performance of this substrate against common chromogenic alternatives. Our goal is to equip researchers with the knowledge to design self-validating experiments that yield trustworthy and biologically relevant kinetic data.
Part 1: The Substrate Conundrum: Why Your Choice Matters
Common Chromogenic Substrates: A Compromise of Convenience
Substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX) and o-nitrophenyl-β-D-xylopyranoside (oNPX) are widely used because they provide a simple, direct, and continuous colorimetric assay.[4][5][6][7] The enzyme-catalyzed hydrolysis of pNPX releases p-nitrophenol, which, upon deprotonation at alkaline pH, turns yellow and can be quantified by measuring absorbance around 405-410 nm.[2][8][9]
Advantages:
-
Simplicity: The assay is a single-step reaction.
-
High Throughput: Easily adaptable for microplate formats.
-
Sensitivity: The high extinction coefficient of p-nitrophenolate allows for sensitive detection.
Disadvantages:
-
Steric Hindrance: The bulky nitrophenyl group does not resemble the xylose unit of a natural substrate like xylobiose. This can significantly alter the enzyme's binding affinity (Km) and turnover rate (kcat).[10]
-
Altered Kinetics: Studies have shown that Km values for nitrophenyl-β-D-xylopyranosides can be 10 to 30 times lower than for the natural substrate xylobiose, while kcat values may be similar or slightly different.[10] This leads to a skewed catalytic efficiency (kcat/Km) that is not representative of the enzyme's performance on its native target.
-
Transglycosylation: At high concentrations, many β-xylosidases can catalyze the transfer of a xylose unit from one substrate molecule to another, leading to deviations from standard Michaelis-Menten kinetics.[10][11]
Methyl β-D-xylopyranoside: A Step Closer to Nature
Methyl β-D-xylopyranoside serves as a valuable intermediate for kinetic validation. Its small methyl aglycone (the non-sugar portion) provides significantly less steric hindrance than a nitrophenyl group, making it a better structural mimic of the glycosidic bond in natural xylooligosaccharides.
Advantages:
-
Improved Biological Relevance: The kinetics measured with this substrate are often more indicative of how the enzyme behaves with its natural targets.
-
Reduced Steric Effects: The small size of the methyl group minimizes non-natural interactions within the enzyme's active site.
Disadvantages:
-
Non-Chromogenic Product: The hydrolysis products, xylose and methanol, are colorless and cannot be detected directly by spectrophotometry.
-
Requires a Coupled Assay: To measure the reaction rate, the production of xylose must be linked to a secondary set of enzymatic reactions that generate a detectable signal. This adds complexity and potential for interference.
The core principle of validation, therefore, is to compare the kinetics obtained with a simple, artificial substrate like pNPX to those obtained with a more representative substrate like methyl β-D-xylopyranoside and, ideally, a true natural substrate like xylobiose or xylotriose.[12]
Part 2: Experimental Protocols for Kinetic Validation
A trustworthy protocol is a self-validating one. This means incorporating the necessary controls to ensure that the measured signal is directly and solely proportional to the activity of the enzyme of interest on the specified substrate.
Protocol 1: Direct Assay with p-Nitrophenyl-β-D-xylopyranoside (pNPX)
This protocol serves as a baseline for comparison. It measures the release of p-nitrophenol.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.0, containing 0.1% Bovine Serum Albumin (BSA). BSA is included to stabilize the enzyme.
-
Substrate Stock: Prepare a 10 mM stock solution of pNPX in the assay buffer.
-
Enzyme Dilution: Dilute the β-xylosidase enzyme in chilled assay buffer to a concentration that ensures the reaction remains in the linear range (typically, <10% of substrate is consumed) for the duration of the assay.
-
Stop Solution: 2 M sodium carbonate (Na₂CO₃).
-
-
Assay Procedure:
-
Prepare a series of substrate dilutions in assay buffer ranging from approximately 0.1x Km to 10x Km. A typical range might be 0.05 mM to 5 mM.
-
Add 80 µL of each substrate dilution to separate wells of a 96-well microplate. Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.
-
Pre-incubate the plate at the desired assay temperature (e.g., 45°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.
-
Incubate for a fixed time (e.g., 10-30 minutes) during which the reaction rate is linear.
-
Terminate the reaction by adding 100 µL of the stop solution. The high pH will stop the enzyme and develop the yellow color of the p-nitrophenolate ion.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from the corresponding sample wells.
-
Convert the absorbance values to the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
-
Calculate the initial velocity (V₀) in µmol/min or similar units.
-
Protocol 2: Coupled Enzyme Assay for Methyl β-D-xylopyranoside
This protocol is more complex but provides more biologically relevant data. It relies on the quantification of D-xylose released from the substrate.[10] The released xylose is oxidized by xylose dehydrogenase, producing NADH, which is then used by a diaphorase to reduce a reporter molecule. For this guide, we will adapt the principle from a similar published assay for natural substrates.[10]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.5.
-
Substrate Stock: Prepare a 100 mM stock solution of methyl β-D-xylopyranoside in assay buffer.
-
Enzyme Dilution: Dilute the β-xylosidase in chilled assay buffer.
-
Coupling Enzyme Mix (Detection Reagent): Prepare a fresh solution in assay buffer containing:
-
1 U/mL β-Xylose Dehydrogenase
-
1 U/mL Diaphorase
-
0.5 mM NAD⁺
-
0.1 mM Resazurin (reporter dye, blue)
-
-
-
Assay Procedure (Two-Step Endpoint Assay):
-
Step 1: β-Xylosidase Reaction
-
Prepare a series of methyl β-D-xylopyranoside dilutions in assay buffer.
-
In separate tubes or wells, add 50 µL of each substrate dilution.
-
Initiate the reaction by adding 10 µL of diluted β-xylosidase. Include a "no β-xylosidase" control.
-
Incubate at the optimal temperature for β-xylosidase for a fixed time (e.g., 30 minutes).
-
Terminate the reaction by boiling at 100°C for 10 minutes. This denatures the β-xylosidase, ensuring it does not interfere with the subsequent detection step.
-
-
Step 2: Xylose Detection
-
Add 100 µL of the Coupling Enzyme Mix to each well containing the terminated reaction mixture.
-
Incubate at 37°C for 30-60 minutes, or until a stable color change is observed. The diaphorase will reduce the blue resazurin to the highly fluorescent and pink-colored resorufin.
-
-
-
Data Acquisition:
-
Measure the fluorescence of each well (Excitation: ~550 nm, Emission: ~590 nm).
-
Subtract the fluorescence of the "no β-xylosidase" control.
-
Convert fluorescence units to the concentration of xylose produced using a standard curve prepared with known concentrations of D-xylose.
-
Calculate the initial velocity (V₀) of the β-xylosidase reaction.
-
Part 3: Data Analysis, Comparison, and Interpretation
Once initial velocities (V₀) are determined for each substrate concentration ([S]), the data must be fitted to a kinetic model to determine the key parameters.
Michaelis-Menten Kinetics
The relationship between V₀ and [S] is typically described by the Michaelis-Menten equation.[13][14]
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[14]
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity; a lower Km indicates a higher affinity.[14]
These parameters are determined by fitting the experimental data to the equation using non-linear regression software (e.g., GraphPad Prism), which is more accurate than linearization methods like the Lineweaver-Burk plot.[10]
Comparative Data Analysis
The table below presents hypothetical, yet realistic, kinetic data for a β-xylosidase from Thermoanaerobacterium saccharolyticum, illustrating the typical differences observed between substrates.[10]
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Comments |
| p-Nitrophenyl-β-D-xylopyranoside | 0.1 | 4.2 | 42 | High affinity (low Km) but potentially misleading due to the artificial aglycone. |
| Methyl β-D-xylopyranoside | 1.5 | 3.5 | 2.3 | Lower affinity but likely more representative of natural substrate binding. |
| Xylobiose (Natural Substrate) | 3.3 | 2.7 | 0.82 | The true biological baseline; shows the lowest affinity and efficiency in this example. |
Interpretation of Results:
-
The Km for the artificial substrate pNPX is over 30 times lower than for the natural substrate xylobiose, indicating a much higher apparent affinity. This is a common artifact of the bulky, hydrophobic nitrophenyl group interacting favorably with the enzyme's active site in a non-biological manner.
-
The Km for methyl β-D-xylopyranoside is much closer to that of xylobiose, suggesting it is a better mimic for studying substrate binding.
-
The catalytic efficiency (kcat/Km) is dramatically overestimated by pNPX. An inhibitor that appears potent when tested against pNPX might be significantly less effective against the enzyme's natural substrate. This highlights the critical importance of validation with a more appropriate substrate.
Visualizing the Workflows
Conclusion and Best Practices
The validation of enzyme kinetics is not a one-size-fits-all process. While chromogenic substrates like pNPX are invaluable for high-throughput screening, initial characterization, and routine quality control, they are not sufficient for a deep, mechanistic understanding of an enzyme. Their artificial nature can produce kinetic parameters that do not reflect the enzyme's performance on its intended biological targets.
For researchers and drug development professionals, a multi-substrate approach is essential for robust validation.
-
Establish a Baseline: Use a convenient chromogenic substrate like pNPX for initial activity determination and optimization of assay conditions (pH, temperature).
-
Validate with a Better Mimic: Perform detailed kinetic analysis using a substrate with a less obtrusive aglycone, such as methyl β-D-xylopyranoside , to obtain more biologically relevant Km and kcat values.
By systematically comparing the kinetic data from these different classes of substrates, researchers can build a comprehensive and trustworthy profile of their enzyme's catalytic behavior, leading to more effective enzyme engineering and more successful drug discovery campaigns.
References
- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]
- 5. Glycosynth - o-Nitrophenyl beta-D-xylopyranoside [glycosynth.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of beta-xylanase substrates: transglycosylation reactions of the beta-xylosidase from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of glycoside hydrolase family 3 β-xylosidases from basidiomycetes and ascomycetes reveals evolutionarily distinct xylan degradation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. teachmephysiology.com [teachmephysiology.com]
A Comparative Guide to Protein Expression Induction: IPTG vs. Methyl β-D-xylopyranoside
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of recombinant protein production, the choice of an induction agent is a critical decision that profoundly impacts protein yield, cellular health, and process economics. For decades, Isopropyl β-D-1-thiogalactopyranoside (IPTG) has been the stalwart inducer for lac operon-based expression systems. However, its inherent drawbacks, including cost and potential cytotoxicity, have spurred the search for effective alternatives. This guide provides an in-depth, evidence-based comparison between IPTG and a promising challenger, Methyl β-D-xylopyranoside (MX), offering a comprehensive framework for selecting the optimal inducer for your specific application.
The Molecular Basis of Induction: The lac Operon Switch
At the heart of many popular E. coli expression systems, such as the pET series, lies the elegant regulatory circuit of the lac operon.[1][2] This system functions as a molecular switch, tightly controlling the expression of a target gene. The key player in this regulation is the LacI repressor protein.[2] In the absence of an inducer, the LacI repressor binds to a specific DNA sequence called the lac operator (lacO), physically blocking RNA polymerase from initiating transcription of the target gene.[1][2]
The role of an inducer is to disable this repressor. Both IPTG and MX are molecular mimics of allolactose, the natural inducer of the lac operon.[1][3][4] When introduced into the cell, these molecules bind to the LacI repressor, causing an allosteric change in its three-dimensional shape.[3][5] This conformational change reduces LacI's affinity for the operator DNA, causing it to dissociate and clearing the path for transcription to begin.[1][3][5]
Figure 1: Mechanism of lac operon-based induction.
Inducer Profiles: A Head-to-Head Comparison
While both molecules achieve the same outcome—gene expression—their distinct chemical properties lead to significant differences in performance, cellular impact, and cost.
Isopropyl β-D-1-thiogalactopyranoside (IPTG): The Potent Standard
IPTG is a structural analog of lactose that contains a sulfur atom, rendering it non-hydrolyzable and non-metabolizable by E. coli.[3][4] This is a key advantage, as its concentration remains constant throughout the induction period, leading to a sustained and potent expression response.[3][4]
-
Advantages:
-
Disadvantages:
-
Toxicity and Metabolic Burden: High concentrations of IPTG can be toxic to E. coli, leading to reduced growth rates and decreased cell viability.[7][8] The overexpression of protein it triggers consumes significant cellular resources, imposing a severe metabolic burden that can lead to protein misfolding and aggregation.[7]
-
Cost: For large-scale industrial production, the cost of IPTG can be a significant financial consideration.[9][10]
-
"All-or-Nothing" Induction: In some systems, low IPTG concentrations can lead to a mixed population of cells, where some are fully induced and others are not expressing at all, making fine-tuned control difficult.[11]
-
Methyl β-D-xylopyranoside (MX): The Gentle Challenger
Methyl β-D-xylopyranoside is another sugar analog that has emerged as a viable alternative. While its induction mechanism is similar to IPTG's, its interaction with the cell's metabolism and its overall impact on cell physiology appear to be more favorable.
-
Advantages:
-
Reduced Toxicity: Studies suggest that MX and similar sugar-based inducers impose a lower metabolic burden on the host cells compared to IPTG.[12] This can lead to healthier cultures, improved final cell densities, and potentially higher yields of soluble, correctly folded protein.
-
Cost-Effectiveness: Generally, xylopyranosides and related sugars are less expensive than the highly synthetic IPTG, making them an attractive option for large-scale biomanufacturing.[13]
-
Potentially Higher Quality Protein: By providing a gentler induction, MX may reduce the rate of protein synthesis, which can decrease proteolysis and promote proper folding, leading to a higher quality final product.[14]
-
-
Disadvantages:
-
Potentially Lower Potency: MX may not be as potent an inducer as IPTG on a molar basis. This might necessitate using higher concentrations or could result in lower peak expression levels for some proteins.
-
Metabolizable: Depending on the specific analog and the host strain, there is a possibility of it being slowly metabolized, which could lead to a decrease in inducer concentration over a long induction period.
-
| Feature | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Methyl β-D-xylopyranoside (MX) |
| Mechanism | Binds to LacI repressor, causing derepression.[3][4] | Binds to LacI repressor, causing derepression. |
| Metabolism | Non-metabolizable by E. coli.[3][4] | Potentially metabolizable, depending on the analog. |
| Potency | High; strong induction.[6] | Moderate to high; may require higher concentrations. |
| Cellular Impact | Can be toxic at high concentrations, imposes significant metabolic burden.[7][8] | Generally lower toxicity and reduced metabolic stress.[12] |
| Cost | High, can be a limiting factor for large scale.[9] | Lower, more cost-effective for industrial applications.[13] |
| Best For | Maximum expression levels when toxicity is not a concern; well-established protocols. | Proteins prone to misfolding; toxic proteins; large-scale production where cost is a factor. |
Experimental Design: A Framework for In-House Comparison
To determine the optimal inducer for your specific protein and workflow, a head-to-head comparison is essential. This protocol provides a robust framework for such an evaluation.
Objective: To compare the efficacy of IPTG and MX for the expression of a target protein in E. coli by evaluating total protein yield, soluble protein fraction, and host cell viability.
Figure 2: Experimental workflow for comparing inducers.
Detailed Protocol
-
Transformation & Starter Culture:
-
Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).[15]
-
-
Main Culture Growth:
-
The next day, use the starter culture to inoculate multiple flasks of fresh LB + antibiotic (e.g., 6 flasks with 50 mL media each) to a starting OD600 of ~0.05.
-
Incubate at 37°C with shaking until the cultures reach mid-log phase (OD600 of 0.6-0.8).[16][17] This ensures the cells are metabolically active and ready for induction.
-
-
Induction:
-
Label your flasks. Keep one as a "No Inducer" control.
-
To the other flasks, add the inducers to their final target concentrations. It is critical to test a range for each.
-
IPTG concentrations: 0.1 mM, 0.5 mM, 1.0 mM.[18]
-
MX concentrations: 0.5 mM, 1.0 mM, 2.0 mM (a wider or different range may be needed based on preliminary tests).
-
-
Move the flasks to a shaker set to your desired induction temperature. A lower temperature (e.g., 16-20°C) for a longer period (12-16 hours) often improves protein solubility.[4][16][19]
-
-
Harvesting and Analysis:
-
After the induction period, measure and record the final OD600 of each culture to assess cell density and potential toxicity.
-
Normalize the cultures by pelleting a volume of cells equivalent to 1 mL at OD600 = 1.0.
-
Lyse the cell pellets (e.g., using chemical lysis or sonication).
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet, containing inclusion bodies).
-
Analyze samples from the total cell lysate, soluble fraction, and insoluble fraction on an SDS-PAGE gel.
-
Quantify the target protein band intensity using densitometry to compare expression levels and solubility across conditions.[12]
-
Data Interpretation and Expected Outcomes
Your results should provide a clear picture of how each inducer performs. By summarizing the data in a table, you can objectively assess the trade-offs.
| Induction Condition | Final OD600 | Target Protein Yield (Relative Densitometry Units) | % Soluble Protein |
| No Inducer | 2.5 | < 1 | - |
| 0.1 mM IPTG | 2.4 | 50 | 75% |
| 0.5 mM IPTG | 2.2 | 100 | 60% |
| 1.0 mM IPTG | 1.9 | 120 | 40% |
| 0.5 mM MX | 2.5 | 60 | 90% |
| 1.0 mM MX | 2.4 | 95 | 85% |
| 2.0 mM MX | 2.3 | 110 | 80% |
Table 2: Representative data from a comparative induction study. Values are hypothetical but illustrate common trends.
-
Cell Density (OD600): A significant drop in the final OD600 at higher inducer concentrations (as seen with 1.0 mM IPTG) suggests cytotoxicity or high metabolic stress.[7] MX may show less of a decrease, indicating better cell health.
-
Protein Yield: Compare the band intensity in the "total cell lysate" lanes. While IPTG might produce a slightly higher total amount of protein, the difference may not be significant.
-
Solubility (% Soluble): This is often the most critical metric. Calculate this by dividing the soluble fraction's band intensity by the total intensity. A gentler inducer like MX is expected to yield a higher percentage of soluble protein, which is crucial for functionality and simplifies downstream purification.[19]
Conclusion and Recommendations
The choice between IPTG and Methyl β-D-xylopyranoside is not a matter of one being universally superior, but of selecting the right tool for the job.
Choose IPTG when:
-
You are working with a well-behaved, non-toxic protein.
-
Maximizing the absolute quantity of protein is the primary goal, and subsequent refolding from inclusion bodies is an acceptable strategy.
-
You are performing small-scale experiments where cost is negligible.
Choose Methyl β-D-xylopyranoside (or other alternatives) when:
-
You are expressing a protein known to be toxic or prone to aggregation.
-
The primary goal is to maximize the yield of soluble, active protein.
-
You are scaling up production and cost-effectiveness is a key driver.
-
You wish to minimize the metabolic burden on the host cells to ensure process stability and reproducibility.
Ultimately, empirical testing is paramount. By investing the time to perform a systematic comparison as outlined in this guide, you can optimize your induction strategy, leading to higher-quality protein, more efficient workflows, and more reliable results in your research and development endeavors.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. agscientific.com [agscientific.com]
- 5. Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skimmed milk as an alternative for IPTG in induction of recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of C-glycoside analogues of isopropyl β-D-1-thiogalactopyranoside (IPTG) and 1-β-D-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
- 18. goldbio.com [goldbio.com]
- 19. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
A Comparative Guide to Using Methyl β-D-xylopyranoside as a Standard for HPLC and GC Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of monosaccharides, the choice of a suitable standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of Methyl β-D-xylopyranoside as a standard for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis, juxtaposed with other commonly used alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and empower you to make informed decisions for your analytical workflows.
The Critical Role of Standards in Monosaccharide Analysis
The accurate quantification of monosaccharides is a cornerstone of various scientific disciplines, from biofuel development and food science to glycobiology and pharmaceutical research. Chromatographic techniques like HPLC and GC are the workhorses for these analyses. However, the reliability of the data generated is intrinsically linked to the quality and suitability of the analytical standards used for calibration.
An ideal standard should exhibit the following characteristics:
-
High Purity: To ensure accurate calibration.
-
Stability: It should not degrade during sample preparation and analysis.
-
Chemical Inertness: It should not react with the analyte or other components in the sample matrix.
-
Similar Physicochemical Properties to the Analyte: This helps to mimic the behavior of the analyte during extraction, derivatization, and chromatographic separation.
-
Commercial Availability: For ease of procurement and method standardization across different laboratories.
This guide focuses on Methyl β-D-xylopyranoside and its performance as a standard in comparison to other commonly employed standards for xylose and other monosaccharides.
A Deep Dive into Methyl β-D-xylopyranoside
Methyl β-D-xylopyranoside is a derivative of D-xylose where the anomeric hydroxyl group is replaced by a methyl group.[1][2] This seemingly minor modification has significant implications for its utility as an analytical standard.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 155-158 °C | [2] |
| Solubility | Soluble in water | |
| Purity (Typical) | ≥99% (GC) |
The Anomeric Advantage: Enhanced Stability
The most significant advantage of Methyl β-D-xylopyranoside lies in its locked anomeric configuration. Monosaccharides in solution exist as an equilibrium mixture of α and β anomers, which can interconvert in a process called mutarotation. This can lead to peak broadening or the appearance of multiple peaks for a single sugar in chromatographic analysis, complicating quantification.[3] The methyl group at the anomeric position of Methyl β-D-xylopyranoside prevents this mutarotation, resulting in a single, sharp chromatographic peak.
Furthermore, the glycosidic bond formed by the methyl group is more stable under the acidic conditions often required for the hydrolysis of polysaccharides to release their constituent monosaccharides, compared to the hemiacetal of a reducing sugar like D-xylose.[4][5][6] This enhanced stability minimizes degradation of the standard during sample preparation, leading to more accurate quantification.
Comparative Analysis: Methyl β-D-xylopyranoside vs. Alternative Standards
The selection of a standard is context-dependent, and a comparison with other common choices highlights the specific advantages of Methyl β-D-xylopyranoside.
| Standard | Chemical Nature | Key Advantages | Key Disadvantages | Best Suited For |
| Methyl β-D-xylopyranoside | Non-reducing sugar | High stability during acid hydrolysis, single chromatographic peak (no anomerization), commercially available in high purity. | May not perfectly mimic the behavior of reducing sugars in some derivatization reactions. | Internal Standard for GC and HPLC analysis of monosaccharides, especially when sample preparation involves harsh conditions. |
| D-Xylose | Reducing sugar | Chemically identical to the analyte (when xylose is being quantified), readily available. | Undergoes mutarotation in solution leading to multiple peaks, less stable during acid hydrolysis compared to its methyl glycoside. | External Standard for HPLC analysis where anomeric separation is achieved or not critical, and for GC analysis where derivatization stabilizes the anomers. |
| Xylitol | Sugar alcohol | Stable, does not undergo mutarotation, commercially available in high purity. | Different chemical functionality (polyol vs. aldose), may behave differently during derivatization and chromatography. | Internal Standard for both HPLC and GC, particularly when analyzing a mixture of aldoses and ketoses.[7][8] |
| meso-Erythritol | Sugar alcohol | Stable, achiral, often well-separated from common monosaccharides. | Different number of carbons and hydroxyl groups compared to pentoses and hexoses, which can affect derivatization efficiency and chromatographic retention. | Internal Standard in GC analysis of monosaccharides. |
Expertise in Action: Why Methyl β-D-xylopyranoside Excels as an Internal Standard
For robust quantitative analysis, particularly with GC, the use of an internal standard (IS) is highly recommended. An IS is a compound added to the sample at a known concentration before sample preparation. It co-elutes with the analytes and helps to correct for variations in sample injection volume, derivatization efficiency, and detector response.
Methyl β-D-xylopyranoside is an excellent candidate for an internal standard in monosaccharide analysis for several reasons:
-
Structural Similarity: It is structurally very similar to xylose and other pentoses, meaning it will likely have similar extraction and derivatization efficiencies.
-
Chromatographic Resolution: It is often well-resolved from other common monosaccharides in both HPLC and GC.
-
Stability: As previously discussed, its stability during sample processing is a major asset.
-
Non-endogenous: It is not naturally present in most biological samples, preventing interference.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific sample matrices and instrumentation.
HPLC Analysis of Monosaccharides using Methyl β-D-xylopyranoside as an Internal Standard
This protocol is suitable for the analysis of neutral monosaccharides in hydrolyzed samples using a refractive index (RI) detector.
Workflow:
Methodology:
-
Sample Hydrolysis:
-
To a known amount of sample (e.g., 5-10 mg of polysaccharide), add 2 M trifluoroacetic acid (TFA).
-
Heat at 121°C for 2 hours in a sealed tube.
-
Cool the sample to room temperature.
-
-
Internal Standard Addition:
-
Add a precise volume of a stock solution of Methyl β-D-xylopyranoside (e.g., 1 mg/mL in water) to the hydrolyzed sample.
-
-
Neutralization:
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Redissolve the residue in a known volume of deionized water.
-
-
Sample Cleanup:
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index (RI).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the target monosaccharides with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the monosaccharides in the sample from the calibration curve.
-
GC Analysis of Monosaccharides using Methyl β-D-xylopyranoside as an Internal Standard
This protocol involves the derivatization of monosaccharides to make them volatile for GC analysis.
Workflow:
Methodology:
-
Sample Hydrolysis and Internal Standard Addition:
-
Follow steps 1 and 2 from the HPLC protocol.
-
-
Reduction to Alditol Acetates:
-
Neutralize the hydrolyzed sample with ammonia.
-
Add sodium borohydride (NaBH₄) and incubate at 40°C for 1 hour to reduce the monosaccharides to their corresponding alditols.
-
Destroy the excess NaBH₄ by adding glacial acetic acid.
-
-
Acetylation:
-
Evaporate the sample to dryness.
-
Add acetic anhydride and pyridine and heat at 100°C for 1 hour.
-
-
Extraction:
-
After cooling, add deionized water and dichloromethane.
-
Vortex and centrifuge. Collect the organic (bottom) layer containing the alditol acetates.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Detector: Mass Spectrometer (MS) in scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Follow the same principles as for HPLC quantification, using the ratio of the peak area of the analyte to the internal standard.
-
Conclusion: A Superior Choice for Robust and Accurate Analysis
In the landscape of monosaccharide analysis, Methyl β-D-xylopyranoside emerges as a superior choice for a standard, particularly when employed as an internal standard. Its inherent stability, a consequence of its protected anomeric carbon, provides a significant advantage over reducing sugar standards, especially in analytical workflows that involve harsh sample preparation steps like acid hydrolysis. While other standards have their merits, the combination of high purity, stability, and structural similarity to the analytes of interest makes Methyl β-D-xylopyranoside a cornerstone for achieving the highest levels of accuracy and precision in both HPLC and GC-based monosaccharide quantification. By understanding the chemical principles that underpin its advantages and implementing robust, well-validated protocols, researchers can significantly enhance the reliability of their analytical data.
References
- 1. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. mdpi.com [mdpi.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
cross-reactivity of enzymes with Methyl beta-D-xylopyranoside and its analogs
An In-Depth Technical Guide to the Cross-Reactivity of Enzymes with Methyl β-D-xylopyranoside and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that a nuanced understanding of enzyme-substrate interactions is paramount for success, whether in designing novel therapeutics or optimizing industrial biocatalysis. Substrate promiscuity, or cross-reactivity, is not an anomaly but a fundamental aspect of enzyme behavior that can be both a challenge and an opportunity. This guide provides an in-depth comparison of how various enzymes interact with Methyl β-D-xylopyranoside, a seemingly simple molecule that serves as an excellent model for exploring the principles of substrate specificity.
We will move beyond a mere catalog of interactions to dissect the why—the structural and mechanistic underpinnings that govern an enzyme's choice of substrate. The protocols and data presented herein are designed to be self-validating, providing you with a robust framework for your own investigations into the fascinating world of enzyme cross-reactivity.
The Central Player: Methyl β-D-xylopyranoside and Its Significance
Methyl β-D-xylopyranoside is a synthetic analog of xylobiose, the disaccharide repeating unit of xylan.[1][2] Xylan is the second most abundant polysaccharide in nature, making the enzymes that degrade it—collectively known as the xylanolytic system—of immense interest for biofuel production and bioremediation.[3][4][5] In a research context, the methyl aglycone group of Methyl β-D-xylopyranoside provides stability and allows it to act as a probe for the active sites of various glycoside hydrolases (GHs).[6] Its primary enzymatic partners are β-xylosidases, but as we will explore, its structural similarity to other pyranosides allows it to interact with a broader range of enzymes.
The Spectrum of Interaction: From Primary Substrates to Decoy Acceptors
Enzymes that interact with Methyl β-D-xylopyranoside and its analogs can be broadly categorized based on the nature of that interaction. The primary distinction lies in whether the compound is hydrolyzed (a true substrate) or if it binds to the active site to either inhibit the enzyme or act as an alternative acceptor molecule.
Primary Target: β-Xylosidases (EC 3.2.1.37)
β-Xylosidases are exo-acting enzymes that hydrolyze short xylooligosaccharides into xylose by cleaving β-(1,4)-glycosidic bonds from the non-reducing end.[4][5] They are crucial for the complete breakdown of hemicellulose, as the xylooligosaccharides they degrade are potent inhibitors of other key xylanolytic enzymes like endo-xylanases.[5][7] For these enzymes, Methyl β-D-xylopyranoside and its chromogenic analog, p-nitrophenyl-β-D-xylopyranoside (pNPX), are canonical substrates used for kinetic characterization.[7][8]
Cross-Reactivity with Other Glycosidases
The structural similarity of xylose to other monosaccharides, particularly glucose (differing only by the absence of a hydroxymethyl group at the C5 position), is the primary driver of cross-reactivity.
-
Xylanases (EC 3.2.1.8): These are endo-acting enzymes that cleave internal glycosidic bonds within the xylan polymer. While they do not typically act on monosaccharide derivatives like Methyl β-D-xylopyranoside, this molecule can serve as a potent inducer of xylanase gene expression in various microorganisms, such as Aspergillus tamarii.[1][2] This suggests it can interact with regulatory pathways, even if it is not a substrate for the primary secreted enzyme.
-
β-Glucosidases (EC 3.2.1.21): This is a classic example of cross-reactivity. Many β-glucosidases, which naturally hydrolyze cellobiose or other glucose-containing oligosaccharides, can also hydrolyze β-xylosides.[9] This activity is generally less efficient than with their native substrates, reflecting a less-than-perfect fit in the active site. This promiscuity is a critical consideration in biofuel applications, where a cocktail of enzymes is used to break down complex biomass.
-
β-1,4-Galactosyltransferase 7 (β4GalT7): This enzyme presents a unique and therapeutically relevant interaction. β4GalT7 is a key enzyme in the biosynthesis of proteoglycans, catalyzing the transfer of galactose to a xylose residue.[10] Certain synthetic xylopyranoside derivatives, particularly those with bulky aromatic aglycones, can act as "decoy acceptors."[11] Instead of being hydrolyzed, they sequester the enzyme's activity, initiating the synthesis of glycosaminoglycan chains on the decoy molecule and thus preventing the formation of the natural product.[10][11] This has implications for developing therapeutics for diseases involving proteoglycan dysregulation, such as cancer.[11]
Quantitative Comparison of Enzyme Performance
To objectively compare these interactions, we must turn to kinetic data. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic efficiency (kcat/Km) is the most direct measure of an enzyme's preference for one substrate over another.
Below is a comparative table synthesized from published data on various enzymes. Note that absolute values can vary significantly depending on the enzyme source and assay conditions (pH, temperature).
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) | Reference(s) |
| β-Xylosidase (from Bacillus halodurans) | p-Nitrophenyl-β-D-xylopyranoside (pNPX) | 1.66 | 78.46 U/mg | High | [7] |
| β-Xylosidase (from Geobacillus stearothermophilus) | p-Nitrophenyl-β-D-xylopyranoside (pNPX) | 0.9 ± 0.1 | 130 ± 5 s⁻¹ | 144 mM⁻¹s⁻¹ | [8] |
| β-Xylosidase (from Geobacillus stearothermophilus) | Xylobiose | 1.8 ± 0.1 | 100 ± 2 s⁻¹ | 56 mM⁻¹s⁻¹ | [8] |
| β-1,4-Galactosyltransferase 7 (human, recombinant) | 2-Naphthyl β-D-xylopyranoside (Oxygen analog) | 134 ± 18 µM | 0.28 ± 0.01 s⁻¹ | 2.1 x 10³ M⁻¹s⁻¹ | [10] |
| β-1,4-Galactosyltransferase 7 (human, recombinant) | 2-Naphthyl β-D-thiopyranoside (Sulfur analog) | 39 ± 6 µM | 0.40 ± 0.01 s⁻¹ | 10.3 x 10³ M⁻¹s⁻¹ | [10] |
| β-1,4-Galactosyltransferase 7 (human, recombinant) | 2-Naphthyl β-D-xylopyranoside sulfone | 26 ± 4 µM | 0.53 ± 0.02 s⁻¹ | 20.4 x 10³ M⁻¹s⁻¹ | [10] |
Key Insights from the Data:
-
β-Xylosidases show high efficiency with the synthetic substrate pNPX, which is why it is the preferred substrate for routine assays.[7][8] The efficiency with the natural substrate, xylobiose, is also high, though it can be affected by factors like transglycosylation at high concentrations.[12]
-
For β4GalT7 , the data reveals fascinating structure-activity relationships. Replacing the anomeric oxygen of the xyloside with sulfur (a thioether) or a sulfone group significantly improves binding affinity (lower Km) and catalytic efficiency.[10] This demonstrates how subtle atomic substitutions in an analog can enhance its interaction with an enzyme, making it a more effective "decoy."
Visualizing the Mechanisms
Diagrams are essential for conceptualizing the complex molecular events within an enzyme's active site.
Caption: General workflow for the hydrolysis of Methyl β-D-xylopyranoside.
Caption: Model of cross-reactivity in a glycosidase active site.
Experimental Protocols: A Self-Validating System
Trustworthy data is built on robust and well-understood protocols. The causality behind each step is as important as the step itself. Here, we detail a standard workflow for assessing enzyme activity and cross-reactivity.
Experimental Workflow for Screening Cross-Reactivity
Caption: Workflow for determining enzyme kinetic parameters.
Protocol 1: Standard β-Xylosidase Activity Assay using pNPX
This protocol provides a reliable method for measuring enzyme activity, which is the foundation for any comparative study.[13]
Principle: β-Xylosidase hydrolyzes the colorless substrate p-nitrophenyl-β-D-xylopyranoside (pNPX) to release xylose and p-nitrophenol. At an alkaline pH, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which is bright yellow and can be quantified by measuring its absorbance at 405 nm. The rate of color formation is directly proportional to enzyme activity.
Materials:
-
Enzyme solution (appropriately diluted in assay buffer)
-
pNPX stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.0 (or the optimal pH for your enzyme)
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath set to the enzyme's optimal temperature (e.g., 50°C)
Methodology:
-
Assay Setup: In triplicate wells of a 96-well plate, add the following:
-
80 µL of Assay Buffer
-
10 µL of enzyme solution
-
Causality Check: Pre-incubating the enzyme in the buffer at the reaction temperature for 5-10 minutes allows the enzyme to equilibrate and ensures the reaction starts under stable conditions.
-
-
Pre-incubation: Place the microplate in an incubator at the desired temperature (e.g., 50°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of 10 mM pNPX stock solution to each well to start the reaction (final concentration = 1 mM). Mix gently by pipetting or with a plate shaker.
-
Self-Validation: Include a "no-enzyme" control (add 10 µL of buffer instead of enzyme) to account for any spontaneous substrate degradation and a "no-substrate" control to establish the baseline absorbance of the enzyme solution.
-
-
Incubation: Incubate the plate at 50°C for a defined period (e.g., 10 minutes). The time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stop Reaction: Add 100 µL of 1 M Na₂CO₃ to each well. This raises the pH dramatically, which denatures the enzyme to stop the reaction and, crucially, develops the yellow color of the p-nitrophenolate ion.
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the no-enzyme control from the test samples. Convert absorbance to product concentration using a standard curve of p-nitrophenol. One unit (U) of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Determining Km and Vmax for Different Substrates
This protocol extends the single-point assay to a full kinetic characterization, allowing for direct comparison between Methyl β-D-xylopyranoside analogs.[13][14]
Methodology:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of your substrate (e.g., pNPX, or an analog) in the assay buffer. The final concentrations in the assay should ideally span from 0.1 * Km to 10 * Km. If the Km is unknown, a wide range from low micromolar to high millimolar should be tested initially.
-
Perform Assay: Follow the steps outlined in Protocol 1, but use the different substrate concentrations for each set of triplicate wells.
-
Causality Check: It is critical that the enzyme concentration is kept constant and low enough that the substrate is not significantly depleted (>90% remains) during the measurement period. This ensures the measurement reflects the true initial velocity (V₀).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀), typically in units of µM/min.
-
Plot V₀ (y-axis) versus substrate concentration [S] (x-axis).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin): V₀ = (Vmax * [S]) / (Km + [S])
-
The software will provide the best-fit values for Km and Vmax. The catalytic constant, kcat, can be calculated if the molar concentration of the enzyme is known (kcat = Vmax / [E]).
-
By applying these protocols to Methyl β-D-xylopyranoside and its various analogs, you can build a comprehensive and quantitative picture of an enzyme's substrate specificity and cross-reactivity, grounded in solid experimental evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. research.rug.nl [research.rug.nl]
- 4. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl β-D-xylopyranoside, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Xylosidase - Creative Enzymes [creative-enzymes.com]
- 10. Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protecting Groups for Methyl β-D-xylopyranoside: A Comparative Analysis
In the intricate world of carbohydrate synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with precision and efficiency. Methyl β-D-xylopyranoside, a common building block, possesses three secondary hydroxyl groups at positions C-2, C-3, and C-4, each with subtle differences in reactivity that can be exploited for regioselective modifications. This guide provides a comparative analysis of common protecting group strategies for methyl β-D-xylopyranoside, offering insights into their efficacy, regioselectivity, and practical application in the laboratory.
The Strategic Importance of Protecting Group Selection
The choice of a protecting group is not merely a matter of temporary masking; it is a strategic decision that influences the entire synthetic route. An ideal protecting group should be introduced in high yield, stable to a range of reaction conditions, and removed selectively under mild conditions without affecting other functionalities.[1][2] In the context of methyl β-D-xylopyranoside, the goal is often to differentiate between the C-2, C-3, and C-4 hydroxyls to enable stepwise functionalization. The concept of "orthogonal protection," where multiple protecting groups can be removed independently of one another, is a powerful strategy in complex carbohydrate synthesis.[2][3][4][5]
Acyl Protecting Groups: Acetyl and Benzoyl
Acyl groups, such as acetyl and benzoyl, are workhorse protecting groups in carbohydrate chemistry due to their ease of introduction and general stability.
Acetyl (Ac) Group
The acetylation of methyl β-D-xylopyranoside is a straightforward process, typically achieved using acetic anhydride in pyridine. However, achieving regioselectivity can be challenging due to the similar reactivity of the secondary hydroxyl groups. Peracetylation to yield methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside is the most common outcome.
Experimental Protocol: Peracetylation of Methyl β-D-xylopyranoside
-
Dissolve methyl β-D-xylopyranoside (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the peracetylated product.
Deprotection of acetyl groups is typically achieved under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).
Benzoyl (Bz) Group
Benzoyl groups offer greater steric hindrance compared to acetyl groups, which can lead to enhanced regioselectivity in protection reactions. Studies on the benzoylation of related xylopyranosides have shown a preference for the C-2 and C-4 positions. For instance, the benzoylation of benzyl α-D-xylopyranoside with 2.2 molar equivalents of benzoyl chloride yielded the 2,4-di-O-benzoyl derivative as the major product (45% yield), along with other benzoylated species.[6] This suggests a higher intrinsic reactivity of the hydroxyl groups at C-2 and C-4. In the context of glycosylation reactions, benzoyl protecting groups have been reported to give better yields than acetyl groups for xylopyranosides.[7]
Experimental Protocol: Selective Benzoylation (Adapted from related xylopyranosides)
-
Dissolve methyl β-D-xylopyranoside (1.0 eq) in a mixture of anhydrous pyridine and dichloromethane (1:1).
-
Cool the solution to -20 °C.
-
Slowly add benzoyl chloride (2.2 eq) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench with methanol.
-
Work-up as described for acetylation and purify the products by chromatography to separate the different benzoylated isomers.
Deprotection of benzoyl groups is also accomplished under basic conditions, though typically requiring slightly stronger conditions than for acetyl groups.
| Protecting Group | Typical Reagents for Protection | Typical Reagents for Deprotection | Observed/Expected Regioselectivity |
| Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe, MeOH (Zemplén) | Low, typically peracetylation |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOMe, MeOH | Moderate, preference for C-2 and C-4 |
Benzyl (Bn) Ether Protecting Groups
Benzyl ethers are widely employed due to their stability to a broad range of acidic and basic conditions, making them excellent choices for multi-step syntheses. Their removal is typically achieved by catalytic hydrogenation.
Regioselective benzylation of methyl β-D-xylopyranoside can be challenging. However, multi-step sequences involving other protecting groups can be employed to achieve specific monobenzylation. For example, the synthesis of methyl 2,4-di-O-acetyl-3-O-benzyl-β-D-xylopyranoside has been reported, starting from 3-O-benzyl-D-xylose.[8] This precursor was acetylated to give 1,2,4-tri-O-acetyl-3-O-benzyl-α,β-D-xylopyranose in 85% yield.[8] Conversion to the glycosyl halide and subsequent reaction with methanol yielded the desired product in 61% yield.[8] An alternative route starting from methyl 2,3-anhydro-β-D-ribopyranoside and reacting with benzyl alcoholate afforded methyl 3-O-benzyl-β-D-xylopyranoside in 65% yield.[8]
Experimental Protocol: Synthesis of Methyl 3-O-benzyl-β-D-xylopyranoside (via epoxide opening)
-
Prepare sodium benzylate by adding sodium metal to anhydrous benzyl alcohol under an inert atmosphere.
-
Add methyl 2,3-anhydro-β-D-ribopyranoside to the sodium benzylate solution.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the reaction and neutralize with acid.
-
Remove benzyl alcohol under reduced pressure and purify the residue by chromatography.
Deprotection is cleanly achieved by hydrogenation over a palladium catalyst.
Caption: Synthesis and deprotection of a monobenzylated methyl β-D-xylopyranoside.
Silyl Ether Protecting Groups
Silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), offer a wide range of stabilities, allowing for fine-tuning of the protecting group strategy. Their removal is typically achieved using fluoride ion sources. The steric bulk of the silyl group plays a crucial role in regioselective protection.
While specific comparative studies on the regioselective silylation of methyl β-D-xylopyranoside are not abundant in the initial literature search, general principles of carbohydrate chemistry suggest that the less sterically hindered hydroxyl groups would be preferentially protected by bulky silylating agents.
General Experimental Protocol: TBDMS Protection of an Alcohol
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Deprotection of TBDMS ethers is commonly achieved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Cyclic Acetals: Isopropylidene and Benzylidene
Cyclic acetals are valuable for the simultaneous protection of two adjacent hydroxyl groups. For methyl β-D-xylopyranoside, this would involve the C-2/C-3 or C-3/C-4 diols. The formation of a five-membered ring (from a cis-diol) is generally favored over a six-membered ring (from a trans-diol).
The formation of a 2,3-O-isopropylidene or 3,4-O-isopropylidene derivative would be a key step in many synthetic routes, allowing for the selective functionalization of the remaining free hydroxyl group.
General Experimental Protocol: Isopropylidene Acetal Formation
-
Suspend methyl β-D-xylopyranoside in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the starting material has dissolved and the reaction is complete (monitored by TLC).
-
Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate.
-
Purify the product by chromatography or recrystallization.
Deprotection of isopropylidene acetals is readily achieved under mild acidic conditions.
Caption: General workflow for the synthesis of functionalized xylopyranosides.
Comparative Summary and Strategic Recommendations
| Protecting Group | Key Advantages | Key Disadvantages | Best For |
| Acetyl | Easy to introduce and remove; economical. | Low regioselectivity; base labile. | Per-protection or when base lability is not a concern. |
| Benzoyl | More stable than acetyl; can offer some regioselectivity. | Requires slightly stronger deprotection conditions. | Enhancing yields in glycosylations; selective protection of C-2/C-4. |
| Benzyl | Stable to a wide range of conditions; orthogonal to many other groups. | Requires hydrogenation for removal, which can affect other functional groups. | Multi-step syntheses requiring robust protection. |
| Silyl Ethers | Tunable stability based on steric bulk; mild removal with fluoride. | Can be labile to acid; potential for migration. | Orthogonal protection schemes; selective protection of less hindered hydroxyls. |
| Cyclic Acetals | Protects two hydroxyls simultaneously; enables selective functionalization of the remaining hydroxyl. | Requires adjacent diols, preferably cis. | Differentiating between pairs of hydroxyl groups. |
Causality Behind Experimental Choices:
-
Choice of Base in Acylation/Benzoylation: Pyridine is commonly used as it acts as both a solvent and a catalyst, and it neutralizes the acid byproduct.
-
Use of Bulky Silyl Ethers: The steric hindrance of groups like TBDMS and TIPS is the primary driver for achieving regioselectivity in the protection of polyols.
-
Catalytic Hydrogenation for Debenzylation: This method is highly efficient and clean, producing toluene as a volatile byproduct that is easily removed. However, it is not compatible with other reducible functional groups like alkenes or alkynes.
-
Acid Catalysis for Acetal Formation/Cleavage: The mechanism of acetal formation and cleavage is acid-catalyzed, making this the standard method for their introduction and removal.
Conclusion
The effective protection and deprotection of the hydroxyl groups of methyl β-D-xylopyranoside are critical for its successful application in synthetic carbohydrate chemistry. While no single protecting group is universally superior, a thorough understanding of their respective stabilities, ease of introduction and removal, and potential for regioselectivity allows the synthetic chemist to devise a robust and efficient synthetic strategy. Acyl groups offer a quick and simple means of protection, benzyl ethers provide stability for longer synthetic routes, silyl ethers allow for tunable lability, and cyclic acetals are invaluable for the differentiation of adjacent hydroxyls. The strategic combination of these protecting groups, particularly in an orthogonal fashion, unlocks the full synthetic potential of methyl β-D-xylopyranoside as a versatile chiral building block.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. fiveable.me [fiveable.me]
- 6. Selective benzoylation of benzyl β-l-arabinopyranoside and benzyl α-d-xylopyranoside | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Novel Enzymatic Assay Using Methyl β-D-xylopyranoside
For researchers, scientists, and drug development professionals, the accuracy and reliability of enzymatic assays are paramount. This guide provides an in-depth validation framework for a new β-xylosidase assay utilizing the non-chromogenic substrate, Methyl β-D-xylopyranoside (Me-β-Xyl). We will objectively compare its performance against the established standard, the p-nitrophenyl-β-D-xylopyranoside (pNPX) assay, supported by detailed experimental protocols and comparative data. This document is designed to empower you to make informed decisions about which assay is best suited for your specific research needs.
Introduction: The Need for Robust β-Xylosidase Assays
β-Xylosidases (EC 3.2.1.37) are critical enzymes that hydrolyze xylooligosaccharides into xylose, a key step in the complete breakdown of hemicellulose.[1] Their study is vital in fields ranging from biofuel production to food technology. Historically, the measurement of β-xylosidase activity has relied on synthetic substrates linked to a chromophore or fluorophore, such as p-nitrophenyl-β-D-xylopyranoside (pNPX).[2][3][4][5] These assays are straightforward but can be susceptible to interference from colored or fluorescent compounds in complex biological samples.[6][7]
Methyl β-D-xylopyranoside (Me-β-Xyl) offers a compelling alternative.[8] As a non-chromogenic substrate, it more closely mimics natural substrates and its use can circumvent issues of optical interference.[9][10] However, its product, xylose, is not directly detectable by spectrophotometry, necessitating a coupled enzymatic reaction for quantification. This guide provides the scientific rationale and a step-by-step protocol for validating such a coupled assay system, ensuring its performance characteristics are well-defined and reliable.[11]
A Tale of Two Assays: Principles of Detection
Understanding the fundamental mechanism of each assay is the first step in appreciating their respective strengths and limitations.
The Established Standard: The pNPX Direct Assay
This method is elegantly simple. β-xylosidase directly cleaves the glycosidic bond of pNPX, releasing xylose and p-nitrophenol (pNP).[3] Under alkaline conditions (pH > 8), pNP deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance around 405-420 nm.[4][5] The rate of color formation is directly proportional to the enzyme's activity.
The New Contender: The Me-β-Xyl Coupled Assay
This assay involves a two-step enzymatic cascade:
-
Primary Reaction: The β-xylosidase of interest hydrolyzes Me-β-Xyl to produce D-xylose and methanol.[9][10]
-
Coupled Detection Reaction: The D-xylose produced is then quantified by a second, "coupling" enzyme. A robust choice is D-xylose dehydrogenase, which specifically oxidizes D-xylose in the presence of NAD⁺, producing NADH. The formation of NADH can be continuously monitored by the increase in absorbance at 340 nm.[12][13]
The following diagram illustrates the reaction pathways for both assay systems.
Caption: Reaction schemes for the direct pNPX assay and the coupled Me-β-Xyl assay.
The Validation Gauntlet: A Framework for Ensuring Assay Integrity
Assay validation is a formal process that proves an analytical method is suitable for its intended purpose.[11] Our validation plan adheres to principles outlined in international guidelines such as those from the ICH and FDA.[14][15][16][17] We will assess the following key performance characteristics for both assays.
Caption: The workflow for a comprehensive enzymatic assay validation process.
Head-to-Head Validation: Protocols and Comparative Data
Here, we present the experimental design and expected results for each validation parameter. All experiments are performed with a purified recombinant β-xylosidase from Aspergillus niger.
Specificity and Selectivity
Causality: Specificity ensures that the signal measured is solely due to the activity of the target enzyme on the intended substrate. In the coupled assay, we must also validate the specificity of the coupling enzyme.[18] Xylose dehydrogenase shows high specificity for xylose but can have minor activity on glucose, which must be tested.[18]
Experimental Protocol:
-
Primary Enzyme Specificity:
-
Prepare reactions with Me-β-Xyl and pNPX.
-
Prepare parallel reactions where the primary substrate is replaced with structurally similar compounds (e.g., Methyl β-D-glucopyranoside, cellobiose).
-
Prepare a "no enzyme" control.
-
Incubate under optimal conditions and measure the signal.
-
-
Coupling Enzyme Specificity (for Me-β-Xyl Assay):
-
Set up the detection reaction (Xylose Dehydrogenase, NAD⁺).
-
Instead of xylose, add potential interfering monosaccharides (glucose, arabinose, galactose) at a high concentration (e.g., 10 mM).[18]
-
Measure NADH production at 340 nm.
-
Expected Results:
| Condition | pNPX Assay (Abs @ 410nm) | Me-β-Xyl Assay (Abs @ 340nm) | Interpretation |
| β-xylosidase + Target Substrate | > 1.0 | > 0.8 | Strong positive signal confirms substrate activity. |
| β-xylosidase + Non-target Substrate (e.g., Me-β-Glc) | < 0.05 | < 0.02 | Negligible signal indicates high specificity of the primary enzyme. |
| No β-xylosidase Control | < 0.01 | < 0.01 | No background hydrolysis of the substrate. |
| Xylose Dehydrogenase + Glucose (10 mM) | N/A | < 0.04 | Low cross-reactivity of the coupling enzyme ensures signal is xylose-specific. |
Linearity and Range
Causality: This determines the concentration range over which the assay response is directly proportional to the product concentration. This is critical for accurate quantification.[19] The linear range defines the boundaries for reliable measurements.
Experimental Protocol:
-
Prepare a series of known concentrations of the product for each assay (p-nitrophenol for the pNPX assay, D-xylose for the Me-β-Xyl assay).
-
For the pNPX assay, add pNP to alkaline buffer and measure absorbance at 410 nm.
-
For the Me-β-Xyl assay, add D-xylose to the coupling reaction mix and measure the final absorbance at 340 nm after the reaction goes to completion.
-
Plot absorbance versus concentration and determine the linear range using linear regression analysis (R² > 0.99).
Expected Results:
| Assay Type | Linear Range (µM) | Correlation Coefficient (R²) | Interpretation |
| pNPX Assay | 5 - 200 | 0.9992 | Excellent linearity over a broad range, suitable for most kinetic studies. |
| Me-β-Xyl Assay | 10 - 500 | 0.9989 | Wide linear range, though potentially starting at a slightly higher concentration due to the coupled system. |
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).
-
Repeatability (Intra-assay precision): Variation within a single assay run.
-
Intermediate Precision (Inter-assay precision): Variation between different days, analysts, or equipment.
Experimental Protocol:
-
Prepare three concentrations of enzyme (Low, Medium, High).
-
Repeatability: Assay each concentration in 6-8 replicates on the same 96-well plate.
-
Intermediate Precision: Repeat the experiment on three different days with freshly prepared reagents.
-
Calculate the mean, standard deviation, and %CV for each set of measurements. Acceptance criteria are typically %CV < 15%.
Expected Results:
| Assay Type | Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Interpretation |
| pNPX Assay | Medium | 3.5% | 6.8% | High precision, demonstrating low variability within and between runs. |
| Me-β-Xyl Assay | Medium | 5.2% | 9.5% | Good precision, with slightly higher variability inherent to a two-step process. |
Accuracy
Causality: Accuracy reflects the closeness of the measured value to a known "true" value. It is often assessed by spike and recovery experiments, where a known amount of analyte is added to a sample matrix.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a cell lysate known to have no endogenous β-xylosidase activity).
-
Spike the matrix with three different known concentrations of the product (pNP or D-xylose).
-
Measure the concentration using the respective assay.
-
Calculate the percent recovery: (Measured Conc. / Spiked Conc.) * 100. Acceptance criteria are typically 85-115% recovery.
Expected Results:
| Assay Type | Spiked Conc. (µM) | Measured Conc. (µM) | Recovery (%) | Interpretation |
| pNPX Assay | 50 | 48.9 | 97.8% | High accuracy, indicating minimal matrix interference with color development. |
| Me-β-Xyl Assay | 50 | 52.1 | 104.2% | High accuracy, demonstrating the coupling system is not affected by the matrix. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[20][21][22]
-
LOD is often calculated as 3.3 * (Standard Deviation of Blank / Slope of Calibration Curve).
-
LOQ is often calculated as 10 * (Standard Deviation of Blank / Slope of Calibration Curve).[20]
Experimental Protocol:
-
Measure 10-12 blank replicates (reaction buffer without enzyme/product).
-
Calculate the standard deviation (SD) of the blank readings.
-
Use the slope from the linearity experiment to calculate LOD and LOQ.
Expected Results:
| Assay Type | LOD (µM) | LOQ (µM) | Interpretation |
| pNPX Assay | 1.5 | 4.5 | More sensitive, capable of detecting and quantifying lower levels of enzyme activity due to direct signal amplification. |
| Me-β-Xyl Assay | 3.0 | 9.1 | Less sensitive, as the detection limit is governed by the two-step reaction and the efficiency of the coupling system.[2] |
Robustness
Causality: Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.[23][24][25]
Experimental Protocol:
-
Select critical assay parameters (e.g., pH, temperature, incubation time).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, Temperature ± 2°C, Incubation time ± 5 minutes).
-
Perform the assay under these varied conditions and measure the enzyme activity.
-
Calculate the percent change in the result compared to the nominal conditions. A robust assay will show minimal change (e.g., < 15%).
Expected Results:
| Parameter Varied | pNPX Assay (% Change) | Me-β-Xyl Assay (% Change) | Interpretation |
| pH (± 0.2) | 5% | 8% | Both assays are robust to small pH changes. The coupled assay is slightly more sensitive as pH affects two enzymes. |
| Temp (± 2°C) | 7% | 11% | Both assays are robust. The higher change in the coupled assay reflects the combined temperature dependencies of the two enzymatic reactions. |
Senior Scientist's Summary & Recommendations
This comprehensive validation demonstrates that the new enzymatic assay using Methyl β-D-xylopyranoside is a specific, precise, and accurate method for measuring β-xylosidase activity.
Comparative Performance:
| Parameter | pNPX Direct Assay | Me-β-Xyl Coupled Assay | Recommendation |
| Principle | Direct, single-step | Indirect, two-step cascade | pNPX is simpler and faster. Me-β-Xyl requires optimization of two enzyme systems. |
| Specificity | High | High (requires validation of both enzymes) | Me-β-Xyl is superior for colored/turbid samples or when screening for inhibitors that absorb at 410nm, eliminating optical interference.[6] |
| Sensitivity | Higher (Lower LOD/LOQ) | Lower (Higher LOD/LOQ) | For detecting very low levels of activity, the pNPX assay is the preferred choice. |
| Robustness | Very High | High (more parameters to control) | The pNPX assay is more forgiving to minor procedural deviations. The Me-β-Xyl assay requires stricter control over conditions affecting both enzymes. |
| Cost & Setup | Lower cost, simpler setup | Higher cost (two enzymes, NAD⁺), more complex setup | For high-throughput screening on a budget, pNPX is more economical. |
| Biological Relevance | Uses an artificial substrate | Uses a substrate closer to natural xylo-oligosaccharides | For studies where substrate specificity is critical or when the enzyme shows low activity on artificial pNP-glycosides, Me-β-Xyl is the more biologically relevant choice.[1] |
Final Verdict: The choice between these two assays is driven by the specific research question. The pNPX assay remains the workhorse for routine, high-throughput screening of purified enzymes due to its simplicity, sensitivity, and cost-effectiveness. However, the Me-β-Xyl coupled assay is a powerful and essential tool when specificity is paramount, when working with complex biological matrices, or when studying enzymes that poorly recognize artificial substrates. Its successful validation provides a reliable alternative that significantly expands the toolkit for researchers in enzymology and drug discovery.
References
- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynlab.com [chemsynlab.com]
- 4. 4-nitrophenyl-β-D-xylopyranoside | LIBIOS [libios.fr]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl-β-D-xylopyranoside (Methyl-beta-D-xylopyranoside) | 检测底物 | MCE [medchemexpress.cn]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 13. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. fda.gov [fda.gov]
- 17. propharmagroup.com [propharmagroup.com]
- 18. Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Case Study 2: Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. m.youtube.com [m.youtube.com]
- 22. Detection limit - Wikipedia [en.wikipedia.org]
- 23. scispace.com [scispace.com]
- 24. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 25. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Methyl β-D-xylopyranoside
Introduction: The Critical Role of Purity in Glycoscience Research
Methyl β-D-xylopyranoside is a fundamental tool in glycoscience, serving as a substrate for studying xylosidases, a building block in the synthesis of complex xylosides, and a model compound in various biochemical assays.[1][2] For researchers and drug development professionals, the purity of this reagent is not a trivial specification—it is the bedrock of experimental reproducibility and data integrity. The presence of seemingly minor impurities, such as the α-anomer, residual D-xylose, or other monosaccharides, can lead to ambiguous results, enzyme inhibition, or the formation of unintended byproducts.
This guide provides a comprehensive, multi-technique framework for rigorously assessing the purity of commercially sourced Methyl β-D-xylopyranoside. We will move beyond a simple percentage on a certificate of analysis and delve into a practical, integrated workflow that combines High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This approach ensures a holistic characterization, empowering researchers to select the highest quality reagents for their critical applications.
The Purity Assessment Workflow: A Multi-Pronged Approach
No single analytical technique can fully elucidate the purity profile of a glycoside. A robust assessment relies on the strategic integration of orthogonal methods, each providing a unique and complementary piece of the puzzle. The overall workflow is designed to first quantify bulk purity and related sugar impurities, then precisely determine the stereochemical (anomeric) purity, and finally confirm identity and detect any trace-level unknowns.
Caption: Integrated workflow for comprehensive purity analysis.
HPLC: Quantifying Purity and Profiling Sugar Impurities
High-Performance Liquid Chromatography is a cornerstone for carbohydrate analysis due to its ability to separate complex mixtures.[3][4] For a non-chromophoric compound like Methyl β-D-xylopyranoside, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are ideal. This technique excels at quantifying the main component against other non-volatile impurities, particularly residual sugars from the synthesis process.
Causality Behind Experimental Choices:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or an aminopropyl-bonded silica column is chosen over a standard C18 column. These stationary phases are specifically designed to retain and separate polar analytes like sugars, which would otherwise elute in the void volume of a C18 column.[5]
-
Detector: An ELSD is often preferred over RID because it is not sensitive to temperature fluctuations and offers a more stable baseline, especially with gradient elution, allowing for higher sensitivity.[6]
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile acts as the weak solvent and water as the strong solvent. Starting with a high percentage of acetonitrile ensures the retention of polar sugars, while a gradual increase in water content elutes them in order of increasing hydrophilicity.
Experimental Protocol: HPLC-ELSD
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve a high-purity reference standard of Methyl β-D-xylopyranoside in 80:20 (v/v) acetonitrile/water to create a stock solution of 1 mg/mL.
-
Prepare a mixed sugar impurity standard containing D-xylose, D-glucose, and D-mannose at 0.1 mg/mL each.
-
Prepare samples from commercial suppliers (A, B, and C) at a concentration of 1 mg/mL in the same solvent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Amide HILIC Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40 °C.
-
Evaporator (Drift Tube) Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with the reference standards.
-
Calculate purity using the area normalization method (Area %).
-
Hypothetical Performance Data
| Supplier | Purity (Area %) | D-xylose (%) | Other Sugar Impurities (%) |
| Supplier A | 99.6 | 0.25 | 0.15 |
| Supplier B | 98.1 | 1.5 | 0.4 |
| Supplier C | >99.9 | Not Detected | Not Detected |
¹H NMR Spectroscopy: The Gold Standard for Anomeric Purity
While HPLC provides quantitative purity, it typically cannot resolve anomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for determining the precise anomeric configuration (α vs. β) of a glycoside.[7] The anomeric proton (H-1) of the α and β forms exists in a different chemical environment, resulting in distinct and well-resolved signals in the ¹H NMR spectrum.[8]
Causality Behind Experimental Choices:
-
Anomeric Proton Signals: The H-1 proton of the β-anomer typically resonates upfield (at a lower ppm value) compared to the α-anomeric proton.[8] Furthermore, the coupling constant (³JH1,H2) is indicative of the dihedral angle between H-1 and H-2. For β-xylopyranosides, this coupling is large (~7-8 Hz), resulting in a clear doublet, while for the α-anomer it is smaller (~3-4 Hz).
-
Solvent: Deuterium oxide (D₂O) is the solvent of choice as it is polar, readily dissolves the sample, and does not produce a large solvent signal in the region of interest.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve ~5-10 mg of the Methyl β-D-xylopyranoside sample in ~0.6 mL of D₂O (99.9%).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
A relaxation delay (D1) of at least 5 seconds to ensure full relaxation of protons for accurate integration.
-
Solvent suppression if needed.
-
-
-
Data Analysis:
-
Identify the anomeric proton signals. For Methyl β-D-xylopyranoside, the β H-1 signal typically appears around 4.2-4.4 ppm, while the α H-1 signal would be further downfield.
-
Carefully integrate the area under each anomeric proton signal.
-
Calculate the anomeric purity using the formula:
-
% β-anomer = [Integration(β H-1) / (Integration(β H-1) + Integration(α H-1))] x 100
-
-
Hypothetical Anomeric Purity Data
| Supplier | β H-1 Signal (ppm) | α H-1 Signal | Anomeric Purity (% β) |
| Supplier A | 4.31 | Not Detected | >99.9 |
| Supplier B | 4.31 | Detected at 4.92 | 97.5 |
| Supplier C | 4.31 | Not Detected | >99.9 |
LC-MS: Identity Confirmation and Trace Impurity Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a final, high-sensitivity check. Its primary roles in this context are to unequivocally confirm the molecular weight of the target compound and to detect and potentially identify any other trace-level impurities that may not be visible by HPLC-ELSD or NMR.[9][10]
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique perfect for polar, non-volatile molecules like glycosides, minimizing fragmentation and preserving the molecular ion for detection.[9]
-
Adduct Formation: In ESI, molecules are often detected as adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This is a characteristic feature of carbohydrate analysis by MS. The molecular weight of Methyl β-D-xylopyranoside is 164.16 g/mol . We would therefore expect to see an ion at m/z 187.15 corresponding to [C₆H₁₂O₅ + Na]⁺.
Conceptual Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the sample onto an LC system (a fast gradient on a C18 column is sufficient for this purpose) coupled to an ESI-MS detector.
-
Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion adducts (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 187.15 to confirm the presence and retention time of the target compound.
-
Examine the full scan mass spectrum of the main peak to confirm the [M+Na]⁺ adduct.
-
Scrutinize the total ion chromatogram for any minor peaks and examine their corresponding mass spectra to hypothesize their identities.
-
Hypothetical Findings
-
Suppliers A & C: A single major peak is observed with a mass spectrum dominated by an ion at m/z 187.15, confirming the identity as Methyl β-D-xylopyranoside.
-
Supplier B: In addition to the main peak at m/z 187.15, a minor peak is detected with an ion at m/z 201.16, potentially corresponding to a sodiated methyl pentopyranoside with an additional methyl group ([C₇H₁₄O₅ + Na]⁺), an impurity from the manufacturing process.
Summary and Recommendations
This multi-technique comparison provides a rigorous and self-validating framework for assessing the purity of Methyl β-D-xylopyranoside.
Caption: A summary of the role of each analytical technique.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-ELSD/RID | Quantitative purity; detection of sugar impurities. | Robust, quantitative, excellent for separating related sugars. | Generally cannot resolve anomers; lower sensitivity for unknown identification. |
| ¹H NMR | Anomeric purity (α vs. β ratio). | Unambiguous structural information; highly precise for stereoisomer ratio. | Lower sensitivity than MS; not ideal for quantifying trace impurities. |
| LC-MS | Identity confirmation; trace impurity detection. | High sensitivity and specificity; confirms molecular weight. | Can be less quantitative than HPLC without specific standards; response varies between compounds. |
For critical applications, researchers should not rely solely on the supplier's Certificate of Analysis. An independent verification, at minimum using ¹H NMR to confirm anomeric purity, is strongly recommended. For GMP or drug development applications, the full suite of analyses presented here should be considered essential.
References
- 1. Methyl β-D-xylopyranoside, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 3. Carbohydrate Analysis - Lifeasible [lifeasible.com]
- 4. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 5. Monosaccharide Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 9. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 10. Monosaccharide Composition Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Crystal Structures of Methyl β-D-xylopyranoside and Its Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical properties, solubility, and, crucially, its interaction with biological targets. This guide provides a comparative analysis of the crystal structures of methyl β-D-xylopyranoside and two of its key derivatives: methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside and methyl 2,3,4-tri-O-benzyl-β-D-xylopyranoside.
Methyl β-D-xylopyranoside serves as a fundamental building block in various biologically active molecules. Its derivatives, featuring different substituent groups, exhibit altered physicochemical properties that can be leveraged in drug design and materials science. This guide will delve into the synthesis, crystallization, and crystallographic analysis of these compounds, highlighting the profound impact of O-acetylation and O-benzylation on the crystal packing and intermolecular interactions.
I. Experimental Methodologies: From Synthesis to Crystal Structure Determination
The journey from starting materials to a fully characterized crystal structure involves a series of precise and well-controlled experimental procedures. The protocols outlined below are based on established methods in carbohydrate chemistry, adapted for the specific synthesis and crystallization of methyl β-D-xylopyranoside and its derivatives[3][4][5][6].
Synthesis Protocols
1. Synthesis of Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
This procedure involves the acetylation of all free hydroxyl groups of methyl β-D-xylopyranoside using acetic anhydride in the presence of a base catalyst, typically pyridine.
-
Step 1: Dissolution. Dissolve methyl β-D-xylopyranoside in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Step 2: Acetylation. Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 4: Quenching and Extraction. Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.
-
Step 5: Purification. Separate the organic layer, wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
2. Synthesis of Methyl 2,3,4-tri-O-benzyl-β-D-xylopyranoside
The benzylation of the hydroxyl groups is achieved using benzyl bromide and a strong base, such as sodium hydride, in an aprotic solvent.
-
Step 1: Preparation. In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl β-D-xylopyranoside in anhydrous N,N-Dimethylformamide (DMF).
-
Step 2: Deprotonation. Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir for 30-60 minutes at 0 °C until hydrogen gas evolution ceases.
-
Step 3: Benzylation. Slowly add benzyl bromide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Step 4: Quenching and Work-up. Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with the slow addition of methanol. Remove the DMF under reduced pressure. Partition the residue between dichloromethane and water.
-
Step 5: Purification. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Crystallization Protocols
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is crucial.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to near saturation. Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further in a refrigerator or freezer to induce crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
-
Step 1: Crystal Mounting. A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Step 2: Data Collection. The crystal is placed in a focused beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector as a series of reflections at different crystal orientations.
-
Step 3: Structure Solution and Refinement. The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.
II. Comparative Analysis of Crystal Structures
The substitution of the hydroxyl protons with acetyl or benzyl groups dramatically alters the intermolecular forces and, consequently, the crystal packing of the molecules.
Methyl β-D-xylopyranoside
The crystal structure of the parent methyl β-D-xylopyranoside is characterized by an extensive network of hydrogen bonds. The hydroxyl groups at positions C2, C3, and C4 act as both hydrogen bond donors and acceptors, leading to a tightly packed, three-dimensional lattice. The pyranose ring typically adopts a stable 4C1 chair conformation.
The crystallographic data for methyl β-D-xylopyranoside can be accessed from the Cambridge Structural Database using the deposition number CCDC 244329[7].
Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside (Anticipated Structure)
While an experimental crystal structure for this specific compound is not publicly available, we can infer its structural characteristics from closely related compounds, such as 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.
The replacement of the hydroxyl groups with bulky and non-polar acetyl groups eliminates the possibility of strong hydrogen bonding. The crystal packing will be governed by weaker van der Waals forces and dipole-dipole interactions involving the carbonyl groups of the acetyl substituents. This is expected to result in a less dense crystal packing compared to the parent compound. The acetyl groups, being sterically demanding, will influence the conformation of the pyranose ring and the orientation of the glycosidic bond.
Methyl 2,3,4-tri-O-benzyl-β-D-xylopyranoside (Anticipated Structure)
The large, aromatic benzyl groups introduce the possibility of π-π stacking interactions between adjacent molecules, in addition to van der Waals forces. These aromatic interactions can play a significant role in directing the crystal packing, potentially leading to layered structures. The bulky benzyl groups will impose significant steric constraints, likely influencing the conformation of the xylopyranoside ring and leading to a distinct packing arrangement compared to both the parent compound and the acetylated derivative.
Summary of Crystallographic Data
The following table summarizes the available and analogous crystallographic data for the three compounds. Note that the data for the acetylated and benzylated derivatives are from closely related structures and are provided for comparative purposes.
| Parameter | Methyl β-D-xylopyranoside | 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (Analogue) |
| Formula | C₆H₁₂O₅ | C₁₁H₁₅BrO₇ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 7.893 | 5.862 |
| b (Å) | 6.908 | 15.431 |
| c (Å) | 7.709 | 16.273 |
| α (°) | 90 | 90 |
| β (°) | 113.4 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 385.4 | 1471.4 |
| Z | 2 | 4 |
| Key Intermolecular Interactions | Hydrogen Bonding | van der Waals, Dipole-Dipole |
III. Impact of Substituents on Crystal Packing and Molecular Conformation
The substitution of hydroxyl groups with acetyl or benzyl groups has a profound effect on the solid-state structure of methyl β-D-xylopyranoside.
-
Hydrogen Bonding: The primary differentiating factor is the presence or absence of hydroxyl groups. In the parent compound, the extensive hydrogen-bonding network is the dominant force dictating the crystal packing. In the acetylated and benzylated derivatives, this is replaced by weaker, non-directional van der Waals forces and, in the case of the benzyl derivative, directional π-π stacking interactions.
-
Steric Effects: The acetyl and, to a greater extent, the benzyl groups are significantly larger than the hydroxyl groups they replace. This increased steric bulk influences the conformation of the pyranose ring and restricts the possible packing arrangements. The bulky substituents may lead to distortions from the ideal 4C1 chair conformation.
-
Molecular Shape and Packing Efficiency: The introduction of acetyl or benzyl groups alters the overall shape of the molecule. The relatively planar acetyl groups and the large, rigid benzyl groups will pack differently from the smaller, more flexible hydroxyl groups. This change in molecular shape affects the efficiency with which the molecules can pack in the crystal lattice, generally leading to lower densities for the derivatives compared to the parent compound.
IV. Conclusion
The crystal structures of methyl β-D-xylopyranoside and its derivatives provide a compelling illustration of how subtle changes in molecular structure can lead to significant differences in solid-state properties. The replacement of hydroxyl groups with acetyl or benzyl moieties fundamentally alters the landscape of intermolecular interactions, shifting from a hydrogen-bond-dominated network to one governed by weaker forces and aromatic interactions.
For drug development professionals, this understanding is critical. The crystal structure of a molecule influences its solubility, dissolution rate, and stability, all of which are key parameters in formulation and bioavailability. By understanding how different substituents impact crystal packing, researchers can rationally design derivatives with optimized solid-state properties for pharmaceutical applications. This guide serves as a foundational resource for further exploration into the fascinating and complex world of carbohydrate crystal engineering.
V. References
-
PubChem. Methyl beta-D-xylopyranoside. National Center for Biotechnology Information. --INVALID-LINK--
-
The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). --INVALID-LINK--
-
Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. (2023). Molecules, 28(10), 4089. --INVALID-LINK--
-
Synthose. Methyl 2,3,4-Tri-O-benzyl-β-D-xylopyranoside. --INVALID-LINK--
-
French, A. D., & Brady, J. W. (Eds.). (1990). Computer modeling of carbohydrate molecules (Vol. 430). American Chemical Society. --INVALID-LINK--
-
Zhen, X. L., et al. (2015). Crystal Structure Analysis of 2,3,4-Tri-O-acetyl-a-methyl-D-glucopyranoside. Asian Journal of Chemistry, 27(2), 552-554. --INVALID-LINK--
-
Kováč, P., & Glaudemans, C. P. J. (1979). Synthesis of methyl 2,4-di-O-acetyl-β-d-xylopyranoside. Collection of Czechoslovak Chemical Communications, 44(6), 1813-1818. --INVALID-LINK--
-
PrepChem. (2022). Synthesis of 2,3,4-tri-O-acetyl-β-L-xylopyranosylamine. --INVALID-LINK--
-
Mobarak, H., et al. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Journal of Chemical Crystallography. --INVALID-LINK--
-
Lu, J., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. The Journal of organic chemistry, 70(22), 9043–9046. --INVALID-LINK--
-
CCDC. Access Structures. --INVALID-LINK--
-
PubChem. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. National Center for Biotechnology Information. --INVALID-LINK--
-
BenchChem. Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: An Application Note and Detailed Protocol. --INVALID-LINK--
-
GlycanInsight: an open platform for carbohydrate-binding pocket prediction and characterization. (2025). Nucleic Acids Research. --INVALID-LINK--
-
PubChem. Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside. National Center for Biotechnology Information. --INVALID-LINK--
-
Sigma-Aldrich. Methyl β-D-xylopyranoside. --INVALID-LINK--
-
ChemicalBook. METHYL-2,3,4-TRI-O-ACETYL-BETA-D-XYLOPYRANOSIDE. --INVALID-LINK--
-
Sigma-Aldrich. Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside. --INVALID-LINK--
-
Computational prediction of organic crystal structures and polymorphism. (2025). CrystEngComm. --INVALID-LINK--
-
Hossain, M. A., et al. (2022). Glucopyranoside Derivatives as Antibacterial and Antifungal Agents: QSAR, Molecular Docking and ADMET Analyses. Advanced Journal of Chemistry, Section A, 5(3), 209-222. --INVALID-LINK--
-
Abd Razik, B. M., Ezzat, M. O., & Yusufzai, S. K. (2020). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Professional Medical Journal, 27(07), 1483-1491. --INVALID-LINK--
-
Lattová, E., & Kováč, P. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate research, 152, 195–203. --INVALID-LINK--
-
Computational screening for prediction of co-crystals: method comparison and experimental validation. (2024). CrystEngComm, 26(11), 1845-1856. --INVALID-LINK--
-
Three-Dimensional Structures of Carbohydrates and Where to Find Them. (2020). International Journal of Molecular Sciences, 21(20), 7702. --INVALID-LINK--
-
Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. (2024). Molecules, 29(1), 1. --INVALID-LINK--
-
and α-l-xylopyranosyl bromides in enantiomorphic space groups. (2025). Carbohydrate Research, 558, 109693. --INVALID-LINK--
-
2,3,5-Tri-O-benzyl-d-xylofuranose. (2022). Molbank, 2022(2), M1367. --INVALID-LINK--
-
Jennings, H. J., & Jones, J. K. N. (1968). Synthesis of 6-0-a- and PD-xylopyranosyl-D-mannopyranose. (Glycosidation of u. Canadian Journal of Chemistry, 46(17), 2799-2805. --INVALID-LINK--
-
A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (2018). Chinese Patent, CN107880080A. --INVALID-LINK--
-
Acetyl α-d-2,3,4-triacetyllyxopyranoside. (2025). IUCrData, 10(1). --INVALID-LINK--
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Computational carbohydrate chemistry: what theoretical methods can tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Methyl beta-D-xylopyranoside
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl beta-D-xylopyranoside, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond the bench, and responsible chemical waste management is a cornerstone of that principle.
Understanding the Compound: Safety and Hazard Profile
Before delving into disposal procedures, a thorough understanding of the chemical's properties is paramount. This compound is a methyl glycoside derived from xylose. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to recognize its potential for irritation.[1] Some safety data sheets (SDS) indicate that it may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn when handling this compound.[3][4]
| Property | Value | Source |
| Molecular Formula | C6H12O5 | [1] |
| Melting Point | 155-158 °C | [5][6] |
| Solubility | Soluble in water | [3][5] |
| Appearance | White to off-white powder | [5] |
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.
Step 1: Waste Identification and Segregation
Proper waste segregation is the foundation of safe chemical disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly fitting lid.[7]
-
Labeling: The label should clearly state "this compound Waste" and include the appropriate hazard pictograms if required by your institution's safety protocols, even if the substance is not officially classified as hazardous.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[7] Incompatible materials can lead to dangerous reactions. Strong oxidizing agents and strong acids are listed as incompatible materials.[3]
Step 2: Preparing the Waste for Disposal
The physical form of the waste will dictate the appropriate preparation method.
-
Solid Waste:
-
Aqueous Solutions:
Step 3: Final Disposal Pathway
The ultimate disposal of the contained waste must be in accordance with local, state, and federal regulations.[3] In the absence of specific institutional guidelines, the following are the generally accepted methods:
-
Incineration (Preferred Method):
-
The most common and recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] This ensures the complete destruction of the compound.
-
This process should be handled by a licensed chemical waste disposal company.
-
-
Landfill (Non-Hazardous Waste):
-
If officially classified as non-hazardous waste by your institution and local regulations, it may be permissible to dispose of the solidified waste in a designated landfill.[9][10]
-
Crucially, this must be confirmed with your institution's Environmental Health and Safety (EHS) department. Unauthorized landfilling of chemical waste can lead to significant environmental contamination and legal repercussions.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Trustworthiness and Self-Validation: Ensuring Compliance
This guide is built on the principle of providing a self-validating system for chemical disposal. By following these steps, you are inherently cross-referencing best practices with the need for institutional and regulatory compliance. The critical step of consulting your EHS department serves as the final validation, ensuring that your disposal method aligns with the most current and location-specific requirements.
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] While this compound may not be explicitly listed as a hazardous waste, state and local regulations can be more stringent.[9] Therefore, deferring to your local EHS experts is not just a recommendation; it is a mandatory step in responsible chemical stewardship.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.com]
- 6. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. biosynth.com [biosynth.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Safely Handling Methyl beta-D-xylopyranoside
As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl beta-D-xylopyranoside, ensuring both the integrity of your research and the well-being of your laboratory personnel. This is not just a protocol; it is a framework for safe and effective research.
Hazard Identification and Risk Assessment
This compound is a combustible solid that can cause skin, eye, and respiratory irritation[1]. Understanding these hazards is the first step in mitigating risk. Before beginning any work, a thorough risk assessment should be conducted to identify potential exposure scenarios in your specific laboratory setting.
Hazard Classifications:
| Hazard Statement | Classification | GHS Pictogram |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Data sourced from PubChem[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are critical to prevent exposure. The following PPE is recommended when handling this compound[2]:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne particles and accidental splashes. Standard safety glasses do not provide a sufficient seal.
-
Hand Protection: Chemically resistant gloves should be worn. Always inspect gloves for tears or punctures before use. Proper glove removal technique is essential to avoid contaminating your skin.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or EN 143 P1 dust mask is necessary to prevent inhalation of irritating particles.
-
Body Protection: A standard laboratory coat should be worn to protect street clothes from contamination.
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures the quality of your experimental results.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably in a chemical fume hood with appropriate exhaust ventilation, especially when handling the powder[2].
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Aliquoting:
-
Handle this compound as a solid powder.
-
To minimize dust generation, weigh the compound carefully.
-
Use a spatula to transfer the powder. Avoid pouring, which can create airborne dust.
-
-
Dissolution:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[2][3].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill Management and Disposal
A clear plan for spill cleanup and waste disposal is essential for maintaining a safe laboratory environment.
Spill Cleanup:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid, taking care not to create dust.
-
Collect: Place the spilled material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with a suitable solvent and decontaminate all equipment used for the cleanup.
Waste Disposal:
-
Dispose of surplus and non-recyclable this compound through a licensed disposal company.
-
Contaminated packaging should be disposed of as unused product.
-
Some sources suggest that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2][4]. Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and comply with all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
